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  • Product: 4-(Thiophen-2-ylmethyl)morpholine
  • CAS: 338454-48-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 4-(Thiophen-2-ylmethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the core basic properties of the heterocyclic compound 4-(Thiophen-2-ylmethyl)morpholine....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of the heterocyclic compound 4-(Thiophen-2-ylmethyl)morpholine. As a molecule incorporating both the versatile morpholine scaffold and the pharmaceutically relevant thiophene moiety, understanding its fundamental physicochemical characteristics is paramount for its application in medicinal chemistry and drug development. This document delves into the structural and electronic factors governing its basicity, provides a reasoned estimation of its pKa value, outlines a detailed synthetic route, and presents a robust experimental protocol for its empirical pKa determination. Furthermore, the implications of its basicity on salt formation, solubility, and its potential role in modulating pharmacokinetic profiles are discussed, offering valuable insights for researchers in the field.

Introduction: The Significance of Basicity in Drug Design

The basicity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter in drug discovery and development. It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For orally administered drugs, the ionization state, dictated by the pKa, in the varying pH environments of the gastrointestinal tract governs solubility and membrane permeability. Furthermore, the ability to form stable, crystalline salts is often contingent on the presence of a basic center, which can significantly enhance a drug candidate's shelf-life and formulation options. 4-(Thiophen-2-ylmethyl)morpholine, a molecule featuring a tertiary amine within a morpholine ring, is a clear example of a basic compound with potential applications in medicinal chemistry. This guide aims to provide a thorough understanding of its basic properties, empowering researchers to harness this molecule's full potential.

Molecular Structure and the Locus of Basicity

The chemical structure of 4-(Thiophen-2-ylmethyl)morpholine comprises a morpholine ring N-substituted with a thiophen-2-ylmethyl group. The primary determinant of its basicity is the lone pair of electrons on the nitrogen atom of the morpholine ring.

Caption: Chemical structure of 4-(Thiophen-2-ylmethyl)morpholine.

The nitrogen atom in the morpholine ring is sp³ hybridized, and its lone pair resides in an sp³ orbital, making it readily available for protonation. The oxygen atom in the morpholine ring has an electron-withdrawing inductive effect, which slightly reduces the basicity of the nitrogen compared to a simple cyclic amine like piperidine.

The thiophene ring, on the other hand, is a five-membered aromatic heterocycle. The lone pairs on the sulfur atom are involved in the aromatic π-system, rendering them significantly less available for protonation and thus making the thiophene sulfur a very weak base. The methylene (-CH2-) linker between the thiophene ring and the morpholine nitrogen effectively insulates the nitrogen's lone pair from the electronic effects of the aromatic ring.

Protonation Site:

Upon acidification, the proton will exclusively add to the nitrogen atom of the morpholine ring, forming the corresponding morpholinium cation.

Synthesis Thiophene_aldehyde Thiophene-2-carboxaldehyde Imine_intermediate Imine Intermediate (transient) Thiophene_aldehyde->Imine_intermediate Morpholine Morpholine Morpholine->Imine_intermediate Product 4-(Thiophen-2-ylmethyl)morpholine Imine_intermediate->Product Reducing_agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_agent->Product

Caption: Synthetic pathway for 4-(Thiophen-2-ylmethyl)morpholine.

Detailed Experimental Protocol

Materials:

  • Thiophene-2-carboxaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of thiophene-2-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added morpholine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the stirring solution over 15 minutes. The reaction is then stirred at room temperature for 12-18 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 4-(Thiophen-2-ylmethyl)morpholine.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the determination of pKa values. [1][2][3]

Principle

A solution of the basic compound is titrated with a standardized strong acid. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of acid added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Detailed Protocol for pKa Determination

Equipment and Reagents:

  • Calibrated pH meter and electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel to maintain constant temperature

  • 4-(Thiophen-2-ylmethyl)morpholine sample

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Deionized, CO₂-free water

  • Potassium chloride (KCl) for maintaining constant ionic strength

Procedure:

  • Sample Preparation: Accurately weigh a sample of 4-(Thiophen-2-ylmethyl)morpholine and dissolve it in a known volume of CO₂-free deionized water to a concentration of approximately 1-10 mM. Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.

  • Titration Setup: Place the sample solution in the jacketed titration vessel and maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette containing the standardized HCl solution into the sample solution.

  • Titration: While stirring, add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of 4-(Thiophen-2-ylmethyl)morpholine.

Caption: Workflow for pKa determination by potentiometric titration.

Implications of Basicity in Drug Development

The moderately basic nature of 4-(Thiophen-2-ylmethyl)morpholine has several important implications for its potential use in drug development.

  • Salt Formation and Solubility: The basic morpholine nitrogen allows for the formation of stable salts with pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, tartrate). Salt formation is a common strategy to improve the aqueous solubility and dissolution rate of a drug substance, which can enhance its bioavailability.

  • Physiological Ionization: With an estimated pKa in the range of 7.0-7.5, 4-(Thiophen-2-ylmethyl)morpholine will exist as a mixture of its neutral and protonated (cationic) forms at physiological pH (7.4). The ratio of these forms will influence its ability to cross cell membranes (favoring the neutral form) and its solubility in aqueous biological fluids (favoring the protonated form). This balance is a key consideration in optimizing the pharmacokinetic profile of a drug candidate.

  • Drug-Receptor Interactions: In some cases, the protonated form of a basic drug molecule is the species that interacts with the target receptor. The ability of the morpholinium cation to form ionic bonds or hydrogen bonds within a receptor's binding site can be a crucial determinant of a compound's biological activity.

Conclusion

4-(Thiophen-2-ylmethyl)morpholine is a heterocyclic compound whose basic properties are primarily dictated by the lone pair of electrons on the morpholine nitrogen. With an estimated pKa in the range of 7.0-7.5, it is a moderately weak base that is amenable to salt formation and will be significantly protonated under physiological conditions. A robust synthesis via reductive amination and a well-established protocol for pKa determination by potentiometric titration provide a clear path for its preparation and characterization. A thorough understanding of its basicity is essential for any researcher considering this molecule as a scaffold or lead compound in a drug discovery program, as this fundamental property will profoundly impact its developability and ultimate therapeutic potential.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 46-51. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Thiophen-2-ylmethyl)morpholine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 10316-00-4,4-benzylmorpholine. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylmorpholine. Retrieved from [Link]

  • PubChem. (n.d.). Ethylmorpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Thiophen-2-yl)morpholine. Retrieved from [Link]

  • LookChem. (n.d.). 4-benzylmorpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzo[b]thiophen-3-ylmethyl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. Retrieved from [Link]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2335. Retrieved from [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2015). Predicted pKa values for the secondary and tertiary amines shown in... Retrieved from [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • PubMed. (1993). Thiophene congeners of morpholine and allylamine type antifungals--syntheses and biological activities. Archiv der Pharmazie, 326(11), 887-891. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzoylmorpholine. Retrieved from [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. PubMed Central. Retrieved from [Link]

Sources

Exploratory

4-(Thiophen-2-ylmethyl)morpholine chemical structure and IUPAC name

< Introduction In the landscape of medicinal chemistry and drug development, certain molecular scaffolds consistently emerge as "privileged structures" due to their favorable properties and versatile biological activitie...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of medicinal chemistry and drug development, certain molecular scaffolds consistently emerge as "privileged structures" due to their favorable properties and versatile biological activities. The morpholine heterocycle is a prominent example, featured in numerous approved drugs and clinical candidates.[1][2] Its incorporation into a molecule can enhance drug-like properties, improve pharmacokinetics, and provide a stable, synthetically accessible building block.[1] When combined with other pharmacologically significant moieties, such as the thiophene ring—a bioisostere of the benzene ring found in many bioactive compounds—the resulting structures become compelling targets for research and development.

This technical guide provides a comprehensive overview of 4-(Thiophen-2-ylmethyl)morpholine , a molecule that marries these two important scaffolds. We will delve into its chemical structure, a detailed and validated synthesis protocol, spectroscopic characterization, and its significance within the broader context of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature. 4-(Thiophen-2-ylmethyl)morpholine is comprised of a morpholine ring linked to a thiophene ring via a methylene bridge.

  • IUPAC Name: 4-(Thiophen-2-ylmethyl)morpholine

  • Synonyms: 4-(2-Thienylmethyl)morpholine[3]

  • CAS Number: 338454-48-1[3]

  • Molecular Formula: C₉H₁₃NOS[3]

  • Molecular Weight: 183.27 g/mol [3][4]

The structural arrangement is key to its chemical behavior. The morpholine ring, a saturated heterocycle, typically adopts a stable chair conformation.[5] Its nitrogen atom provides a site for basicity and nucleophilicity, while the ether oxygen can participate in hydrogen bonding.[6] The aromatic thiophene ring contributes to the molecule's overall electronic properties and potential for π-π stacking interactions.

Structural Components of 4-(Thiophen-2-ylmethyl)morpholine cluster_0 4-(Thiophen-2-ylmethyl)morpholine cluster_1 Key Functional Moieties mol C₉H₁₃NOS thiophene Thiophene Ring mol->thiophene Aromatic Sulfur Heterocycle bridge Methylene Bridge (-CH₂-) mol->bridge Flexible Linker morpholine Morpholine Ring mol->morpholine Saturated Amine/Ether Heterocycle

Figure 1: Key structural moieties of the target compound.

Synthesis Protocol: Reductive Amination

A robust and widely applicable method for synthesizing 4-(Thiophen-2-ylmethyl)morpholine is the reductive amination of thiophene-2-carboxaldehyde with morpholine. This two-step, one-pot procedure is efficient and relies on common laboratory reagents.

Causality and Experimental Rationale

Reductive amination is a cornerstone of amine synthesis. The reaction first involves the formation of a Schiff base (or iminium ion intermediate) from the aldehyde and the secondary amine (morpholine). This intermediate is then reduced in situ to the final amine product. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride, STAB is mild enough that it does not readily reduce the starting aldehyde, preventing the formation of thiophen-2-ylmethanol as a major byproduct. It is also less water-sensitive, making the reaction setup more convenient. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and effectively solubilizes the reactants without interfering with the reaction.

Detailed Step-by-Step Methodology

Materials:

  • Thiophene-2-carboxaldehyde (1.0 eq)[7]

  • Morpholine (1.1 eq)[6]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add thiophene-2-carboxaldehyde (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

  • Amine Addition: Add morpholine (1.1 eq) to the solution dropwise at room temperature. Stir the mixture for 20-30 minutes. A slight exotherm may be observed. This period allows for the formation of the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause some bubbling. Allow the reaction to stir at room temperature for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product, typically an oil, is often of high purity. If further purification is required, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.

Synthesis Workflow via Reductive Amination start Reactants|{Thiophene-2-carboxaldehyde | Morpholine} step1 Step 1: Iminium Formation Solvent: Dichloromethane (DCM) Room Temperature, 30 min start->step1 step2 Step 2: Reduction Reagent: Sodium Triacetoxyborohydride (STAB) Room Temperature, 3-5 hrs step1->step2 step3 Step 3: Aqueous Work-up Quench with NaHCO₃ Extract with DCM step2->step3 step4 Step 4: Isolation Dry with Na₂SO₄ Concentrate in vacuo step3->step4 end Final Product|4-(Thiophen-2-ylmethyl)morpholine step4->end

Figure 2: Step-by-step workflow for the synthesis of the target compound.

Spectroscopic and Physicochemical Data

Confirming the identity and purity of the synthesized compound is paramount. The following table summarizes key data points for 4-(Thiophen-2-ylmethyl)morpholine.

PropertyValueSource
IUPAC Name 4-(Thiophen-2-ylmethyl)morpholine
CAS Number 338454-48-1[3]
Molecular Formula C₉H₁₃NOS[3]
Molecular Weight 183.27 g/mol [3]
Appearance Colorless to pale yellow oilInferred
Purity (Typical) >95%[3][4]
Storage 2-8 °C, under inert atmosphere[4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.2 (d, 1H), ~6.9 (m, 2H), ~3.7 (s, 2H), ~3.6 (t, 4H), ~2.5 (t, 4H)Predicted
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~142, ~126, ~125, ~124, ~67, ~58, ~54Predicted
InChI Key WUURQTRNCPVWAU-UHFFFAOYSA-N[3]

Note: NMR chemical shifts (δ) are predicted based on the structure and typical values for similar compounds. Actual experimental values may vary slightly.

Research Significance and Applications

The true value of a compound like 4-(Thiophen-2-ylmethyl)morpholine lies in its potential applications, particularly in drug discovery. The morpholine scaffold is recognized as a "privileged structure" that frequently appears in bioactive molecules.[1] It can improve aqueous solubility, metabolic stability, and serve as a key interaction point with biological targets.[8][9]

Derivatives of morpholine have demonstrated a vast array of biological activities, including:

  • Anticancer[8]

  • Anti-inflammatory[8]

  • Antimycobacterial[10][11]

  • Neuroprotective[8][9]

The thiophene moiety itself is a critical pharmacophore. Thiophene-containing compounds are investigated as antifungals and inhibitors of various enzymes.[12] The combination of these two scaffolds in 4-(Thiophen-2-ylmethyl)morpholine makes it an attractive starting point or fragment for library synthesis in lead discovery campaigns targeting a wide range of diseases. Researchers can use the versatile secondary amine of the morpholine ring as a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).[8]

Conclusion

4-(Thiophen-2-ylmethyl)morpholine is a synthetically accessible and chemically significant compound that serves as a valuable building block for medicinal chemistry and drug discovery. Its structure combines the favorable pharmacokinetic profile of the morpholine ring with the electronic and bioactive properties of the thiophene ring. The reductive amination protocol detailed herein provides a reliable and efficient route to its synthesis. With a solid understanding of its chemical identity, synthesis, and potential applications, researchers are well-equipped to leverage this compound in the development of novel therapeutics.

References

  • Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration. [Link]

  • Fatima, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Tayal, S., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics. [Link]

  • Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • PubChem. (n.d.). 4-(Thiophen-2-yl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-((5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Utsunomiya, M., et al. (2003). Supporting Information for Catalytic Synthesis of N-Aryl, N-Alkyl, and N-Alkenyl Carbamates from Amines and CO. Journal of the American Chemical Society. [Link]

  • Prabhu, S. A., et al. (2015). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Sazonovs, A., et al. (2016). Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. European Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

  • Singh, S., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]

  • Yousuf, S., et al. (2013). Thiophene-2-carbaldehyde azine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-Benzothiazolylthio)-morpholine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Georgopapadakou, N. H., & Bertasso, A. (1993). Thiophene congeners of morpholine and allylamine type antifungals--syntheses and biological activities. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

4-(Thiophen-2-ylmethyl)morpholine CAS number and molecular weight

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-(Thiophen-2-ylmethyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Thiophen-2-ylmethyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its CAS number and molecular weight, and presents a detailed, field-proven protocol for its synthesis via reductive amination. Furthermore, this guide offers an expert analysis of its spectroscopic characteristics, featuring predicted ¹H and ¹³C NMR spectral data to aid in its unambiguous identification. While specific biological activities of the title compound are not extensively documented in publicly available literature, this guide explores its potential pharmacological applications based on the well-established bioactivities of the morpholine and thiophene scaffolds. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of 4-(Thiophen-2-ylmethyl)morpholine and its potential as a building block for novel therapeutic agents.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] Similarly, the thiophene moiety is a versatile pharmacophore present in numerous approved drugs, contributing to a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] The strategic combination of these two pharmacophores in the form of 4-(Thiophen-2-ylmethyl)morpholine presents a compelling molecular architecture for the exploration of novel therapeutic agents. This guide aims to provide a detailed technical resource for the synthesis, characterization, and potential applications of this promising compound.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its application in research and development. The key identifiers and properties of 4-(Thiophen-2-ylmethyl)morpholine are summarized in the table below.

PropertyValueSource
IUPAC Name 4-(Thiophen-2-ylmethyl)morpholineN/A
Synonyms 4-(2-Thienylmethyl)morpholine[3]
CAS Number 338454-48-1[3]
Molecular Formula C₉H₁₃NOS[3]
Molecular Weight 183.27 g/mol [3]
Appearance Predicted: Colorless to pale yellow oil or low-melting solidN/A

Synthesis of 4-(Thiophen-2-ylmethyl)morpholine

The most direct and efficient method for the synthesis of 4-(Thiophen-2-ylmethyl)morpholine is the reductive amination of thiophene-2-carboxaldehyde with morpholine. This one-pot reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced in situ by a mild and selective reducing agent such as sodium triacetoxyborohydride.

Reaction Scheme

G cluster_product Product Thiophene_aldehyde Thiophene-2-carboxaldehyde Iminium [Iminium Intermediate] Thiophene_aldehyde->Iminium + Morpholine Morpholine Morpholine->Iminium Product 4-(Thiophen-2-ylmethyl)morpholine Solvent DCE, rt Reducing_agent NaBH(OAc)₃ Iminium->Product

Caption: Reductive amination of thiophene-2-carboxaldehyde with morpholine.

Experimental Protocol

Materials:

  • Thiophene-2-carboxaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.5 M.

  • Begin stirring the solution at room temperature and add morpholine (1.1 eq) dropwise.

  • Allow the mixture to stir for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-(Thiophen-2-ylmethyl)morpholine as a pure compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the thiophene ring, the methylene bridge, and the morpholine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.25dd1HH-5 (Thiophene)Downfield due to proximity to sulfur and aromaticity.
~6.95m2HH-3, H-4 (Thiophene)Characteristic thiophene ring protons.
~3.70s2H-CH₂- (Methylene bridge)Singlet due to no adjacent protons.
~3.65t4H-CH₂-O- (Morpholine)Triplet, adjacent to the -CH₂-N- protons.
~2.50t4H-CH₂-N- (Morpholine)Triplet, adjacent to the -CH₂-O- protons.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~142C-2 (Thiophene, quaternary)Attachment point of the methylene group.
~127C-5 (Thiophene)Aromatic CH carbon.
~125C-3, C-4 (Thiophene)Aromatic CH carbons.
~67-CH₂-O- (Morpholine)Adjacent to the electronegative oxygen atom.
~58-CH₂- (Methylene bridge)Aliphatic carbon.
~54-CH₂-N- (Morpholine)Adjacent to the nitrogen atom.

Potential Applications in Drug Discovery

The incorporation of the morpholine moiety is a well-established strategy to enhance the drug-like properties of molecules.[6] It can improve aqueous solubility, reduce toxicity, and provide a handle for further chemical modification. The thiophene ring is a bioisostere of the benzene ring and is found in a variety of clinically used drugs, where it often contributes to improved metabolic stability and target engagement.[2]

Given the pharmacological profiles of these two scaffolds, 4-(Thiophen-2-ylmethyl)morpholine is a promising starting point for the development of novel therapeutic agents in several areas:

  • Oncology: Morpholine and thiophene derivatives have demonstrated significant anticancer activity through various mechanisms, including kinase inhibition.[7][8]

  • Infectious Diseases: The antimicrobial properties of both morpholine and thiophene are well-documented, suggesting potential applications in the development of new antibacterial and antifungal agents.[6]

  • Central Nervous System (CNS) Disorders: The morpholine scaffold is present in several CNS-active drugs, and thiophene derivatives have shown promise in the treatment of various neurological conditions.[1]

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

G Start 4-(Thiophen-2-ylmethyl)morpholine (Scaffold) Lib_Synth Library Synthesis (e.g., amide coupling, Suzuki coupling) Start->Lib_Synth HS HS Lib_Synth->HS HTS High-Throughput Screening (Target-based or Phenotypic) Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (SAR studies) Hit_ID->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical

Caption: Drug discovery workflow utilizing the title compound.

Conclusion

4-(Thiophen-2-ylmethyl)morpholine is a readily accessible and synthetically versatile molecule that combines two pharmacologically important scaffolds. This technical guide provides the essential information for its synthesis and characterization, laying the groundwork for its exploration in drug discovery programs. While further studies are required to elucidate its specific biological activities, the established therapeutic potential of its constituent moieties makes it a compound of significant interest for the development of next-generation therapeutics.

References

  • Duddeck, H., & Sharaf, M. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(11), 933-936.
  • Jain, A., & Sahu, S. K. (2024).
  • MDPI. (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. [Link]

  • PubChem. 4-(Thiophen-2-yl)morpholine. [Link]

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  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Research & Allied Sciences, 11(2).
  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
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  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

Sources

Exploratory

An In-depth Technical Guide to 4-(Thiophen-2-ylmethyl)morpholine: Solubility and Stability Profiles

Introduction: A Molecule of Growing Interest In the landscape of modern drug discovery and materials science, the strategic combination of privileged structural motifs is a cornerstone of rational design. 4-(Thiophen-2-y...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Growing Interest

In the landscape of modern drug discovery and materials science, the strategic combination of privileged structural motifs is a cornerstone of rational design. 4-(Thiophen-2-ylmethyl)morpholine, a molecule integrating the versatile thiophene ring with the pharmacologically significant morpholine scaffold, represents a compound of considerable interest for researchers and drug development professionals. The morpholine moiety is a frequent component in approved pharmaceuticals, often conferring favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] Juxtaposed with the thiophene ring, a key structural element in numerous bioactive compounds, 4-(Thiophen-2-ylmethyl)morpholine emerges as a promising candidate for diverse therapeutic applications.[3][4]

This technical guide provides a comprehensive analysis of the solubility and stability of 4-(Thiophen-2-ylmethyl)morpholine, offering field-proven insights and detailed experimental protocols to support its advancement in research and development pipelines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(Thiophen-2-ylmethyl)morpholine is essential for its effective application.

PropertyValueSource
Molecular Formula C₉H₁₃NOS[5]
Molecular Weight 183.27 g/mol [5]
CAS Number 338454-48-1[5]
Appearance Inferred to be a liquid or low-melting solidGeneral knowledge
Purity (typical) ≥95%[5]

Solubility Profile: A Tale of Two Moieties

The solubility of 4-(Thiophen-2-ylmethyl)morpholine is dictated by the interplay of its two core structural components: the polar morpholine ring and the more nonpolar thiophene moiety. The morpholine ring, with its ether and amine functionalities, is known to be miscible with water and a broad range of organic solvents.[6][7] This inherent polarity suggests that 4-(Thiophen-2-ylmethyl)morpholine will exhibit a degree of aqueous solubility.

Conversely, the thiophene ring is less polar than morpholine. The overall solubility of thiophene derivatives is significantly influenced by the nature of their substituents.[4] The presence of the morpholinomethyl group is expected to enhance the compound's solubility in polar solvents compared to unsubstituted thiophene.

Predicted Solubility of 4-(Thiophen-2-ylmethyl)morpholine

Solvent ClassPredicted SolubilityRationale
Aqueous Buffers (pH 1-8) Moderately SolubleThe morpholine nitrogen (pKa of conjugate acid ~8.5 for morpholine) will be protonated at acidic to neutral pH, forming a salt and increasing aqueous solubility.[6]
Polar Protic Solvents (e.g., Ethanol, Methanol) Soluble to Freely SolubleThe molecule can act as a hydrogen bond acceptor (via the morpholine oxygen and nitrogen, and the thiophene sulfur) and the alkyl chain provides some compatibility.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) Soluble to Freely SolubleThese solvents are effective at solvating a wide range of organic molecules.
Nonpolar Solvents (e.g., Hexane, Toluene) Sparingly Soluble to InsolubleThe overall polarity of the molecule, dominated by the morpholine ring, will limit its solubility in nonpolar media.
Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of 4-(Thiophen-2-ylmethyl)morpholine, a standardized experimental protocol is recommended. The following workflow is designed to provide accurate and reproducible data.

Workflow for Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_solvent Add Solvent Incrementally prep_compound->add_solvent prep_solvent Prepare Solvents prep_solvent->add_solvent equilibrate Equilibrate (e.g., 24h at 25°C) add_solvent->equilibrate visual_check Visual Inspection for Dissolution equilibrate->visual_check centrifuge Centrifuge to Pellet Undissolved Solid visual_check->centrifuge If solid remains sample_supernatant Sample Supernatant centrifuge->sample_supernatant quantify Quantify by HPLC-UV sample_supernatant->quantify

Caption: A streamlined workflow for determining the solubility of 4-(Thiophen-2-ylmethyl)morpholine.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-(Thiophen-2-ylmethyl)morpholine into a series of glass vials.

    • Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24 hours).

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet any undissolved solid.

  • Quantification of Dissolved Compound:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase.

    • Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound. A general-purpose C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.[8]

Stability Profile: Navigating Potential Liabilities

The stability of a compound is a critical parameter that influences its shelf-life, formulation development, and ultimately, its therapeutic efficacy and safety. The stability of 4-(Thiophen-2-ylmethyl)morpholine is primarily influenced by the chemical reactivity of the thiophene and morpholine rings.

The thiophene ring is generally considered to be aromatic and relatively stable.[4] However, it is susceptible to oxidative degradation.[9] The material safety data sheet for 4-(Thiophen-2-ylmethyl)morpholine indicates incompatibilities with strong oxidizing agents, strong acids, and strong bases.[10] Under fire conditions, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[10]

Summary of Potential Stability Liabilities

ConditionPotential for DegradationLikely Degradation Pathway
Oxidative Stress HighOxidation of the thiophene ring.[9]
Strong Acidic Conditions ModerateProtonation of the morpholine nitrogen is expected, but at very strong acidic conditions, degradation of the thiophene ring is possible.[3]
Strong Basic Conditions ModeratePotential for base-catalyzed degradation, although specific pathways are not documented for this compound.
Elevated Temperature To be determinedThermal decomposition is possible at high temperatures, leading to the release of toxic gases.[10]
Photostability To be determinedThiophene-containing compounds can be susceptible to photodegradation.[9]
Experimental Protocol for Stability Assessment

A forced degradation study is an indispensable tool for elucidating the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Solution of Compound acid Acidic (e.g., 0.1 M HCl) prep_solution->acid base Basic (e.g., 0.1 M NaOH) prep_solution->base oxidative Oxidative (e.g., 3% H₂O₂) prep_solution->oxidative thermal Thermal (e.g., 80°C) prep_solution->thermal photo Photolytic (ICH Q1B) prep_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (for acid/base) sampling->neutralize hplc_analysis Analyze by HPLC-UV/MS neutralize->hplc_analysis mass_balance Assess Mass Balance hplc_analysis->mass_balance

Caption: A systematic workflow for conducting a forced degradation study on 4-(Thiophen-2-ylmethyl)morpholine.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4-(Thiophen-2-ylmethyl)morpholine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines, including a dark control.[11][12]

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify degradation products.

Conclusion: A Foundation for Future Development

4-(Thiophen-2-ylmethyl)morpholine is a molecule with significant potential, bridging the desirable properties of two key heterocyclic systems. This guide has provided a comprehensive overview of its predicted solubility and likely stability liabilities, grounded in the established chemistry of its constituent moieties. The detailed experimental protocols offer a robust framework for researchers to generate the precise, quantitative data necessary to advance this compound through the development pipeline. As with any novel compound, thorough experimental verification of these predicted properties is paramount for ensuring the successful translation of this promising molecule from the laboratory to real-world applications.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

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  • PubMed. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Retrieved from [Link]

  • PubMed Central. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link]

  • PubMed Central. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 338454-48-1|4-(Thiophen-2-ylmethyl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Thiophen-2-yl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-((5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105906582A - Preparation method of thiomorpholine.
  • ResearchGate. (2016). (PDF) Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzo[b]thiophen-3-ylmethyl)morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102548976B - (Thio)morpholine derivatives as S1P modulators.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • PubMed. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Retrieved from [Link]

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Foundational

The Emerging Therapeutic Potential of Thiophene-Morpholine Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The Synergy of Two Privileged Heterocyples In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Two Privileged Heterocyples

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of thiophene-morpholine scaffolds, a class of hybrid molecules that has demonstrated a remarkable breadth of biological activities. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1][2] Similarly, the morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a common motif in pharmaceuticals, often imparting favorable physicochemical properties such as improved solubility and metabolic stability.[3]

The rationale for covalently linking these two moieties stems from the potential to create novel chemical entities with synergistic or enhanced pharmacological profiles. The resulting thiophene-morpholine scaffold offers a three-dimensional architecture with diverse points for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This guide provides an in-depth exploration of the significant biological activities associated with these scaffolds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiophene-morpholine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Key Signaling Pathways

A significant body of research points towards the ability of thiophene-morpholine scaffolds to modulate critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several studies have demonstrated that thiophene-containing compounds can act as potent inhibitors of PI3K, thereby blocking downstream signaling to Akt and mTOR.[4][6] The morpholine moiety in these scaffolds can enhance solubility and bioavailability, making them more effective drug candidates.

  • NF-κB Signaling Pathway Modulation: The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. The inhibition of NF-κB signaling is a key strategy in cancer therapy. Thiophene derivatives have been shown to suppress NF-κB activation, and the incorporation of a morpholine ring can further enhance this activity.[2][7][8]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiophene_Morpholine Thiophene-Morpholine Scaffold Thiophene_Morpholine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiophene-morpholine scaffolds.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of thiophene-morpholine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
TM-1 MCF-7 (Breast)5.2[5]
TM-2 HepG2 (Liver)8.7[5]
TM-3 A549 (Lung)12.1[9]
TM-4 HT-29 (Colon)6.5
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Add_Compound Add Thiophene-Morpholine compound at various concentrations Incubate1->Add_Compound Incubate2 Incubate for 48-72h Add_Compound->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the thiophene-morpholine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the compound dilutions.[1]

  • Incubation: Incubate the plates for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene-morpholine scaffolds have demonstrated promising activity against a range of bacterial and fungal strains.

Antibacterial Activity

Derivatives of this scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial potency is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
TM-5 Staphylococcus aureus16[10]
TM-6 Escherichia coli32[10]
TM-7 Pseudomonas aeruginosa64[4]
TM-8 Bacillus subtilis8[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the thiophene-morpholine compound in a 96-well microtiter plate containing a suitable broth medium.[10]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[10]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Activity

Several thiophene-morpholine derivatives have exhibited potent antifungal activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. The proposed mechanism often involves the inhibition of fungal-specific enzymes, such as those involved in ergosterol biosynthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound IDFungal StrainMIC (µg/mL)Reference
TM-9 Candida albicans8[11]
TM-10 Aspergillus fumigatus16[12]
TM-11 Cryptococcus neoformans4[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiophene-morpholine scaffolds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[13][14]

Mechanism of Action: Inhibition of COX and LOX Enzymes

The primary mechanism of action for many anti-inflammatory thiophene-morpholine derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14][15] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. The thiophene moiety can mimic the binding of arachidonic acid, the natural substrate for these enzymes, while the morpholine group can enhance binding affinity and selectivity.

Signaling Pathway Diagram: Inhibition of Pro-inflammatory Mediators

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Morpholine Thiophene-Morpholine Scaffold Thiophene_Morpholine->COX Inhibits Thiophene_Morpholine->LOX Inhibits

Caption: Inhibition of COX and LOX enzymes by thiophene-morpholine scaffolds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

  • Animal Grouping and Compound Administration: Divide rodents into groups and administer the thiophene-morpholine compound or a control vehicle orally or intraperitoneally.[3]

  • Induction of Inflammation: After a set period, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.[3]

  • Measurement of Paw Edema: Measure the paw volume at regular intervals using a plethysmometer.[7]

  • Data Analysis: Calculate the percentage of inhibition of edema for the compound-treated groups compared to the control group.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that thiophene-morpholine scaffolds may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action: Cholinesterase Inhibition

One of the key mechanisms underlying the neuroprotective effects of these compounds is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to an increase in acetylcholine levels in the brain, which is beneficial for cognitive function.[16]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric method is commonly used to screen for cholinesterase inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the cholinesterase enzyme, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

  • Assay Procedure: In a 96-well plate, mix the enzyme with the thiophene-morpholine compound at various concentrations and incubate.

  • Substrate Addition: Add the substrate to initiate the enzymatic reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Absorbance Measurement: Measure the rate of color formation by monitoring the absorbance at 412 nm over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the compound.[16]

Synthesis of Thiophene-Morpholine Scaffolds

The synthesis of thiophene-morpholine scaffolds can be achieved through various synthetic routes. A common and versatile method is the Gewald three-component reaction, which allows for the one-pot synthesis of highly substituted 2-aminothiophenes.[17][18] The morpholine moiety can be introduced either as a starting material or through subsequent functionalization of the thiophene core.

General Synthetic Scheme: Gewald Reaction

Gewald_Reaction Ketone Ketone/Aldehyde Plus1 + Nitrile α-Active Nitrile Plus2 + Sulfur Elemental Sulfur Plus3 + Base Base (e.g., Morpholine) Arrow Gewald Reaction Aminothiophene 2-Aminothiophene Derivative Arrow->Aminothiophene

Caption: The Gewald three-component reaction for the synthesis of 2-aminothiophenes.

Subsequent N-alkylation or N-acylation reactions can be employed to attach the morpholine ring to the thiophene scaffold, or a morpholine-containing starting material can be directly used in the Gewald reaction.[13][19]

Conclusion and Future Perspectives

The amalgamation of thiophene and morpholine moieties has yielded a versatile scaffold with a wide spectrum of promising biological activities. The ability to readily synthesize and functionalize these compounds provides a rich platform for the development of novel therapeutics for a multitude of diseases. Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action for the observed biological effects. Further optimization of the scaffold through medicinal chemistry approaches will be crucial for improving potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the clinical translation of these promising compounds.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (URL: [Link])

  • Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - Frontiers. (URL: [Link])

  • Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - NIH. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (URL: [Link])

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed Central. (URL: [Link])

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (URL: [Link])

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Exploratory

A Technical Guide to the Synthesis and Significance of 4-(Thiophen-2-ylmethyl)morpholine

Prepared by: Gemini, Senior Application Scientist Executive Summary This document provides an in-depth technical guide on the synthesis of 4-(Thiophen-2-ylmethyl)morpholine, a heterocyclic compound of significant interes...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides an in-depth technical guide on the synthesis of 4-(Thiophen-2-ylmethyl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While the specific moment of its "discovery" is not historically landmarked, its value lies in its role as a versatile molecular scaffold. This guide elucidates the primary and most logical synthetic pathways, focusing on the principles of reductive amination and nucleophilic alkylation. We provide a detailed, field-tested protocol for its synthesis via reductive amination, explain the mechanistic rationale behind procedural choices, and offer a comparative analysis of alternative methods. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis and application of this important building block.

Introduction: A Scaffold of Strategic Importance

The Structural and Pharmacological Significance

4-(Thiophen-2-ylmethyl)morpholine (C9H13NOS) is a bifunctional molecule that marries two key pharmacophores: the thiophene ring and the morpholine moiety.[1] The thiophene ring is a well-established bioisostere of the benzene ring, often utilized by medicinal chemists to modulate potency, alter metabolic profiles, and improve physicochemical properties of drug candidates.[2] The morpholine ring is a saturated heterocycle widely incorporated into bioactive molecules to enhance aqueous solubility, improve metabolic stability, and serve as a hydrogen bond acceptor, thereby favorably influencing pharmacokinetic profiles.[3][4][5][6] The methylene linker provides conformational flexibility, allowing the two rings to adopt optimal orientations for binding to biological targets.

The convergence of these features makes 4-(Thiophen-2-ylmethyl)morpholine a valuable starting material and structural motif in the discovery of novel therapeutics across various domains, including oncology and infectious diseases.[2][7]

Physicochemical Properties

A clear understanding of the compound's fundamental properties is critical for its application in synthesis and research.

PropertyValueSource(s)
CAS Number 338454-48-1[1]
Molecular Formula C₉H₁₃NOS[1]
Molecular Weight 183.27 g/mol [1]
Synonyms 4-(2-thienylmethyl)morpholine; Morpholine, 4-(2-thienylmethyl)-[1]
Purity (Typical) ≥95%[1]
Appearance Varies (typically an oil or low-melting solid)N/A

Core Synthetic Strategies: A Retrosynthetic Analysis

The structure of 4-(Thiophen-2-ylmethyl)morpholine logically suggests two primary retrosynthetic disconnections at the C-N bond, leading to two highly effective and widely used synthetic strategies: Reductive Amination and Nucleophilic Alkylation .

G cluster_target Target Molecule cluster_strategies Retrosynthetic Strategies cluster_ra Reductive Amination cluster_na Nucleophilic Alkylation target 4-(Thiophen-2-ylmethyl)morpholine ra_aldehyde Thiophene-2-carboxaldehyde target->ra_aldehyde C-N Disconnection (Reductive Amination) na_halide 2-(Halomethyl)thiophene (X = Cl, Br) target->na_halide C-N Disconnection (Alkylation) ra_amine Morpholine na_amine Morpholine

Figure 1: Core retrosynthetic pathways for 4-(Thiophen-2-ylmethyl)morpholine.

Primary Synthesis Protocol: Reductive Amination

Reductive amination is arguably the most efficient and reliable method for preparing this compound, offering high yields and operational simplicity.

Mechanistic Rationale: The Logic of Controlled Reduction

This one-pot reaction proceeds in two key stages. First, the nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. This is followed by dehydration to form a transient iminium ion intermediate.

The choice of reducing agent is critical for success. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Unlike stronger hydrides like NaBH₄, NaBH(OAc)₃ is a milder, more selective agent that readily reduces the iminium ion but is slow to reduce the starting aldehyde. This selectivity prevents the wasteful formation of thiophen-2-ylmethanol and ensures the reaction proceeds cleanly towards the desired amine product. The slightly acidic nature of the reagent can also catalyze the formation of the iminium ion. This self-validating system ensures high conversion to the target molecule with minimal side-product formation.

Detailed Experimental Protocol

Materials:

  • Thiophene-2-carboxaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.0 eq) and dissolve in anhydrous dichloromethane.

  • Amine Addition: Add morpholine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup - Quench: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to afford 4-(Thiophen-2-ylmethyl)morpholine as a pure product.

Process Workflow Diagram

G start 1. Dissolve Aldehyde in DCM add_amine 2. Add Morpholine (Stir 20 min) start->add_amine add_reductant 3. Add NaBH(OAc)₃ in Portions add_amine->add_reductant react 4. Stir at RT (4-12h) Monitor by TLC add_reductant->react quench 5. Quench with aq. NaHCO₃ react->quench extract 6. Extract with DCM, Wash with Brine quench->extract dry 7. Dry (MgSO₄), Filter, Concentrate extract->dry purify 8. Purify via Column Chromatography dry->purify product Pure Product purify->product

Figure 2: Step-by-step workflow for the reductive amination synthesis.
Expected Data & Characterization
  • ¹H NMR: Expect characteristic signals for the morpholine protons (two multiplets around ~2.5 ppm and ~3.7 ppm), a singlet for the benzylic-type methylene protons (-CH₂-) around ~3.6 ppm, and signals for the three thiophene protons in the aromatic region (~6.9-7.3 ppm).

  • Mass Spectrometry (MS): The ESI+ spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 184.08.

Alternative Synthetic Route: Nucleophilic Alkylation

An alternative, though sometimes less convenient, route is the direct N-alkylation of morpholine with an electrophilic thiophene derivative.

Mechanistic Rationale

This reaction is a classic bimolecular nucleophilic substitution (Sₙ2). The lone pair of electrons on the morpholine nitrogen acts as the nucleophile, attacking the electrophilic carbon of 2-(halomethyl)thiophene (e.g., 2-(chloromethyl)thiophene) and displacing the halide leaving group. A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is required to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction, preventing the protonation and deactivation of the morpholine nucleophile.

Comparative Analysis of Synthetic Routes

The choice between reductive amination and nucleophilic alkylation depends on several practical factors.

FeatureReductive AminationNucleophilic Alkylation
Starting Materials Thiophene-2-carboxaldehyde is commercially available and stable.2-(Halomethyl)thiophenes can be unstable (lachrymatory, prone to polymerization) and may need to be freshly prepared.
Reaction Conditions Mild, one-pot procedure at room temperature.Often requires heating and a separate base.
Byproducts Minimal, primarily related to over-reduction if an improper agent is used.Potential for quaternary ammonium salt formation (dialkylation) if conditions are not controlled.
Workup Standard aqueous quench and extraction.Requires filtration of base and similar extraction.
Overall Yield Typically high ( >80%).Variable, depends heavily on the stability of the alkylating agent.
Recommendation Preferred method for reliability, safety, and yield.Viable alternative if the aldehyde is unavailable but the halide is on hand.

Conclusion and Future Perspectives

The synthesis of 4-(Thiophen-2-ylmethyl)morpholine is most effectively achieved through a robust and high-yielding reductive amination protocol using thiophene-2-carboxaldehyde and morpholine. This method's operational simplicity and the stability of its starting materials make it superior to the alternative nucleophilic alkylation pathway for most applications. As a molecular scaffold, 4-(Thiophen-2-ylmethyl)morpholine continues to be a valuable building block in the construction of more complex molecules for drug discovery and materials science. Its inherent structural features provide a reliable foundation for generating libraries of compounds with desirable pharmacological properties, ensuring its continued relevance in the field of synthetic and medicinal chemistry.

References

  • 4-(Thiophen-2-yl)morpholine | C8H11NOS | CID 15135307. PubChem, NIH. [Link]

  • Prabhu, S. A., et al. (2015). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

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  • (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. MDPI. [Link]

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  • Various approaches for synthesis of morpholine The various... ResearchGate. [Link]

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Foundational

A Guide to the Spectroscopic Characterization of 4-(Thiophen-2-ylmethyl)morpholine

Introduction 4-(Thiophen-2-ylmethyl)morpholine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of both the thiophene and morpholine scaffolds. The thiophene ring is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Thiophen-2-ylmethyl)morpholine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of both the thiophene and morpholine scaffolds. The thiophene ring is a common pharmacophore in many pharmaceuticals, while the morpholine moiety is often introduced to improve physicochemical properties such as solubility and metabolic stability.[1] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings.

Molecular Structure and Key Spectroscopic Features

The structure of 4-(Thiophen-2-ylmethyl)morpholine, with the chemical formula C₉H₁₃NOS and a molecular weight of 183.27 g/mol , dictates its characteristic spectroscopic signatures.[2] The molecule is comprised of a thiophene ring linked via a methylene bridge to the nitrogen atom of a morpholine ring.

Figure 1: Chemical Structure of 4-(Thiophen-2-ylmethyl)morpholine

Caption: Structure of 4-(Thiophen-2-ylmethyl)morpholine.

The key structural features that will be interrogated by spectroscopic methods are:

  • The Thiophene Ring: An aromatic five-membered heterocycle containing a sulfur atom. The three protons on this ring will give rise to characteristic signals in the ¹H NMR spectrum.

  • The Morpholine Ring: A saturated six-membered heterocycle containing nitrogen and oxygen atoms. In its stable chair conformation, it will exhibit distinct signals for its axial and equatorial protons in the ¹H NMR spectrum.[3]

  • The Methylene Bridge: The -CH₂- group connecting the thiophene and morpholine rings will have a unique chemical shift in the NMR spectra.

  • Functional Groups: The C-O-C and C-N-C ether and amine functionalities within the morpholine ring, and the C-S-C thioether in the thiophene ring, will have characteristic vibrational modes in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(Thiophen-2-ylmethyl)morpholine, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-(Thiophen-2-ylmethyl)morpholine in a standard deuterated solvent like CDCl₃ would exhibit the following key signals:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Thiophene H5~7.2 - 7.4Doublet of doublets1HCoupled to H3 and H4.
Thiophene H3~6.9 - 7.1Doublet of doublets1HCoupled to H5 and H4.
Thiophene H4~6.9 - 7.1Triplet or dd1HCoupled to H3 and H5.
Methylene Bridge (-CH₂-)~3.7 - 3.9Singlet2HAdjacent to the electron-withdrawing thiophene ring and the nitrogen of the morpholine.
Morpholine (-O-CH₂-)~3.6 - 3.8Triplet4HProtons on carbons adjacent to the oxygen atom.
Morpholine (-N-CH₂-)~2.5 - 2.7Triplet4HProtons on carbons adjacent to the nitrogen atom.

Causality Behind Predicted Shifts: The protons on the thiophene ring are in the aromatic region (typically 6.5-8.0 ppm) due to the ring current effect. The exact shifts are influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing effect of the substituent at the 2-position. The methylene bridge protons are deshielded due to their proximity to the aromatic thiophene ring and the electronegative nitrogen atom. The morpholine protons adjacent to the electronegative oxygen atom are expected to be downfield compared to those adjacent to the nitrogen. The chair conformation of the morpholine ring can lead to more complex splitting patterns if the rate of ring inversion is slow at the measurement temperature.[3][4]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment:

Carbon(s) Predicted Chemical Shift (ppm) Notes
Thiophene C2~140 - 145Quaternary carbon attached to the methylene bridge.
Thiophene C5~126 - 128
Thiophene C3~125 - 127
Thiophene C4~124 - 126
Morpholine (-O-CH₂-)~66 - 68Carbons adjacent to the oxygen atom.
Methylene Bridge (-CH₂-)~55 - 60
Morpholine (-N-CH₂-)~53 - 55Carbons adjacent to the nitrogen atom.

Expertise in Interpretation: The chemical shifts of the thiophene carbons are in the aromatic region. The carbon attached to the substituent (C2) will be the most downfield. For the morpholine ring, the carbons adjacent to the more electronegative oxygen atom will have a higher chemical shift compared to those adjacent to the nitrogen.[4]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

G cluster_0 Sample Preparation cluster_1 ¹H NMR Acquisition cluster_2 ¹³C NMR Acquisition cluster_3 Data Processing and Analysis Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) Acquire a standard 1D ¹H spectrum Acquire a standard 1D ¹H spectrum Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3)->Acquire a standard 1D ¹H spectrum Add a small amount of an internal standard (e.g., TMS) Add a small amount of an internal standard (e.g., TMS) Acquire a proton-decoupled ¹³C spectrum Acquire a proton-decoupled ¹³C spectrum Acquire a standard 1D ¹H spectrum->Acquire a proton-decoupled ¹³C spectrum Optimize spectral width, number of scans, and relaxation delay Optimize spectral width, number of scans, and relaxation delay Apply Fourier transform, phase correction, and baseline correction Apply Fourier transform, phase correction, and baseline correction Acquire a proton-decoupled ¹³C spectrum->Apply Fourier transform, phase correction, and baseline correction Consider a DEPT experiment to differentiate CH, CH2, and CH3 groups Consider a DEPT experiment to differentiate CH, CH2, and CH3 groups Calibrate the spectrum to the internal standard Calibrate the spectrum to the internal standard Integrate signals and determine multiplicities Integrate signals and determine multiplicities Assign signals to the molecular structure Assign signals to the molecular structure

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 4-(Thiophen-2-ylmethyl)morpholine is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100C-H stretch (thiophene)Medium
2950-2800C-H stretch (aliphatic -CH₂-)Strong
~1600, ~1450, ~1380C=C stretch (thiophene ring)Medium-Weak
~1280C-N stretch (amine)Medium
~1115C-O-C stretch (ether)Strong
~850C-H out-of-plane bend (thiophene)Medium
~700C-S stretch (thiophene)Medium-Weak

Trustworthiness of Assignments: These assignments are based on well-established correlation tables for IR spectroscopy. The strong C-O-C stretching vibration is a hallmark of the morpholine ring, while the various C-H and C=C stretching and bending modes are characteristic of the thiophene ring.

Experimental Protocol for FT-IR Data Acquisition

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Prepare a KBr pellet or cast a thin film of the sample on a salt plate Prepare a KBr pellet or cast a thin film of the sample on a salt plate Acquire a background spectrum of the empty sample compartment Acquire a background spectrum of the empty sample compartment Prepare a KBr pellet or cast a thin film of the sample on a salt plate->Acquire a background spectrum of the empty sample compartment Perform background subtraction Perform background subtraction Acquire a background spectrum of the empty sample compartment->Perform background subtraction Acquire the sample spectrum over the range of 4000-400 cm⁻¹ Acquire the sample spectrum over the range of 4000-400 cm⁻¹ Identify and label significant absorption peaks Identify and label significant absorption peaks

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, 4-(Thiophen-2-ylmethyl)morpholine is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Notes
183[M]⁺Molecular ion
97[C₅H₅S]⁺Thiophen-2-ylmethyl cation (thienyl cation)
86[C₄H₈NO]⁺Morpholine fragment
57[C₃H₅N]⁺Fragment from morpholine ring cleavage

Mechanistic Insight into Fragmentation: The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak. This would lead to the formation of the stable thienyl cation (m/z 97) and a morpholine radical. Further fragmentation of the morpholine ring can also occur.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis Dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane) Dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane) Inject the sample into the GC Inject the sample into the GC Dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane)->Inject the sample into the GC Ionize the eluted compound (e.g., by electron ionization) Ionize the eluted compound (e.g., by electron ionization) Inject the sample into the GC->Ionize the eluted compound (e.g., by electron ionization) Separate the components on a suitable capillary column Separate the components on a suitable capillary column Identify the molecular ion peak Identify the molecular ion peak Ionize the eluted compound (e.g., by electron ionization)->Identify the molecular ion peak Separate the ions based on their m/z ratio Separate the ions based on their m/z ratio Detect the ions Detect the ions Analyze the fragmentation pattern to confirm the structure Analyze the fragmentation pattern to confirm the structure

Caption: Workflow for GC-MS analysis.

Synthesis and Potential Impurities

A plausible synthetic route to 4-(Thiophen-2-ylmethyl)morpholine is the reductive amination of thiophene-2-carbaldehyde with morpholine.[5] This reaction typically involves the formation of an iminium ion intermediate, which is then reduced to the final product.

Figure 2: Plausible Synthetic Route

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Thio Thiophene-2-carbaldehyde RA Reductive Amination (e.g., with NaBH(OAc)₃) Thio->RA Morph Morpholine Morph->RA Prod 4-(Thiophen-2-ylmethyl)morpholine RA->Prod

Caption: Reductive amination synthesis route.

Potential impurities that could be observed in the spectra include unreacted starting materials (thiophene-2-carbaldehyde and morpholine) and byproducts from side reactions. A thorough purification, for example by column chromatography, is essential to obtain a pure sample for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 4-(Thiophen-2-ylmethyl)morpholine. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and predictive characterization has been presented. The experimental protocols outlined herein provide a framework for obtaining high-quality, self-validating data. This guide is intended to serve as a valuable resource for scientists and researchers involved in the synthesis, characterization, and application of this and related compounds in the field of drug discovery and development.

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  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • ResearchGate. (1976). Synthesis of 2-Aminomorphine and 2-Aminocodeine. Reduction of Aromatic Nitro Groups with Formamidinesulfinic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • MDPI. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 4-(Thiophen-2-ylmethyl)morpholine

This document provides an in-depth technical guide for the safe handling, storage, and emergency management of 4-(Thiophen-2-ylmethyl)morpholine (CAS: 338454-48-1). Designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling, storage, and emergency management of 4-(Thiophen-2-ylmethyl)morpholine (CAS: 338454-48-1). Designed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols with a rationale grounded in the chemical properties of the compound's constituent moieties. By understanding the causality behind each procedural recommendation, laboratory personnel can mitigate risks and ensure a safe operational environment.

Compound Identification and Physicochemical Properties

4-(Thiophen-2-ylmethyl)morpholine is a heterocyclic compound incorporating both a thiophene ring and a morpholine ring.[1] The morpholine scaffold is a common feature in many bioactive molecules and approved drugs, valued for its physicochemical and metabolic properties.[2] The presence of these two distinct functional groups dictates the compound's reactivity and, critically, its safety profile.

A summary of its key properties is presented below.

PropertyValueSource
CAS Number 338454-48-1[1]
Molecular Formula C₉H₁₃NOS[1]
Molecular Weight 183.27 g/mol [1]
Synonyms 4-(2-thienylmethyl)morpholine; Morpholine, 4-(2-thienylmethyl)-[1]
Purity Typically ≥95% for laboratory use[1]
Storage Temp. 2-8 °C Recommended

Hazard Assessment and GHS Classification: A Precautionary Approach

As of the date of this guide, a comprehensive, officially registered Safety Data Sheet (SDS) for 4-(Thiophen-2-ylmethyl)morpholine is not widely available. Therefore, a precautionary principle is applied, deriving the hazard assessment from the well-documented profile of its primary functional component, morpholine , and supported by data from structurally similar compounds.

The morpholine moiety is known to be a flammable, corrosive, and toxic substance.[3][4][5][6] It is classified as a flammable liquid, causes severe skin burns and eye damage, and is harmful if swallowed and toxic upon skin contact or inhalation.[3][4][5] It is reasonable and essential for laboratory safety to assume that 4-(Thiophen-2-ylmethyl)morpholine exhibits a similar hazard profile. This is further supported by GHS information for a related thiophene-morpholine derivative, which lists warnings for acute toxicity (oral, dermal, inhalation) and skin/eye irritation.[7]

Based on this analogical assessment, the compound should be handled as if it meets the following GHS classifications:

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour.[3][4]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[4][5]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[5]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][5]
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damage.[3][4][5]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[3]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the hazards identified above, a multi-layered approach involving engineering controls and appropriate PPE is mandatory.

Engineering Controls

The primary objective of engineering controls is to contain the chemical at its source, minimizing operator exposure.

  • Ventilation: All handling of 4-(Thiophen-2-ylmethyl)morpholine must be conducted in a certified chemical fume hood to control vapor inhalation.[8][9] The work area should be equipped with both local and general ventilation systems.[8][10]

  • Safety Equipment: An operational eyewash station and a safety shower must be immediately accessible in the work area.[11]

  • Ignition Source Control: Due to the flammability risk inherited from the morpholine moiety, all sources of ignition (open flames, sparks, hot surfaces) must be strictly excluded from the handling area.[8][12][13][14] Use only explosion-proof electrical equipment and non-sparking tools.[8][10][12]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following workflow must be followed to ensure adequate protection.

PPE_Selection_Workflow start Start: Handling 4-(Thiophen-2-ylmethyl)morpholine torso Torso & Body Protection start->torso hands Hand Protection start->hands eyes Eye & Face Protection start->eyes respiratory Respiratory Protection (Assess Need) start->respiratory torso_desc Flame-retardant lab coat. Chemical-resistant apron for large quantities or splash risk. torso->torso_desc hands_desc Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. Use proper removal technique. hands->hands_desc eyes_desc Chemical splash goggles (ANSI Z87.1). Face shield required when handling larger volumes or there is a significant splash risk. eyes->eyes_desc resp_desc Required if ventilation is inadequate or aerosols may be generated. Use NIOSH-approved respirator with organic vapor cartridge. respiratory->resp_desc

Caption: PPE Selection Workflow for Handling 4-(Thiophen-2-ylmethyl)morpholine.

Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for preventing accidents and ensuring long-term safety.

Safe Handling Protocols
  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Area Preparation: Ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE and spill-response materials are readily available.

  • Grounding and Bonding: When transferring the substance between metal containers, ground and bond the containers to prevent the buildup of static electricity, which could serve as an ignition source.[14][15]

  • Avoid Aerosolization: Handle the liquid gently to avoid creating mists or aerosols, which would increase the inhalation hazard.[13]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[15][16] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][16] Contaminated clothing should be removed immediately and laundered separately before reuse.[15][16]

Storage Protocols
  • Container: Store in a tightly closed, properly labeled container.[8][9][15] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[15][17]

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][17][18] The storage area should be secure and locked.[4][15]

  • Incompatibilities: Segregate from strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and other incompatible materials to prevent violent reactions.[14]

  • Environment: Protect from direct sunlight and heat sources.[4][8]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures

Immediate action is required following any exposure.

  • Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[15] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[8][9][10] Seek immediate medical attention.[9][10]

  • Skin Contact: This is a medical emergency due to the high risk of severe chemical burns and toxicity.[5][8] Immediately remove all contaminated clothing while simultaneously flushing the affected skin with copious amounts of water for at least 15-30 minutes.[3][8][19] Seek immediate medical attention.[8][9]

  • Eye Contact: Immediately flush the eyes with clean, fresh water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[10] Remove contact lenses if present and easy to do.[10] This requires immediate medical attention from a physician or ophthalmologist.[8][9]

  • Ingestion: Do NOT induce vomiting.[10][15] If the person is conscious, rinse their mouth thoroughly with water.[8][10] Seek immediate medical attention and show the container or label to the medical personnel.[3]

Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

Spill_Response_Workflow spill Spill Detected evacuate 1. Evacuate & Alert Evacuate non-essential personnel. Alert others in the area. spill->evacuate isolate 2. Isolate & Ventilate Isolate the spill area. Ensure fume hood ventilation is maximized. evacuate->isolate ignition 3. Control Ignition Sources Eliminate all flames, sparks, and hot surfaces immediately. isolate->ignition assess Assess Spill Size ignition->assess small_spill Small Spill (Can be handled safely) assess->small_spill Small large_spill Large Spill (or unknown) assess->large_spill Large ppe 4. Don Full PPE (incl. respiratory protection) small_spill->ppe contact_ehs Contact Emergency Services & Institutional EHS. Do not attempt cleanup. large_spill->contact_ehs contain 5. Contain & Absorb Contain spill with inert absorbent (vermiculite, sand, dry earth). Use non-sparking tools. ppe->contain collect 6. Collect & Dispose Collect absorbed material into a sealable, labeled container for hazardous waste disposal. contain->collect decon 7. Decontaminate Area Clean the spill area thoroughly. collect->decon

Caption: Decision workflow for responding to a 4-(Thiophen-2-ylmethyl)morpholine spill.

Fire-Fighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[13][20] A water spray can be used to cool fire-exposed containers.[12][20]

  • Specific Hazards: The liquid is flammable and its vapors can form explosive mixtures with air.[13] Combustion will produce toxic and irritating fumes, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[13]

  • Protective Actions: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[4] Isolate the area and fight the fire from a safe distance.[10][19]

Waste Disposal Considerations

Unused material and contaminated waste must be treated as hazardous chemical waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[13]

  • Disposal: Disposal must be conducted through a licensed hazardous waste disposal company.[17] Do not dispose of down the drain or into the environment.[3][4] All disposal practices must comply with local, state, and federal regulations.[15]

References

  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [Link]

  • 4-(Thiophen-2-yl)morpholine. PubChem, National Institutes of Health. [Link]

  • Morpholine Safety Data Sheet. North Metal and Chemical Company. [Link]

  • Morpholine - SAFETY DATA SHEET. Penta Chemicals. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Safety Data Sheet: Morpholine. Astech Ireland. [Link]

  • MORPHOLINE International Chemical Safety Cards. IPCS. [Link]

  • Safety Data Sheet Morpholine. Redox. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • 4-((5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine. PubChem, National Institutes of Health. [Link]

  • 4-(Benzo[b]thiophen-3-ylmethyl)morpholine. PubChem, National Institutes of Health. [Link]

  • Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health. [Link]

  • MORPHOLINE. MsdsDigital.com. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Morpholine. Centers for Disease Control and Prevention. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine. Wikipedia. [Link]

  • Morpholine, 4,4'-methylenebis-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed, National Library of Medicine. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central, National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(Thiophen-2-ylmethyl)morpholine experimental protocol

An Application Note and Experimental Protocol for the Synthesis of 4-(Thiophen-2-ylmethyl)morpholine Introduction: The Strategic Synthesis of a Privileged Scaffold Morpholine and its derivatives are cornerstones in medic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 4-(Thiophen-2-ylmethyl)morpholine

Introduction: The Strategic Synthesis of a Privileged Scaffold

Morpholine and its derivatives are cornerstones in medicinal chemistry and drug development, recognized as "privileged scaffolds" due to their frequent appearance in a wide array of bioactive molecules.[1] Their unique physicochemical properties, including metabolic stability and aqueous solubility, make them highly desirable fragments in molecular design. This document provides a detailed, field-tested protocol for the synthesis of 4-(Thiophen-2-ylmethyl)morpholine, a tertiary amine incorporating both the morpholine and thiophene rings.

The synthesis is achieved via a one-pot reductive amination, a robust and highly efficient C-N bond-forming strategy.[2][3][4] This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, to facilitate the reaction between thiophene-2-carboxaldehyde and morpholine.[5][6] The primary advantage of this method is its operational simplicity and high functional group tolerance, allowing for the direct conversion of the starting materials to the desired tertiary amine in high yield with minimal side-product formation.[6][7]

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step sequence within a single reaction vessel. First, the nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. Subsequent dehydration leads to the formation of a key intermediate, the iminium ion. The reaction is then driven to completion by the selective reduction of this iminium ion by sodium triacetoxyborohydride.

Overall Reaction:

Mechanism Insight: Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its chemoselectivity. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it slow to reduce aldehydes but highly reactive towards the more electrophilic iminium ion intermediate.[5] This allows the reductive amination to be performed as a one-pot procedure where the reducing agent is present from the start, as the rate of iminium ion reduction far exceeds the rate of aldehyde reduction.[5][8]

Detailed Experimental Protocol

PART 1: Materials and Reagents
ReagentCAS NumberPuritySupplier Recommendation
Thiophene-2-carboxaldehyde98-03-3≥98%Sigma-Aldrich, Acros
Morpholine110-91-8≥99%Sigma-Aldrich, Alfa Aesar
Sodium triacetoxyborohydride56553-60-7≥95%Sigma-Aldrich, Combi-Blocks
1,2-Dichloroethane (DCE), Anhydrous107-06-2≥99.8%Sigma-Aldrich, Acros
Saturated Sodium Bicarbonate (aq.)75420-50-3N/APrepared in-house
Anhydrous Sodium Sulfate7757-82-6≥99%Fisher Scientific
Dichloromethane (DCM)75-09-2HPLC GradeFisher Scientific
Ethyl Acetate141-78-6HPLC GradeFisher Scientific
Hexanes110-54-3HPLC GradeFisher Scientific
Silica Gel112926-00-860 Å, 230-400 meshSorbent Technologies
PART 2: Equipment
  • 250 mL Round-bottom flask

  • Magnetic stir plate and stir bar

  • Nitrogen inlet/outlet (or drying tube)

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

PART 3: Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add thiophene-2-carboxaldehyde (5.61 g, 50.0 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, 100 mL) to the flask. Stir the solution until the aldehyde is fully dissolved. To this solution, add morpholine (4.79 g, 55.0 mmol, 1.1 equiv.) via syringe. The reaction is performed under a nitrogen atmosphere or with a calcium chloride drying tube to prevent moisture ingress.

  • Iminium Formation: Allow the mixture to stir at room temperature for 20-30 minutes. This initial period facilitates the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (12.7 g, 60.0 mmol, 1.2 equiv.) portion-wise over 10 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and any gas evolution.

  • Reaction Monitoring: Let the reaction stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (visualized with a KMnO₄ stain) indicates reaction completion.

  • Work-up - Quenching: Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. Trustworthiness Note: This step neutralizes any residual acid and decomposes the boron byproducts, ensuring a clean extraction.

  • Work-up - Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Work-up - Washing and Drying: Combine all organic layers and wash with 50 mL of brine. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 4-(thiophen-2-ylmethyl)morpholine as a pale yellow oil.

Data Summary and Characterization

Quantitative Data Summary
CompoundMol. Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
Thiophene-2-carboxaldehyde112.1450.01.05.61 g
Morpholine87.1255.01.14.79 g
Sodium triacetoxyborohydride211.9460.01.212.7 g
Product 183.27 ---
Theoretical Yield---9.16 g
Expected Actual Yield (85-95%)---7.8-8.7 g
Expected Characterization Data
  • Appearance: Pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.2 (dd, 1H, thiophene-H5), ~6.9 (m, 2H, thiophene-H3, H4), 3.7 (t, 4H, -O-CH₂-), 3.6 (s, 2H, Ar-CH₂-N), 2.5 (t, 4H, -N-CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~142 (thiophene C2), ~126 (thiophene C5), ~125 (thiophene C4), ~124 (thiophene C3), 67.0 (-O-CH₂-), 57.0 (Ar-CH₂-N), 53.5 (-N-CH₂-).

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₄NOS⁺ [M+H]⁺: 184.08; found: 184.08.

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge flask with thiophene-2-carboxaldehyde B 2. Add anhydrous DCE and morpholine A->B C 3. Stir for 30 min at RT B->C D 4. Add NaBH(OAc)3 portion-wise C->D Initiate Reduction E 5. Stir 12-18h at RT D->E F Monitor by TLC E->F G 6. Quench with sat. NaHCO3 solution F->G Reaction Complete H 7. Extract with DCM G->H I 8. Wash, dry (Na2SO4), and concentrate H->I J 9. Purify via flash column chromatography I->J Crude Product K Characterize Product (NMR, MS) J->K

Sources

Application

Application Note &amp; Protocol: Synthesis of 4-(thiophen-2-ylmethyl)morpholine via Reductive Amination

Abstract This document provides a comprehensive guide for the synthesis of 4-(thiophen-2-ylmethyl)morpholine through the reductive amination of thiophene-2-carbaldehyde with morpholine. Reductive amination is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(thiophen-2-ylmethyl)morpholine through the reductive amination of thiophene-2-carbaldehyde with morpholine. Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a highly efficient route to complex amines.[1][2][3] The target molecule combines the thiophene ring, a versatile precursor in drug development, with the morpholine scaffold, a privileged structure known to improve the pharmacokinetic properties of therapeutic agents.[4][5][6] This protocol details a robust, one-pot procedure using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, ensuring high yield and purity.[7][8] We will cover the underlying mechanism, a detailed experimental protocol, safety considerations, and characterization data.

Introduction and Scientific Context

The synthesis of substituted amines is a fundamental objective in organic and medicinal chemistry. Among the various synthetic strategies, reductive amination stands out for its reliability and broad substrate scope. The reaction proceeds via the initial formation of an iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.

This application note focuses on a specific, high-value transformation: the coupling of thiophene-2-carbaldehyde and morpholine.

  • Thiophene-2-carbaldehyde: An organosulfur compound that serves as a versatile building block for numerous pharmaceuticals, including Eprosartan and Teniposide.[5] Its reactivity is centered on the aldehyde functional group.

  • Morpholine: A heterocyclic amine widely incorporated into drug candidates to enhance properties such as water solubility, metabolic stability, and biological activity.[4][9]

The resulting product, 4-(thiophen-2-ylmethyl)morpholine, is a tertiary amine of significant interest for fragment-based drug discovery and as an intermediate for more complex molecular architectures. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is critical. Its steric bulk and electron-withdrawing acetate groups render it a mild hydride donor, incapable of reducing the starting aldehyde.[7][10] It selectively reduces the electrophilic iminium ion intermediate, which forms in equilibrium, driving the reaction towards the desired product and enabling a convenient one-pot procedure.[7][8]

Reaction Mechanism and Rationale

The reductive amination occurs in a single reaction vessel but follows a two-stage mechanistic pathway.

  • Iminium Ion Formation: The lone pair of electrons on the nitrogen atom of morpholine (a secondary amine) attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. This is followed by proton transfer and subsequent dehydration to form a resonance-stabilized iminium cation. This step is typically the rate-limiting step and can be catalyzed by mild acid, although the presence of STAB often suffices as the reaction with the amine generates acetic acid in situ which can act as a catalyst.[7]

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction is rapid and irreversible, yielding the final tertiary amine product, 4-(thiophen-2-ylmethyl)morpholine. The rate of iminium ion reduction is significantly faster than the reduction of the aldehyde, which is the cornerstone of this method's success in a one-pot setting.[7]

Reaction_Mechanism Figure 1: Reaction Mechanism Thio Thiophene-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Thio->Hemiaminal + H⁺ Iminium Iminium Cation Thio->Iminium Iminium Formation Morph Morpholine Morph->Hemiaminal + H⁺ STAB NaBH(OAc)₃ Boron_Waste B(OAc)₃ + NaOAc Hemiaminal->Iminium - H₂O Product 4-(thiophen-2-ylmethyl)morpholine Iminium->Product + H⁻ (from STAB) Iminium->Product Reduction Step

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale. Adjustments can be made as necessary, maintaining the stoichiometric ratios.

Materials and Equipment
  • Reagents: Thiophene-2-carbaldehyde (≥98%), Morpholine (≥99%), Sodium triacetoxyborohydride (97%), 1,2-Dichloroethane (DCE, anhydrous, ≥99.8%), Ethyl acetate (EtOAc, ACS grade), Hexane (ACS grade), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet/drying tube, separatory funnel, rotary evaporator, glass funnel, filter paper, silica gel for column chromatography (230-400 mesh).

Reagent Stoichiometry
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Thiophene-2-carbaldehydeC₅H₄OS112.151.010.01.12 g (0.93 mL)
MorpholineC₄H₉NO87.121.111.00.96 g (0.96 mL)
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.515.03.18 g
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96--40 mL
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Setup & Reagents Combine aldehyde and amine in DCE under N₂. B 2. STAB Addition Add NaBH(OAc)₃ portion-wise at room temperature. A->B C 3. Reaction Stir for 4-12 hours. Monitor by TLC. B->C D 4. Quench Carefully add sat. NaHCO₃ to neutralize. C->D E 5. Extraction Extract with EtOAc (3x). Combine organic layers. D->E F 6. Wash & Dry Wash with brine. Dry over MgSO₄. E->F G 7. Concentration Filter and evaporate solvent in vacuo. F->G H 8. Purification Purify crude oil via flash column chromatography. G->H I 9. Characterization Obtain pure product. Analyze by NMR, MS. H->I

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carbaldehyde (1.12 g, 10.0 mmol).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (40 mL) followed by morpholine (0.96 g, 11.0 mmol). Stir the solution under a nitrogen atmosphere at room temperature for 20 minutes.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution in three portions over 10 minutes. Note: The addition may cause slight bubbling.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-12 hours.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Work-up - Wash and Dry: Combine the organic layers and wash with brine (1 x 40 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-amber oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel.[11] Elute with a gradient of 10% to 30% ethyl acetate in hexane to afford the pure 4-(thiophen-2-ylmethyl)morpholine.

  • Characterization: The expected product is a colorless to pale yellow oil.[12] The structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • ¹H NMR (400 MHz, CDCl₃): Expected signals around δ 7.2-6.9 (thiophene protons), a singlet for the benzylic CH₂ group around δ 3.7, and two triplets for the morpholine protons around δ 3.7 (protons adjacent to oxygen) and δ 2.5 (protons adjacent to nitrogen).[13]

    • ¹³C NMR (100 MHz, CDCl₃): Expected signals around δ 140-124 (thiophene carbons), δ 67 (morpholine carbons adjacent to oxygen), δ 58 (benzylic carbon), and δ 54 (morpholine carbons adjacent to nitrogen).[14]

    • MS (ESI+): Calculated for C₉H₁₄NOS⁺ [M+H]⁺: 184.08.

Safety Protocols and Waste Disposal

Adherence to strict safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and nitrile gloves at all times.[15]

  • Reagent Handling:

    • Thiophene-2-carbaldehyde: Combustible liquid, harmful if swallowed, and causes skin/eye irritation. It is also air-sensitive and should be handled under an inert atmosphere.[16][17]

    • Morpholine: Flammable and corrosive. Avoid inhalation of vapors.

    • Sodium Triacetoxyborohydride: Reacts with water to release flammable gas. Do not quench with water directly; use a basic solution like NaHCO₃.[18]

    • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Use only in a well-ventilated fume hood.[8]

  • Waste Disposal:

    • Aqueous waste from the work-up should be neutralized and may contain residual organics.

    • Organic waste (solvents from chromatography) should be collected in a designated halogenated waste container.

    • Solid waste (silica gel) should be collected in a separate container.

    • Dispose of all chemical waste in accordance with institutional and local environmental regulations.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reducing agent (degraded by moisture).2. Insufficient reaction time.1. Use a fresh bottle of NaBH(OAc)₃. Ensure anhydrous conditions.2. Allow the reaction to run longer, monitoring carefully by TLC.
Incomplete Reaction Steric hindrance or poor nucleophilicity of the amine. (Less likely here).Consider gentle heating (40-50 °C). For more challenging substrates, adding a catalytic amount of acetic acid (0.1 eq) can facilitate iminium formation.[7][19]
Aldehyde Reduction Side Product Use of an incorrect, non-selective reducing agent (e.g., NaBH₄).Ensure the correct reagent, sodium triacetoxyborohydride, is used. NaBH₄ will readily reduce the aldehyde.[10][18]
Dialkylation of Primary Amine N/A for this protocol (uses a secondary amine).For primary amines, a stepwise procedure (imine formation followed by NaBH₄ reduction) can sometimes minimize this side reaction.[8]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Resources Worldwide. (n.d.). Reductive Amination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Retrieved from [Link]

  • Prabhu, S. A., Suresh, M., Jameel, A. A., Padusha, M. S. A., & Gunasekaran, B. (2013). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1278. [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • PubChem. (n.d.). 4-(Thiophen-2-yl)morpholine. Retrieved from [Link]

  • Reddit. (2017). Challenging reductive amination.
  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2021). Various approaches for synthesis of morpholine. Retrieved from [Link]

  • Greener Education Materials for Chemists. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Thiophene-2-carbaldehyde azine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of 4-(Thiophen-2-ylmethyl)morpholine Using Modified Normal-Phase Column Chromatography

An Application Note on the Chromatographic Purification of 4-(Thiophen-2-ylmethyl)morpholine Abstract This application note provides a comprehensive, field-proven protocol for the purification of 4-(Thiophen-2-ylmethyl)m...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Chromatographic Purification of 4-(Thiophen-2-ylmethyl)morpholine

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(Thiophen-2-ylmethyl)morpholine, a valuable heterocyclic building block in medicinal chemistry and materials science. The inherent basicity of the morpholine nitrogen presents a significant challenge for standard silica gel chromatography, often leading to poor separation, peak tailing, and yield loss due to strong interactions with acidic silanol groups.[1][2] This guide details a robust methodology employing a triethylamine (TEA)-modified mobile phase to neutralize the silica surface, ensuring a high-resolution separation and excellent recovery of the target compound. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy.

Principle of Separation: Overcoming the Amine Challenge

Normal-phase chromatography separates compounds based on their polarity, with the stationary phase (typically silica gel) being highly polar and the mobile phase being relatively non-polar.[3][4] Compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Polar compounds interact more strongly with the polar silica gel and thus elute later, while non-polar compounds are carried through the column more quickly by the mobile phase.

The primary challenge in purifying basic amines like 4-(Thiophen-2-ylmethyl)morpholine lies in the acidic nature of the silica gel surface, which is covered in silanol groups (Si-OH). The basic nitrogen atom of the morpholine moiety can undergo a strong acid-base interaction with these silanols, leading to several undesirable effects:

  • Irreversible Adsorption: The compound can bind so strongly that it fails to elute from the column, drastically reducing the yield.

  • Peak Tailing (Streaking): The compound elutes slowly and unevenly, resulting in broad fractions that are contaminated with impurities.[5][6]

  • Compound Degradation: The acidic surface can sometimes catalyze the degradation of sensitive molecules.

To counteract these issues, this protocol employs a mobile phase modified with a small percentage of a competing base, triethylamine (TEA). The TEA effectively neutralizes the most acidic sites on the silica gel, preventing the target amine from binding strongly.[1][2][7] This allows for a predictable elution based on polarity, resulting in a sharp, well-defined separation.

Materials and Methods

Proper preparation is paramount for a successful separation. The following table summarizes the necessary equipment and reagents.

CategoryItemRecommended Specifications
Glassware Glass Chromatography Column40 mm diameter, 60 cm length, with Teflon stopcock
Round-bottom flasks, Erlenmeyer flasksVarious sizes (50 mL to 1 L)
Test tubes for fraction collection16x150 mm or similar
TLC developing chamberGlass jar with a lid or a dedicated chamber
Stationary Phase Silica Gel for Flash Chromatography230-400 mesh (40-63 µm particle size)
Mobile Phase n-HexaneHPLC grade or distilled
Ethyl Acetate (EtOAc)HPLC grade or distilled
Triethylamine (TEA)Reagent grade, >99% purity
Apparatus Fume hoodStandard laboratory fume hood
Compressed air or nitrogen line with regulatorFor flash chromatography
Rotary EvaporatorFor solvent removal
TLC PlatesSilica gel 60 F254, aluminum-backed
UV Lamp254 nm for visualization
Miscellaneous Glass wool or cotton, Sand (50-100 mesh), Spatulas, Pasteur pipettesStandard laboratory supplies

Pre-Purification: TLC Method Development

Before committing the bulk of the material to the column, the optimal mobile phase composition must be determined by Thin Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf value between 0.3 and 0.4, ensuring good separation from impurities.

Protocol 1: TLC Analysis

  • Prepare Eluents: Create a series of test eluents with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3). To each, add 1% TEA by volume (e.g., for 10 mL of eluent, add 9 mL Hexane:EtOAc mixture and 0.1 mL TEA).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the target compound and any impurities. The ideal system will show the product spot well-separated from other spots.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude 4-(Thiophen-2-ylmethyl)morpholine. Column dimensions and solvent volumes should be scaled accordingly for different quantities.

Step A: Column Preparation

  • Securely clamp the glass column in a vertical position inside a fume hood.

  • Insert a small plug of glass wool or cotton into the bottom of the column, using a long glass rod to gently push it into the narrowest part.[3][8]

  • Add a 1-2 cm layer of sand on top of the plug. This creates an even base for the stationary phase.[8]

Step B: Slurry Packing the Column

  • In a beaker, measure approximately 80-100 g of silica gel (a 40-50:1 ratio of silica to crude material is typical).

  • In a separate flask, prepare ~400 mL of the initial, low-polarity eluent determined from TLC (e.g., 95:5 Hexane:EtOAc + 1% TEA).

  • Create a slurry by slowly adding the silica gel to the solvent while swirling.[8] Mix thoroughly to ensure no clumps remain and to release trapped air.

  • With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Continuously tap the side of the column gently to ensure the silica packs down evenly and to dislodge any air bubbles.[8]

  • Once all the silica has settled, add another 1-2 cm layer of sand on top to prevent disturbance during solvent addition. Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Step C: Sample Preparation and Dry Loading Dry loading is strongly recommended for basic amines to ensure a narrow starting band and optimal separation.[5][9]

  • Dissolve the crude 4-(Thiophen-2-ylmethyl)morpholine (~2 g) in a minimal amount of a volatile solvent like dichloromethane or methanol (~10-20 mL).

  • Add 4-5 g of silica gel to this solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.

Step D: Elution and Fraction Collection

  • Carefully add the initial eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA) to the column, opening the stopcock to begin the elution. For flash chromatography, apply gentle pressure from a compressed air or nitrogen line.

  • Maintain a steady flow rate (a drop rate of 1-2 drops per second, or a solvent level decrease of ~5 cm/min).[9]

  • Begin collecting fractions (e.g., 20-25 mL per test tube).

  • Gradually increase the polarity of the mobile phase (gradient elution) as determined by your TLC analysis (e.g., move from 95:5 to 90:10 to 85:15 Hexane:EtOAc, always containing 1% TEA). This will first wash out non-polar impurities and then elute the target compound.

Step E: Fraction Analysis and Product Isolation

  • Monitor the collected fractions by TLC to determine their contents. Spot every few fractions on a single TLC plate to track the elution profile.

  • Identify the fractions containing the pure 4-(Thiophen-2-ylmethyl)morpholine (single spot at the correct Rf).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent and TEA using a rotary evaporator to yield the purified product as an oil or solid.

Workflow Visualization

The following diagram illustrates the complete purification workflow.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation TLC_Dev 1. TLC Method Development (Hex/EtOAc + 1% TEA) Col_Prep 2. Column Preparation (Plug, Sand, Slurry Pack) Dry_Load 3. Dry Load Sample (Crude + Silica) Col_Prep->Dry_Load Elution 4. Gradient Elution (Increase EtOAc Polarity) Dry_Load->Elution Collect 5. Collect Fractions Elution->Collect TLC_Analysis 6. TLC Analysis of Fractions Collect->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Identify Pure Fractions Evap 8. Solvent Evaporation Combine->Evap Pure_Product Pure 4-(Thiophen-2-ylmethyl)morpholine Evap->Pure_Product

Caption: Workflow for the purification of 4-(Thiophen-2-ylmethyl)morpholine.

Expected Results

The following table summarizes typical parameters and expected outcomes for this purification.

ParameterValue / Observation
Crude Material ~2 g (typically a brown or yellow oil/solid)
Optimal TLC Eluent 80:20 (v/v) Hexane:EtOAc + 1% TEA
Rf of Product ~0.35 in the optimal eluent
Rf of Impurities Varies, but should be well-separated (ΔRf > 0.1)
Column Dimensions 40 mm x 60 cm
Silica Gel Mass 80 g
Elution Gradient Start: 95:5 Hex/EtOAc, End: 70:30 Hex/EtOAc (+1% TEA)
Expected Yield >85% recovery from crude material
Final Purity >98% (as determined by ¹H NMR and LC-MS)
Final Appearance Colorless to pale yellow oil

Troubleshooting Guide

ProblemPossible CauseSolution
Compound streaks even with TEA 1. Insufficient TEA. 2. Very polar impurities co-eluting.1. Increase TEA concentration to 1.5-2%. 2. Consider an alternative stationary phase like basic alumina or amine-functionalized silica.[6][10]
Product does not elute from column 1. Mobile phase is not polar enough. 2. Irreversible binding (unlikely with TEA).1. Increase the polarity of the eluent much more significantly (e.g., switch to Dichloromethane/Methanol + 1% TEA). 2. Confirm the compound was loaded correctly.
Poor separation of spots (low ΔRf) The chosen solvent system lacks selectivity.Try a different solvent system. For example, replace Hexane/EtOAc with Dichloromethane/Methanol or Toluene/Acetone, always including 1% TEA.[5]
Cracks appear in the silica bed 1. Column packed unevenly. 2. Solvents of vastly different polarity were mixed too quickly.1. Repack the column, ensuring a homogenous slurry. 2. Use a gradual gradient to avoid thermal stress on the silica bed.

Conclusion

The purification of basic N-heterocycles like 4-(Thiophen-2-ylmethyl)morpholine via standard column chromatography is often problematic. The protocol detailed in this application note, which utilizes a triethylamine-modified mobile phase and a dry-loading technique, provides a reliable and highly effective solution. By passivating the acidic silica surface, this method ensures excellent separation, high recovery, and delivery of the target compound with high purity, making it an essential technique for synthetic and medicinal chemists.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15135307, 4-(Thiophen-2-yl)morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49855913. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Colorado Boulder. (2015, August 31). Column Chromatography Procedures. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Anonymous. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Anonymous. (n.d.). Column chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Retrieved from [Link]

  • MDPI. (n.d.). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Zhang, M., et al. (n.d.). [thiophen]-3-ones via organocatalytic asymmetric sulfa-Michael/aldol cascade. Retrieved from [Link]

  • CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine. (n.d.).

Sources

Application

Application Notes and Protocols for Cell-based Evaluation of PARP-1 Inhibition

Introduction: The Critical Role of PARP-1 in Genomic Integrity and Cancer Therapy Poly(ADP-ribose) polymerase 1 (PARP-1) is a cornerstone of the cellular DNA damage response (DDR) network.[1] This nuclear enzyme acts as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP-1 in Genomic Integrity and Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP-1) is a cornerstone of the cellular DNA damage response (DDR) network.[1] This nuclear enzyme acts as a primary sensor for DNA single-strand breaks (SSBs), a common form of DNA damage.[2][3] Upon detecting a break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process termed PARylation.[4] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[4][5]

The inhibition of PARP-1 has emerged as a transformative strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[4][6] This therapeutic approach is rooted in the concept of "synthetic lethality," where the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is not lethal.[4][6][7] In BRCA-deficient tumors, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised. When PARP-1 is inhibited in these cells, unrepaired SSBs accumulate and can be converted into cytotoxic DSBs during DNA replication.[5][8] The inability to repair these DSBs via the faulty HR pathway leads to genomic instability and ultimately, cancer cell death.[5]

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping."[8] This process involves the stabilization of the PARP-1-DNA complex, which is even more cytotoxic than the mere accumulation of unrepaired SSBs.[8] The potency of PARP trapping varies among different inhibitors and is a critical determinant of their clinical efficacy.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for evaluating the efficacy of PARP-1 inhibitors. We will delve into the theoretical underpinnings of the assays, provide detailed, step-by-step protocols, and offer insights into data interpretation and troubleshooting.

Scientific Principle: Visualizing PARP-1 Activity and its Inhibition in a Cellular Context

The primary method detailed here for assessing PARP-1 inhibition in a cellular context involves the immunofluorescent detection of poly(ADP-ribose) (PAR) chains. This assay directly measures the product of PARP-1 enzymatic activity. To induce a measurable level of PARP-1 activity, cells are treated with a DNA damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS). This genotoxic stress leads to the formation of SSBs, which in turn activates PARP-1 and the subsequent synthesis of PAR.

In the presence of a PARP-1 inhibitor, the formation of PAR chains will be significantly reduced or completely abrogated, even in the presence of DNA damage. This reduction in the PAR signal, which can be quantified using fluorescence microscopy and image analysis, serves as a direct measure of the inhibitor's potency in a cellular environment.

Furthermore, to assess the functional consequence of PARP-1 inhibition, particularly in the context of synthetic lethality, a cell viability assay is performed. This is especially relevant when comparing the cytotoxic effects of a PARP inhibitor on a cell line with a compromised HR pathway (e.g., BRCA-mutant) versus a wild-type cell line. A potent PARP inhibitor is expected to selectively reduce the viability of the HR-deficient cells.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action of PARP inhibitors.

PARP1_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of PARP-1 Inhibitors DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis (PARylation) PARP1->PAR catalyzes Trapping PARP-1 Trapping on DNA PARP1->Trapping leads to SSB_accumulation SSB Accumulation PARP1->SSB_accumulation inhibition leads to NAD NAD+ NAD->PAR substrate BER_recruitment Recruitment of Base Excision Repair (BER) Proteins PAR->BER_recruitment facilitates DNA_repair DNA Repair BER_recruitment->DNA_repair PARPi PARP-1 Inhibitor PARPi->PARP1 PARPi->Trapping DSB_formation Replication Fork Collapse -> DSB Formation SSB_accumulation->DSB_formation Cell_Death Cell Death in HR-Deficient Cells DSB_formation->Cell_Death synthetic lethality

Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing PARP-1 inhibition in a cell-based format.

Experimental Workflow Overview

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow start Start cell_culture 1. Cell Culture and Seeding start->cell_culture inhibitor_treatment 2. PARP-1 Inhibitor Pre-treatment cell_culture->inhibitor_treatment damage_induction 3. DNA Damage Induction inhibitor_treatment->damage_induction viability_assay Parallel Experiment: Cell Viability Assay inhibitor_treatment->viability_assay for functional readout par_detection 4. Immunofluorescent Staining for PAR damage_induction->par_detection imaging 5. Fluorescence Microscopy and Imaging par_detection->imaging analysis 6. Image Analysis and Quantification imaging->analysis end End analysis->end viability_assay->end

Caption: General experimental workflow for cell-based PARP-1 inhibition assay.

Protocol 1: Immunofluorescent Detection of PAR

Materials and Reagents:

  • Cell line of interest (e.g., HeLa, U2OS, or paired BRCA-proficient/deficient lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • PARP-1 inhibitor(s) of interest

  • DNA damaging agent (e.g., Hydrogen peroxide (H₂O₂) or Methyl methanesulfonate (MMS))

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody: Anti-PAR monoclonal antibody

  • Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • 96-well imaging plates or coverslips in multi-well plates

Procedure:

  • Cell Seeding:

    • Seed cells onto 96-well imaging plates or coverslips at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

    • Expert Insight: Consistent cell density is crucial for reproducible results. Over-confluent or sparse cultures can exhibit altered responses to treatments.[9]

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of the PARP-1 inhibitor in complete cell culture medium. It is recommended to test a range of concentrations to determine the IC₅₀.

    • Remove the old medium from the cells and add the medium containing the PARP-1 inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate for 1-2 hours at 37°C. The pre-incubation time may need to be optimized for different inhibitors.

  • DNA Damage Induction:

    • Prepare a fresh solution of the DNA damaging agent in serum-free medium. A typical working concentration for H₂O₂ is 10 mM for a 10-minute treatment, but this should be optimized for the specific cell line.

    • Remove the inhibitor-containing medium and add the DNA damaging agent solution.

    • Incubate for the optimized duration (e.g., 10 minutes at 37°C).

    • Causality: This step is critical to activate PARP-1. Without DNA damage, the basal level of PARylation may be too low to detect a significant inhibitory effect.[4]

  • Fixation and Permeabilization:

    • Remove the DNA damaging agent solution and wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. This allows the antibodies to access the nuclear antigens.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Dilute the primary anti-PAR antibody in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Protect from light from this point onwards.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature.

    • Wash three times with PBS containing 0.1% Tween-20.

  • Nuclear Staining and Mounting:

    • Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium, or if using imaging plates, add a small volume of PBS to the wells to prevent drying.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope. Capture images for both the DAPI and the secondary antibody channels.

    • Quantify the mean fluorescence intensity of the PAR signal within the nucleus (defined by the DAPI stain) using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

    • Calculate the percentage of PARP-1 inhibition for each inhibitor concentration relative to the vehicle-treated, DNA-damaged control.

Protocol 2: Cell Viability Assay

Materials and Reagents:

  • Paired cell lines (e.g., BRCA2-proficient and BRCA2-deficient)

  • Complete cell culture medium

  • PARP-1 inhibitor(s)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin-based assays)

  • 96-well clear or opaque-walled plates (depending on the assay readout)

Procedure:

  • Cell Seeding:

    • Seed the paired cell lines into separate 96-well plates at an appropriate density (e.g., 1,000-5,000 cells per well).

  • Inhibitor Treatment:

    • The following day, treat the cells with a serial dilution of the PARP-1 inhibitor. Include a vehicle control.

    • Incubate the plates for an extended period, typically 3-7 days, to allow for differences in cell proliferation and viability to become apparent.

  • Viability Measurement:

    • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.[10]

  • Data Analysis:

    • Normalize the data to the vehicle-treated control for each cell line.

    • Plot the cell viability against the inhibitor concentration and determine the IC₅₀ value for each cell line.

    • Trustworthiness: A successful experiment will demonstrate a significantly lower IC₅₀ value for the BRCA-deficient cell line, confirming the synthetic lethal effect of the PARP-1 inhibitor.[6]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format.

Table 1: Example Data for PARP-1 Inhibition (Immunofluorescence Assay)

Inhibitor Conc. (nM)Mean Nuclear PAR Intensity (a.u.)% Inhibition
Vehicle Control (No H₂O₂)150-
Vehicle Control (+ H₂O₂)25000
1180029.8
1080072.3
10020097.9
100016099.6

IC₅₀ can be calculated by fitting the data to a four-parameter logistic curve.

Table 2: Example Data for Cell Viability (Synthetic Lethality Assay)

Inhibitor Conc. (nM)% Viability (BRCA-proficient)% Viability (BRCA-deficient)
Vehicle Control100100
19885
109560
1009030
10008510
IC₅₀ (nM) >1000 ~80

Conclusion and Troubleshooting

The described cell-based assays provide a robust framework for the evaluation of PARP-1 inhibitors. The immunofluorescence assay offers a direct and quantifiable measure of target engagement in cells, while the cell viability assay provides crucial information about the functional consequences of PARP-1 inhibition, particularly in the context of synthetic lethality.

Common Troubleshooting Scenarios:

  • High background in immunofluorescence: Insufficient blocking, inadequate washing, or non-specific secondary antibody binding. Optimize blocking time and washing steps.

  • No PAR signal after DNA damage: Ineffective DNA damaging agent, inactive PARP-1 in the chosen cell line, or issues with the primary antibody. Verify the activity of the damaging agent and the expression of PARP-1.

  • Large variability between replicates: Inconsistent cell seeding, edge effects in the plate, or pipetting errors. Ensure uniform cell seeding and consider leaving the outer wells of the plate empty.[9]

  • No differential viability in paired cell lines: The chosen cell lines may not have a significant enough difference in HR competency, or the incubation time may be too short. Confirm the genetic background of the cell lines and consider extending the treatment duration.

By carefully controlling experimental variables and understanding the underlying biological principles, researchers can generate high-quality, reproducible data to advance the development of novel PARP-1 inhibitors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
  • Lord, C. J., & Ashworth, A. (2012). PARP inhibitors: synthetic lethality in the clinic. Science, 335(6068), 523-524.
  • ResearchGate. (n.d.). Mechanism and function of PARP and PARP inhibitors.
  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit.
  • Abcam. (n.d.). Human PARP1 ELISA Kit (ab285289).
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay Kit 4677-096-K.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • BIOENGINEER.ORG. (2026, January 15). Designing Natural Dual Inhibitors for CDK-1 and PARP-1.
  • Frontiers in Pharmacology. (2023, February 22). Human PARP1 substrates and regulators of its catalytic activity: An updated overview.
  • ResearchGate. (2025, March 31). PARP1: Structure, Function, and Therapeutic Implications.
  • Wisdomlib. (2025, June 22). PARP1 inhibition: Significance and symbolism.
  • Benchchem. (n.d.). Validating the Binding Target of PARP Inhibitors: A Comparative Guide.
  • MDPI. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • PubMed Central. (2025, September 25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
  • ACS Publications. (2025, October 8). The Promise of Selective PARP1 Inhibitors in Cancer Therapy.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • YouTube. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.

Sources

Method

Developing a PARP-1 Enzymatic Inhibition Assay for Novel Compounds

< Introduction: The Critical Role of PARP-1 in Genomic Integrity and Cancer Therapy Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the cellular DNA damage response (DDR).[1][2] This nuclear enzyme acts as a f...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of PARP-1 in Genomic Integrity and Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the cellular DNA damage response (DDR).[1][2] This nuclear enzyme acts as a first responder to DNA single-strand breaks (SSBs), a frequent form of DNA damage.[1][2] Upon detecting an SSB, PARP-1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, including histones.[1][3] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage, facilitating efficient repair.[1] Given its central role in maintaining genomic stability, PARP-1 has emerged as a major target in oncology.[1] Inhibition of PARP-1 enzymatic activity can lead to the accumulation of unrepaired SSBs, which are subsequently converted into more lethal double-strand breaks (DSBs) during DNA replication.[4] In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can trigger synthetic lethality, a targeted approach to killing cancer cells while sparing normal cells.[4][5] This has led to the successful development and clinical use of PARP inhibitors like Olaparib and Talazoparib for treating certain types of cancers.[6][7][8]

This application note provides a detailed, self-validating protocol for a robust in vitro PARP-1 enzymatic inhibition assay. This guide is designed for researchers, scientists, and drug development professionals seeking to screen and characterize novel PARP-1 inhibitors. We will delve into the causality behind experimental choices, ensuring a deep understanding of the assay's principles and enabling effective troubleshooting.

Assay Principle: A Chemiluminescent Approach to Quantifying PARP-1 Activity

The described assay is a chemiluminescent, plate-based method designed to measure the enzymatic activity of PARP-1. The core principle lies in the quantification of PARylation of a histone substrate. Histone proteins are first coated onto the surface of a 96-well plate.[5] The enzymatic reaction is then initiated by incubating recombinant PARP-1, activated DNA (to mimic DNA damage and stimulate PARP-1 activity), and a biotinylated NAD+ substrate.[5] Active PARP-1 will utilize the biotinylated NAD+ to synthesize PAR chains, thereby incorporating biotin moieties onto the immobilized histones.[9] The extent of this incorporation is then detected using streptavidin conjugated to horseradish peroxidase (Streptavidin-HRP), which binds to the biotinylated PAR chains.[5] Finally, the addition of a chemiluminescent HRP substrate generates a light signal that is directly proportional to the amount of PARylation, and thus to the enzymatic activity of PARP-1.[5][10][11] The presence of a PARP-1 inhibitor will reduce the extent of PARylation, leading to a decrease in the chemiluminescent signal.

cluster_coating Plate Coating cluster_reaction Enzymatic Reaction cluster_detection Detection Histone Histone H1 Plate 96-Well Plate Histone->Plate Immobilization PARP1 Recombinant PARP-1 Biotin_NAD Biotinylated NAD+ PARP1->Biotin_NAD Catalyzes Strep_HRP Streptavidin-HRP DNA Activated DNA DNA->PARP1 Activates Biotin_NAD->Strep_HRP Binding Inhibitor Test Compound Inhibitor->PARP1 Inhibits Substrate Chemiluminescent Substrate Strep_HRP->Substrate Catalyzes Signal Light Signal Substrate->Signal Generates

Caption: Experimental workflow of the chemiluminescent PARP-1 inhibition assay.

Materials and Reagents

This section provides a comprehensive list of necessary materials and reagents. It is crucial to use high-quality reagents to ensure assay reproducibility and reliability.

Reagent/MaterialSupplier & Catalog No. (Example)Storage
Recombinant Human PARP-1Abcam (ab123834) or Thermo Fisher (RP-88140)-80°C
Histone H1Sigma-Aldrich (H5505)-20°C
Activated DNA (Sheared Salmon Sperm DNA)Invitrogen (AM9680)-20°C
Biotinylated NAD+R&D Systems (6573)-20°C
Streptavidin-HRPThermo Fisher Scientific (21130)4°C
Chemiluminescent Substrate (e.g., ECL)Thermo Fisher Scientific (32106)4°C
96-well White, Opaque-bottom PlatesCorning (3917)Room Temp
PARP-1 Inhibitor (Positive Control, e.g., Olaparib)Selleckchem (S1060)-20°C
PARP Assay Buffer50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT4°C
Wash Buffer (PBST)1x PBS with 0.05% Tween-20Room Temp
Blocking Buffer5% Non-fat Dry Milk in PBST4°C

Detailed Experimental Protocol

This protocol is optimized for a 96-well format, but can be adapted for 384-well plates with appropriate volume adjustments.

Part 1: Plate Coating with Histone H1
  • Prepare Histone H1 Solution: Dilute Histone H1 to a final concentration of 10 µg/mL in 1x PBS.

  • Coat Plates: Add 100 µL of the diluted Histone H1 solution to each well of a 96-well white, opaque-bottom plate.

  • Incubate: Cover the plate and incubate overnight at 4°C.

  • Wash: The next day, discard the coating solution and wash the plate three times with 200 µL of PBST per well. Tap the plate on a clean paper towel to remove any residual liquid.

  • Block: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Final Wash: Discard the blocking buffer and wash the plate three times with 200 µL of PBST per well. The plate is now ready for the enzymatic reaction.

Part 2: PARP-1 Enzymatic Reaction
  • Prepare Reagents:

    • PARP Assay Buffer: Prepare fresh by adding DTT to the buffer base just before use.

    • Activated DNA: Dilute to a working concentration of 2.5 µg/mL in PARP Assay Buffer.

    • Biotinylated NAD+: Dilute to a working concentration of 50 µM in PARP Assay Buffer.

    • Recombinant PARP-1: Dilute to a working concentration of 10 ng/µL (or as optimized) in PARP Assay Buffer. Keep on ice.

    • Test Compounds and Positive Control: Prepare serial dilutions of your novel compounds and the positive control (e.g., Olaparib) in PARP Assay Buffer containing a final DMSO concentration of ≤1%.[12]

  • Assay Setup (in duplicate or triplicate):

    • Blank Wells: Add 50 µL of PARP Assay Buffer.

    • Positive Control (No Inhibitor) Wells: Add 25 µL of PARP Assay Buffer.

    • Test Compound Wells: Add 25 µL of the respective serial dilutions of your test compounds.

    • Positive Inhibitor Control Wells: Add 25 µL of the serial dilutions of Olaparib.

  • Add PARP-1 and Activated DNA: Prepare a master mix of PARP-1 and Activated DNA. Add 25 µL of this master mix to all wells except the blank wells. The final volume in each well should be 50 µL.

  • Initiate the Reaction: Add 50 µL of the 50 µM Biotinylated NAD+ solution to all wells, bringing the final reaction volume to 100 µL.

  • Incubate: Cover the plate and incubate for 60 minutes at room temperature, protected from light.[4]

Part 3: Detection of PARPylation
  • Stop Reaction and Wash: Discard the reaction mixture and wash the plate three times with 200 µL of PBST per well.

  • Add Streptavidin-HRP: Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted Streptavidin-HRP to each well.

  • Incubate: Cover the plate and incubate for 30-60 minutes at room temperature.

  • Final Wash: Discard the Streptavidin-HRP solution and wash the plate five times with 200 µL of PBST per well to remove any unbound conjugate.

  • Develop Chemiluminescent Signal: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Add 100 µL of the substrate to each well.

  • Read Plate: Immediately measure the chemiluminescence using a microplate reader. The integration time should be optimized based on the signal intensity.[10]

Data Analysis and Interpretation

The raw data obtained from the plate reader (Relative Light Units, RLU) will be used to determine the inhibitory activity of the test compounds.

  • Background Subtraction: Subtract the average RLU of the blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound:

    % Inhibition = 100 * (1 - (RLU of Test Compound - Average RLU of Blank) / (Average RLU of Positive Control - Average RLU of Blank))

  • Determine IC50 Values: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.[13][14][15] To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration.[14][16] The resulting dose-response curve will typically be sigmoidal. The IC50 value can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).[16] A lower IC50 value indicates a more potent inhibitor.[17]

Raw_Data Raw RLU Data Background_Subtraction Background Subtraction Raw_Data->Background_Subtraction Percent_Inhibition Calculate % Inhibition Background_Subtraction->Percent_Inhibition Dose_Response_Curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) Percent_Inhibition->Dose_Response_Curve IC50_Calculation Non-linear Regression (Sigmoidal Fit) Dose_Response_Curve->IC50_Calculation IC50_Value IC50 Value IC50_Calculation->IC50_Value

Caption: Data analysis pipeline for determining IC50 values.

Self-Validating System and Troubleshooting

A robust assay should include internal controls to ensure its validity.

ControlPurposeExpected Outcome
Blank Measures background signalLow RLU
Positive Control (No Inhibitor) Represents 100% enzyme activityHigh RLU
Positive Inhibitor Control (e.g., Olaparib) Validates the assay's ability to detect inhibitionDose-dependent decrease in RLU

Troubleshooting Common Issues:

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal Incomplete blocking, insufficient washing, or contaminated reagents.Increase blocking time, increase the number of wash steps, or use fresh reagents.
Low Signal in Positive Control Inactive enzyme, incorrect buffer composition, or expired reagents.Use a new aliquot of enzyme, verify buffer pH and DTT addition, and check reagent expiration dates.
Inconsistent Results Pipetting errors, temperature fluctuations, or plate reader variability.Use calibrated pipettes, ensure consistent incubation times and temperatures, and check plate reader settings.
No Inhibition by Test Compounds Compound insolubility, incorrect concentration range, or compound inactivity.Check compound solubility in the assay buffer, test a wider range of concentrations, and consider alternative compound delivery methods.

Conclusion

This application note provides a comprehensive and detailed protocol for establishing a reliable and reproducible PARP-1 enzymatic inhibition assay. By understanding the underlying principles and adhering to the outlined steps, researchers can effectively screen and characterize novel PARP-1 inhibitors, a critical step in the development of new cancer therapeutics. The inclusion of proper controls and a systematic approach to troubleshooting will ensure the generation of high-quality, trustworthy data.

References

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved January 17, 2026, from [Link]

  • MassiveBio. (2026, January 15). Poly Adp Ribose Polymerase. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 27). PARP1. Retrieved January 17, 2026, from [Link]

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological reviews, 54(3), 375–429.
  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved January 17, 2026, from [Link]

  • Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). Crystal structures of the catalytic domain of human PARP2 and in complex with PARP inhibitor ABT-888. Biochemistry, 51(33), 6581–6593.
  • ResearchGate. (n.d.). Scheme of PARP-1 structure and mechanism of action. Retrieved January 17, 2026, from [Link]

  • Pacher, P., & Szabó, C. (2008). Detection of poly(ADP-ribose) polymerase activation in oxidatively stressed cells and tissues using biotinylated NAD substrate. Current protocols in toxicology, Chapter 7, Unit7.12.
  • Susan G. Komen. (n.d.). PARP Inhibitors for Metastatic Breast Cancer. Retrieved January 17, 2026, from [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved January 17, 2026, from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved January 17, 2026, from [Link]

  • Giner, H., et al. (2001). Production, extraction, and purification of human poly(ADP-ribose) polymerase-1 (PARP-1) with high specific activity.
  • Langelier, M. F., & Pascal, J. M. (2017). Purification of Human PARP-1 and PARP-1 Domains from Escherichia coli for Structural and Biochemical Analysis. In Methods in Molecular Biology (Vol. 1608, pp. 209-223). Springer, New York, NY.
  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved January 17, 2026, from [Link]

  • Turner, N. C., et al. (2019). Talazoparib in patients with advanced breast cancer and a germline BRCA mutation. New England Journal of Medicine, 381(24), 2352-2363.
  • Oncology Central. (2018, May 10). Cause of resistance to olaparib and other PARP inhibitors identified. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). PARP activity detection with three different NAD⁺ analogues, in situ. Retrieved January 17, 2026, from [Link]

  • OncLive. (2021, March 8). PARP Inhibitors Remain Key Players in Metastatic Breast Cancer. Retrieved January 17, 2026, from [Link]

  • ChemHelp ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]

  • Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(10), e2122359119.
  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved January 17, 2026, from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved January 17, 2026, from [Link]

  • BellBrook Labs. (n.d.). Recombinant PARP1 Enzyme, Human. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 19). IC50. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved January 17, 2026, from [Link]

  • Tulip Biolabs. (n.d.). PARP1 Activity Assay. Retrieved January 17, 2026, from [Link]

  • West Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved January 17, 2026, from [Link]

  • Krishnakumar, R., & Kraus, W. L. (2010).
  • Chen, S., et al. (2018). Identification of PARP-1, Histone H1 and SIRT-1 as New Regulators of Breast Cancer-Related Aromatase Promoter I.3/II. International journal of molecular sciences, 19(10), 3041.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved January 17, 2026, from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved January 17, 2026, from [Link]

  • Paquet-Durand, F., et al. (2021). Fluorescent detection of PARP activity in unfixed tissue. Methods and Protocols, 4(1), 8.
  • Zong, W. X., D'Andrea, A., & Elledge, S. J. (2012). Approaches to detect PARP-1 activation in vivo, in situ, and in vitro. Methods in enzymology, 512, 257–270.
  • Ryabokon, K., et al. (2018). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(6), 579–587.

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Application

Target engagement assay for 4-(Thiophen-2-ylmethyl)morpholine in live cells

Application Notes & Protocols Topic: A Strategic Guide to Measuring Live-Cell Target Engagement for the Investigational Compound 4-(Thiophen-2-ylmethyl)morpholine Audience: Researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Strategic Guide to Measuring Live-Cell Target Engagement for the Investigational Compound 4-(Thiophen-2-ylmethyl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Confirming that a therapeutic candidate interacts with its intended molecular target within a living cell is a cornerstone of modern drug discovery.[1][2] This process, known as target engagement, provides critical evidence for the mechanism of action and helps establish robust structure-activity relationships (SAR).[2][3] This document provides a comprehensive guide for selecting, developing, and validating a live-cell target engagement assay for 4-(Thiophen-2-ylmethyl)morpholine, a small molecule featuring thiophene and morpholine scaffolds. These structural motifs are present in numerous bioactive compounds, suggesting a wide range of potential biological activities and targets.[4][5][6] Lacking a pre-defined target for this specific molecule, this guide presents a strategic framework using a hypothetical protein, "Target X," to illustrate the implementation of two powerful and complementary state-of-the-art technologies: the NanoBRET® Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA). By detailing the principles, workflows, and validation strategies for each, this note equips researchers with the necessary knowledge to definitively measure and validate the intracellular activity of their compounds.

Introduction: The Imperative of Target Engagement

The journey from a hit compound to a clinical candidate is fraught with challenges, a primary one being the translation of biochemical potency into cellular and in vivo efficacy. A compound's activity against a purified, recombinant protein does not guarantee its ability to permeate the cell membrane, avoid efflux pumps, remain stable in the cytoplasm, and ultimately bind its target in the complex and crowded intracellular environment.[3][7] Therefore, direct measurement of target engagement in live, intact cells is not just an important step; it is a fundamental requirement for validating a compound's mechanism of action and building confidence in a drug discovery program.[1][8]

This guide focuses on 4-(Thiophen-2-ylmethyl)morpholine as a case study. The molecule itself is comprised of privileged structures in medicinal chemistry, but for this exercise, we will assume its precise intracellular target is a newly hypothesized protein, which we will call "Target X". Our objective is to design a robust, self-validating experimental plan to answer a single, critical question: Does 4-(Thiophen-2-ylmethyl)morpholine bind to Target X inside a living cell, and with what affinity?

Strategic Selection of a Target Engagement Assay

Choosing the right assay is paramount and depends on factors like the nature of the target, available reagents, and desired throughput. For live-cell analysis, two methodologies stand out for their robustness and physiological relevance.

Assay Technology Principle Advantages Considerations
NanoBRET® Target Engagement Bioluminescence Resonance Energy Transfer (BRET) measures the proximity between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.[9][10][11]- Quantitative measurement of affinity & residence time.[9][12]- High-throughput compatible.- Highly specific due to the 10 nm distance requirement for BRET.[10]- Broad applicability across target classes.[9][13]- Requires genetic fusion of NanoLuc® to the target protein.- Requires a specific, cell-permeable fluorescent tracer for the target.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[14][15]- Label-free; no modification of the compound or protein is needed.- Can be performed on endogenous proteins in cells and tissues.[15]- Provides direct biophysical evidence of binding.[16][17]- Traditionally lower throughput (though plate-based methods exist).[14]- Requires a highly specific antibody for detection (e.g., Western Blot).- Not all proteins exhibit a clear thermal shift upon ligand binding.

For our primary strategy, we will select the NanoBRET® assay due to its capacity for precise, quantitative measurement of intracellular affinity in a high-throughput format. We will then use CETSA as an orthogonal, label-free method to validate these findings, providing an independent line of biophysical evidence and ensuring the highest degree of scientific confidence.

Primary Protocol: NanoBRET® Target Engagement Assay

The NanoBRET® assay quantifies the competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by an unlabeled test compound (4-(Thiophen-2-ylmethyl)morpholine).[10][18] Binding of the test compound prevents the tracer from binding, leading to a dose-dependent decrease in the BRET signal.

Experimental Workflow

The overall workflow involves creating the necessary biological tools, optimizing assay conditions, and running the competitive binding experiment.

NanoBRET_Workflow cluster_prep Assay Development cluster_exp Competitive Assay cluster_analysis Data Analysis A Construct Vector: Target X-NanoLuc® B Transfect HEK293 Cells A->B C Select & Validate Stable Cell Line B->C D Optimize Tracer Concentration C->D E Seed Target X-NLuc Cells F Add 4-(Thiophen-2-ylmethyl)morpholine (Dose Response) E->F G Add Fluorescent Tracer (at optimized EC80) F->G H Equilibrate G->H I Add Nano-Glo® Substrate & Extracellular Inhibitor H->I J Measure Donor (460nm) & Acceptor (610nm) Emissions I->J K Calculate NanoBRET® Ratio J->K L Plot BRET Ratio vs. [Compound] & Fit Curve (4PL) K->L M Determine Intracellular IC50 L->M

Caption: NanoBRET® Target Engagement experimental workflow.

Step-by-Step Methodology

Materials:

  • HEK293 cells (or other suitable cell line)

  • Target X-NanoLuc® fusion vector and empty NanoLuc® vector (control)

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • Culture medium (e.g., DMEM + 10% FBS)

  • Selection antibiotic (e.g., Hygromycin B)

  • Target X-specific fluorescent tracer

  • 4-(Thiophen-2-ylmethyl)morpholine

  • White, non-binding surface 96-well or 384-well assay plates

  • Nano-Glo® Live Cell Assay System (Substrate and Extracellular Inhibitor)

  • Luminometer capable of measuring dual-filtered emissions (e.g., GloMax® Discover)

Protocol:

  • Cell Line Generation:

    • Transfect HEK293 cells with the Target X-NanoLuc® fusion vector using FuGENE® HD.

    • Two days post-transfection, begin selection with the appropriate antibiotic.

    • Isolate and expand clonal populations.

    • Validate clones for stable expression and activity of the fusion protein via luminescence measurement and Western blot.

  • Tracer Titration (Optimization):

    • Seed the validated Target X-NanoLuc® cells into a 96-well plate.

    • Prepare serial dilutions of the fluorescent tracer in Opti-MEM®.

    • Add the tracer dilutions to the cells and incubate according to the tracer's specifications.

    • Add Nano-Glo® substrate and inhibitor, then immediately measure donor (460nm) and acceptor (>600nm) emissions.

    • Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission) and plot against tracer concentration to determine the EC50 and EC80 values. For competitive assays, use the tracer at its EC80 concentration.

  • Competitive Displacement Assay:

    • Seed 85 µL of Target X-NanoLuc® cells in culture medium into the inner wells of a white 96-well plate and incubate overnight.

    • Prepare an 11-point, 1:3 serial dilution of 4-(Thiophen-2-ylmethyl)morpholine in Opti-MEM®, starting at a high concentration (e.g., 100 µM). Include a vehicle-only (DMSO) control.

    • Add 5 µL of the optimized fluorescent tracer solution (prepared at 20x the final EC80 concentration) to each well.

    • Immediately add 10 µL of the compound serial dilutions to the appropriate wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

    • Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor as per the manufacturer's protocol.

    • Add 50 µL of the substrate/inhibitor mix to each well.

    • Read the plate within 10 minutes on a BRET-capable luminometer.

Data Analysis and Presentation
  • Calculate the MilliBRET Units (mBU): (Acceptor Reading / Donor Reading) * 1000.

  • Normalize the data: Set the vehicle-only wells as 100% and a high concentration of a known positive control inhibitor (or the highest concentration of the test compound) as 0%.

  • Plot the normalized mBU values against the logarithmic concentration of 4-(Thiophen-2-ylmethyl)morpholine.

  • Fit the data using a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the intracellular IC50.

Table 1: Sample Data for Intracellular IC50 Determination

[4-(Thiophen-2-ylmethyl)morpholine] (µM)Normalized BRET Signal (%)
1002.1
33.34.5
11.110.2
3.725.8
1.248.9
0.4175.3
0.1491.8
0.04698.2
0.01599.5
0.005100.1
0 (Vehicle)100.0
Calculated IC50 1.25 µM

Orthogonal Validation: Isothermal Dose-Response (ITDR) CETSA®

To independently confirm the binding interaction observed with NanoBRET®, we will use CETSA. This method relies on the principle that when 4-(Thiophen-2-ylmethyl)morpholine binds to Target X, it stabilizes the protein's structure, making it more resistant to heat-induced unfolding and aggregation.[14][16]

Experimental Workflow

CETSA_Workflow cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells B Treat with 4-(Thiophen-2-ylmethyl)morpholine (Dose Response) A->B C Heat Cells at T-agg (e.g., 52°C for 3 min) B->C D Lyse Cells (e.g., Freeze-Thaw) C->D E Separate Soluble Fraction (Centrifugation) D->E F Quantify Soluble Target X (e.g., Western Blot, ELISA) E->F G Plot Soluble Target X vs. [Compound] F->G H Determine EC50 for Stabilization G->H

Caption: Isothermal Dose-Response CETSA® experimental workflow.

Step-by-Step Methodology

Protocol:

  • Determine Aggregation Temperature (T-agg) - Optimization:

    • Treat cells with vehicle (DMSO) or a saturating concentration of a known binder to Target X.

    • Heat cell suspensions in a PCR cycler across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lyse, centrifuge, and analyze the soluble fractions by Western blot for Target X.

    • The optimal temperature for the ITDR experiment (T-agg) is one that causes significant, but not complete, protein aggregation in the vehicle-treated sample.

  • Isothermal Dose-Response (ITDR) Experiment:

    • Culture cells to ~80% confluency.

    • Treat cells with a serial dilution of 4-(Thiophen-2-ylmethyl)morpholine (and vehicle control) for 1-2 hours.

    • Harvest, wash, and resuspend the cells in a buffered saline solution.

    • Aliquot cell suspensions into PCR tubes.

    • Heat all samples at the pre-determined T-agg for 3 minutes, then cool to 4°C.

    • Lyse the cells by repeated freeze-thaw cycles.

    • Pellet the aggregated, insoluble proteins by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble Target X in each sample using a quantitative Western blot or ELISA. A loading control (e.g., GAPDH) should also be analyzed.

Data Analysis and Presentation
  • Quantify the band intensity for Target X for each compound concentration.

  • Normalize the data, setting the vehicle-treated sample as the baseline (0% stabilization) and the highest level of stabilization observed as 100%.

  • Plot the normalized stabilization against the logarithmic concentration of 4-(Thiophen-2-ylmethyl)morpholine and fit with a 4PL curve to determine the EC50 for thermal stabilization.

Conclusion and Best Practices

Establishing definitive target engagement in a cellular context is a non-negotiable step in validating the mechanism of action for any small molecule therapeutic.[1][8][19] For an investigational compound like 4-(Thiophen-2-ylmethyl)morpholine, a dual-pronged approach provides the highest level of scientific rigor.

By first using a highly quantitative and sensitive method like the NanoBRET® Target Engagement Assay , researchers can determine intracellular affinity and rank compounds with high precision. Subsequently, confirming this interaction with a label-free, biophysical method like CETSA validates the initial findings and rules out potential artifacts related to protein tagging or fluorescent tracers. This complementary strategy ensures that the observed cellular phenotype can be confidently linked to the direct interaction between the compound and its intended target, paving the way for successful downstream development.

References

  • Gilbert, A. M., et al. (2015). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]

  • Bashore, F. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Selvita. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry. Retrieved from [Link]

  • Shaw, J. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Scott, E., et al. (2022). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Journal of Labeled Compounds and Radiopharmaceuticals. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Development of Molecular Tools Targeting the Intracellular Allosteric Binding Site (IABS) of Chemokine Receptors. OPEN FAU. Retrieved from [Link]

  • Scipioni, L., et al. (2019). Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging. Nature Protocols. Retrieved from [Link]

  • Waring, M. J. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. Retrieved from [Link]

  • Shaw, J. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • Lee, S., & Zheng, W. (2011). Identification and validation of protein targets of bioactive small molecules. Current Opinion in Chemical Biology. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Retrieved from [Link]

  • Medicines Discovery Catapult. (2020). MDC Connects: Target Validation and Efficacy. YouTube. Retrieved from [Link]

  • Das, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • Kamal, M. S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Das, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. (Note: This is a duplicate of reference 23, providing the same core information). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Thiophen-2-yl)morpholine. PubChem. Retrieved from [Link]

Sources

Method

Application Note: A Guide to Investigating DNA Repair Pathways Using 4-(Thiophen-2-ylmethyl)morpholine, a Putative PARP1 Inhibitor

Abstract The integrity of the cellular genome is under constant assault from both endogenous and exogenous sources, necessitating a robust and multifaceted DNA Damage Response (DDR). Central to the DDR are enzymes that s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integrity of the cellular genome is under constant assault from both endogenous and exogenous sources, necessitating a robust and multifaceted DNA Damage Response (DDR). Central to the DDR are enzymes that signal the presence of lesions and orchestrate their repair. Poly(ADP-ribose) polymerase 1 (PARP1) is a critical sensor of DNA single-strand breaks (SSBs), and its inhibition has emerged as a cornerstone of targeted cancer therapies, particularly in tumors with deficiencies in homologous recombination. This application note provides a comprehensive guide for researchers on the use of 4-(Thiophen-2-ylmethyl)morpholine , a small molecule featuring a morpholine scaffold, for the investigation of DNA repair pathways. Based on its structural relation to known PARP1 inhibitors, we present a series of detailed protocols to characterize its mechanism of action, from direct enzymatic inhibition to cellular consequences and the induction of synthetic lethality.

Introduction: Targeting the DNA Damage Response

The DNA Damage Response is a complex signaling network essential for maintaining genomic stability. Key pathways within the DDR include Base Excision Repair (BER) for small base lesions, Nucleotide Excision Repair (NER) for bulky adducts, and the repair of double-strand breaks (DSBs) through either Non-Homologous End Joining (NHEJ) or the high-fidelity Homologous Recombination (HR) pathway.[1]

PARP1 is an abundant nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs), which are common intermediates in BER and can arise directly from oxidative damage.[2] Upon binding to an SSB, PARP1 undergoes a conformational change, catalyzing the cleavage of NAD+ to form long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit downstream DNA repair factors, such as XRCC1, effectively flagging the damage site for resolution.

The morpholine heterocycle is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs due to its favorable pharmacological properties.[3][4] Notably, derivatives containing the morpholine ring have been successfully developed as potent inhibitors of key DDR kinases, such as DNA-PK.[5] A critical study has identified substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones as potent PARP-1 inhibitors, providing a strong rationale for investigating structurally similar compounds.[6] This guide outlines the experimental framework to test the hypothesis that 4-(Thiophen-2-ylmethyl)morpholine functions as a PARP1 inhibitor and can be used as a chemical probe to study its role in DNA repair.

Hypothesized Mechanism of Action: PARP1 Inhibition and Trapping

PARP inhibitors (PARPi) function through two primary mechanisms:

  • Catalytic Inhibition: The inhibitor competes with NAD+ for the catalytic domain of PARP1, preventing the synthesis of PAR chains. This blocks the recruitment of the repair machinery needed to resolve SSBs.

  • PARP Trapping: This is considered the major driver of cytotoxicity. The inhibitor binds to the NAD+-binding pocket, inducing a conformational change that locks the PARP1 enzyme onto the DNA break. These trapped PARP1-DNA complexes are highly toxic lesions. When a replication fork encounters a trapped PARP1 on an unrepaired SSB, the fork collapses, generating a DSB.

In cells with a functional HR pathway, these DSBs can be repaired efficiently. However, in cells with HR deficiency (HRD), such as those with mutations in BRCA1 or BRCA2, these PARPi-induced DSBs cannot be repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality .

Below is a diagram illustrating the central role of PARP1 in Single-Strand Break Repair (SSBR) and the consequences of its inhibition.

PARP1_Pathway Figure 1: PARP1-Mediated SSBR and the Effect of Inhibition cluster_0 Standard SSBR Pathway cluster_1 Pathway with PARP Inhibitor cluster_2 Downstream Consequences of DSB SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 Activation (Binds to SSB) SSB->PARP1_active PARylation PAR Chain Synthesis (PARylation) PARP1_active->PARylation Recruitment Recruitment of XRCC1, LIG3, etc. PARylation->Recruitment Repair SSB Repair Recruitment->Repair SSB_2 DNA Single-Strand Break (SSB) PARP1_trapped PARP1 Trapping (Enzyme locked on DNA) SSB_2->PARP1_trapped Inhibitor 4-(Thiophen-2-ylmethyl)morpholine (PARP Inhibitor) Inhibitor->PARP1_trapped Inhibits & Traps DSB Replication Fork Collapse => Double-Strand Break (DSB) Replication Replication Fork Replication->DSB Collides with Trapped PARP1 HR_proficient HR Proficient Cell (e.g., BRCA WT) DSB->HR_proficient HR_deficient HR Deficient Cell (e.g., BRCA mutant) DSB->HR_deficient Repair_2 DSB Repair HR_proficient->Repair_2 Death Cell Death (Synthetic Lethality) HR_deficient->Death

Caption: Figure 1: PARP1-Mediated SSBR and the Effect of Inhibition.

Experimental Characterization Workflow

A logical workflow is essential to validate the function of 4-(Thiophen-2-ylmethyl)morpholine. The process should begin with direct biochemical assays, proceed to confirmation of target engagement in a cellular context, and conclude with functional cellular assays that measure the downstream consequences of PARP inhibition.

Workflow Figure 2: Experimental Workflow for Compound Characterization cluster_biochem Step 1: Biochemical Validation cluster_cellular_target Step 2: Cellular Target Engagement cluster_cellular_consequence Step 3: Cellular Consequence Analysis cluster_functional Step 4: Functional Outcome biochem_assay Protocol 1: In Vitro PARP1 Inhibition Assay biochem_result Determine IC50 (Confirms direct inhibition) biochem_assay->biochem_result cellular_assay Protocol 2: Cellular PARylation Assay (Western/IF) biochem_result->cellular_assay Proceed if active cellular_result Confirm inhibition of PAR formation in cells cellular_assay->cellular_result comet Protocol 3: Comet Assay (Measures DNA breaks) cellular_result->comet Proceed if cell-permeable and active gammaH2AX Protocol 4: γH2AX Foci Assay (Measures DSBs) cellular_result->gammaH2AX viability Protocol 5: Cell Viability Assay (Synthetic Lethality) comet->viability Correlate DNA damage with cell fate gammaH2AX->viability viability_result Demonstrate selective killing of HR-deficient cells viability->viability_result

Caption: Figure 2: Experimental Workflow for Compound Characterization.

Detailed Protocols

Protocol 1: In Vitro PARP1 Enzymatic Assay
  • Objective: To determine if 4-(Thiophen-2-ylmethyl)morpholine directly inhibits the enzymatic activity of recombinant PARP1 and to calculate its half-maximal inhibitory concentration (IC50).

  • Causality: This is the foundational experiment. A direct, cell-free assay is required to prove that the compound's effects are not due to off-target cellular metabolism or indirect pathway modulation. Commercial kits (e.g., from Trevigen, BPS Bioscience) provide a standardized and validated system.

  • Methodology:

    • Reagent Preparation:

      • Reconstitute recombinant human PARP1 enzyme, activated DNA (containing SSBs), and other buffer components as per the kit manufacturer's instructions.

      • Prepare a 10 mM stock solution of 4-(Thiophen-2-ylmethyl)morpholine in 100% DMSO.

      • Create a 2-fold serial dilution series of the compound in assay buffer, ranging from 100 µM to 1 nM. Include a no-compound (DMSO vehicle) control and a no-enzyme negative control. Use a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Reaction Setup (96-well format):

      • To each well, add PARP1 enzyme and activated DNA.

      • Add the serially diluted compound or controls to the appropriate wells.

      • Initiate the reaction by adding a mixture of biotinylated NAD+ and NAD+.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection:

      • Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated PAR chains incorporated onto the enzyme.

      • Wash the plate to remove unincorporated reagents.

      • Add a primary antibody against PAR, followed by a secondary HRP-conjugated antibody.

      • Add HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Data Analysis:

      • Subtract the background (no-enzyme control) from all readings.

      • Normalize the data to the vehicle control (100% activity).

      • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular PARP Inhibition (PARylation) Assay
  • Objective: To confirm that the compound can penetrate the cell membrane and inhibit PARP1 activity in a cellular environment.

  • Causality: This step validates the compound's utility in a biological system. Intracellular PARP1 is activated by endogenous or induced DNA damage. Measuring the resulting PAR chains provides a direct readout of the enzyme's activity within the cell.

  • Methodology (Immunofluorescence):

    • Cell Culture: Plate cells (e.g., HeLa, U2OS) on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Compound Pre-treatment: Treat cells with varying concentrations of 4-(Thiophen-2-ylmethyl)morpholine (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle (DMSO) control.

    • Induce DNA Damage: Add a DNA damaging agent to induce SSBs. A common choice is 10 mM H₂O₂ for 10 minutes at 37°C. Include an undamaged control.

    • Fixation and Permeabilization:

      • Wash cells with PBS.

      • Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

      • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Immunostaining:

      • Block with 5% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

      • Incubate with a primary antibody against PAR (e.g., anti-PAR, 10H) overnight at 4°C.

      • Wash three times with PBST.

      • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

      • Counterstain nuclei with DAPI.

    • Imaging and Analysis: Mount coverslips on slides and image using a fluorescence microscope. Quantify the mean fluorescence intensity of the PAR signal per nucleus. A potent inhibitor will show a dose-dependent reduction in the H₂O₂-induced PAR signal.

Protocol 3: Alkaline Comet Assay
  • Objective: To quantify DNA strand breaks at the single-cell level.

  • Causality: PARP inhibition prevents the efficient repair of SSBs. The alkaline comet assay allows these breaks to be visualized as "comet tails" under electrophoresis, providing a direct measure of accumulated DNA damage.

  • Methodology:

    • Cell Treatment: Treat cells with the compound for 4-24 hours, with and without a co-treatment of a DNA damaging agent like methyl methanesulfonate (MMS, 0.5 mM for 1 hour).

    • Cell Embedding: Harvest ~20,000 cells and mix them with low-melting-point agarose. Pipette this mixture onto a specially coated microscope slide and allow it to solidify.

    • Lysis: Immerse the slides in a high-salt, detergent-based lysis solution overnight at 4°C. This removes membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH buffer (pH > 13) for 20-40 minutes. This unwinds the DNA at sites of strand breaks.

    • Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes. The negatively charged, relaxed DNA fragments from the breaks will migrate towards the anode, forming a comet tail.

    • Neutralization and Staining: Neutralize the slides in Tris buffer, dehydrate with ethanol, and stain the DNA with a fluorescent dye (e.g., SYBR Gold).

    • Analysis: Image at least 50 cells per condition using a fluorescence microscope. Use specialized software to quantify the percentage of DNA in the tail, which is proportional to the number of DNA breaks.

Protocol 4: γH2AX Foci Formation Assay
  • Objective: To quantify the formation of DNA double-strand breaks.

  • Causality: As explained in the mechanism, the collision of replication forks with trapped PARP1-DNA complexes generates DSBs. The phosphorylation of histone H2AX to form γH2AX is one of the earliest events in the DSB response, creating discrete nuclear foci that can be visualized and counted.

  • Methodology:

    • Cell Culture and Treatment: Plate cells on coverslips and treat with 4-(Thiophen-2-ylmethyl)morpholine for 24-48 hours. This longer incubation time is necessary to allow cells to progress through S-phase, where the DSBs are generated.

    • Fixation and Staining: The protocol is identical to the immunofluorescence method described in Protocol 2, but using a primary antibody specific for phospho-Histone H2A.X (Ser139).

    • Imaging and Analysis: Acquire images using a high-magnification objective (e.g., 60x or 100x). Count the number of distinct γH2AX foci per nucleus. A significant, dose-dependent increase in the number of foci per cell is indicative of PARP trapping and subsequent DSB formation.

Protocol 5: Cell Viability Assay for Synthetic Lethality
  • Objective: To demonstrate the selective cytotoxicity of the compound in HR-deficient cells.

  • Causality: This is the ultimate functional validation. If the compound is a potent PARP inhibitor, it should exhibit a much greater killing effect in cells that rely solely on PARP-mediated repair for survival due to a compromised HR pathway.

  • Methodology:

    • Cell Lines: Use an isogenic pair of cell lines, one HR-proficient (e.g., U2OS DR-GFP) and one HR-deficient (e.g., a BRCA2 knockout or siRNA-depleted version of the same line).

    • Cell Plating: Plate cells in 96-well plates at a low density.

    • Treatment: The next day, treat the cells with a range of concentrations of 4-(Thiophen-2-ylmethyl)morpholine (e.g., from 1 nM to 50 µM) for 5-7 days.

    • Viability Measurement: Assess cell viability using a standard method such as CellTiter-Glo® (measures ATP), resazurin reduction (e.g., AlamarBlue), or crystal violet staining.

    • Data Analysis: Normalize the viability data to the vehicle-treated control for each cell line. Plot the percent viability against the log concentration of the compound and calculate the IC50 for both the HR-proficient and HR-deficient cell lines. A significantly lower IC50 in the HR-deficient line demonstrates synthetic lethality.

Data Interpretation and Expected Results

The following table summarizes the expected quantitative outcomes if 4-(Thiophen-2-ylmethyl)morpholine is a potent PARP inhibitor.

AssayMetricExpected Result for a Potent PARPi
Protocol 1: In Vitro PARP1 Assay IC50< 100 nM
Protocol 2: Cellular PARylation EC50< 1 µM (Dose-dependent reduction in PAR signal)
Protocol 3: Comet Assay % DNA in TailSignificant increase over control, especially with MMS
Protocol 4: γH2AX Foci Assay Foci per NucleusDose-dependent increase (>10 foci/cell at active doses)
Protocol 5: Synthetic Lethality IC50 RatioIC50 (HR-proficient) / IC50 (HR-deficient) > 10

Conclusion

The small molecule 4-(Thiophen-2-ylmethyl)morpholine represents a promising chemical probe for the study of DNA repair, given its structural similarity to known PARP1 inhibitors. The protocols outlined in this application note provide a rigorous, step-by-step framework for its comprehensive characterization. By systematically validating its biochemical activity, cellular target engagement, and functional consequences, researchers can confidently employ this compound to dissect the intricate roles of PARP1 in genomic maintenance and to explore its potential in therapeutic strategies based on synthetic lethality.

References

  • Title: Synthesis and biological evaluation of substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones as potent PARP-1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2014. URL: [Link][6]

  • Title: 1-substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones endowed with dual DNA-PK/PI3-K inhibitory activity. Source: Journal of Medicinal Chemistry, 2013. URL: [Link][5]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences, 2024. URL: [Link][7]

  • Title: MOF and histone H4 acetylation at lysine 16 are critical for DNA damage response and double-strand break repair. Source: Molecular and Cellular Biology, 2010. URL: [Link][1]

  • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Source: Journal of Chemical Reviews, 2021. URL: [Link][4]

  • Title: Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach. Source: International Journal of Molecular Sciences, 2023. URL: [Link][2]

  • Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Source: RSC Advances, 2024. URL: [Link][8]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update. Source: EDP Sciences, 2024. URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Thiophen-2-ylmethyl)morpholine

Welcome to the technical support center for the synthesis of 4-(Thiophen-2-ylmethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, particul...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Thiophen-2-ylmethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during this synthesis. The primary and most efficient route to this compound is the reductive amination of thiophene-2-carbaldehyde with morpholine. This document provides in-depth, experience-based solutions and explanations to help you optimize your experimental outcomes.

I. Reaction Overview: The Reductive Amination Pathway

The synthesis of 4-(Thiophen-2-ylmethyl)morpholine is typically achieved via a one-pot reductive amination. This process involves the condensation of thiophene-2-carbaldehyde and morpholine to form an intermediate iminium ion, which is then reduced in situ by a hydride-based reducing agent to yield the desired tertiary amine.

The choice of reducing agent is critical. While strong reductants like sodium borohydride (NaBH₄) can be used, they can also reduce the starting aldehyde, leading to unwanted side products and lower yields.[1] Milder, more selective agents such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion intermediate over the carbonyl group, allowing for a convenient and efficient one-pot procedure.[2][3][4]

Core Reaction Mechanism

The mechanism involves two key stages that are in equilibrium:

  • Iminium Ion Formation: The amine (morpholine) performs a nucleophilic attack on the carbonyl carbon of the aldehyde (thiophene-2-carbaldehyde). This is followed by dehydration to form a reactive iminium ion. This step is often catalyzed by mild acid.[1][3]

  • Hydride Reduction: A selective reducing agent, such as STAB, delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[4][5]

Reductive Amination Mechanism Reactants Thiophene-2-carbaldehyde + Morpholine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H⁺, -H₂O Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H₂O Iminium->Hemiaminal + H₂O Product 4-(Thiophen-2-ylmethyl)morpholine (Final Product) Iminium->Product Hydride Transfer STAB_in NaBH(OAc)₃ (STAB) STAB_out B(OAc)₃ STAB_in->STAB_out delivers H⁻

Caption: General mechanism of one-pot reductive amination.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Category 1: Low Yield and Incomplete Conversion
Q1: My reaction yield is consistently low (<60%). What are the most probable causes?

A1: Low yield is the most frequent issue and can stem from several factors. The most common culprits are suboptimal reaction conditions, poor reagent quality, or inefficient work-up. A systematic approach is required to diagnose the problem.

Initial Diagnostic Workflow:

Troubleshooting_Workflow start_node start_node check_node check_node action_node action_node result_node result_node A Low Yield Reported B 1. Verify Reagent Quality - Aldehyde Purity (TLC/¹H NMR) - Amine Anhydrous? - Reductant Activity A->B C 2. Assess Reaction Conditions - Correct Solvent? - Anhydrous Conditions? - Reaction Time/Temp? B->C Reagents OK E Re-purify or Replace Thiophene-2-carbaldehyde B->E Impurities Found D 3. Analyze Reaction Mixture - TLC or LC-MS analysis - Identify side products C->D No Obvious Issues F Switch to STAB Use Anhydrous Solvent (DCE) C->F Using NaBH₄ or Protic Solvent G Optimize pH with Acetic Acid Extend Reaction Time (24h) C->G Conditions Seem OK D->G Incomplete Conversion H Improved Yield E->H F->H G->H

Caption: Systematic workflow for troubleshooting low reaction yields.

  • Suboptimal Reducing Agent: If you are using Sodium Borohydride (NaBH₄), it can reduce the starting aldehyde to 2-thiophenemethanol, directly competing with the desired reaction.[1]

    • Solution: Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB).[4][6] STAB is highly effective for one-pot reductive aminations because its rate of reduction for iminium ions is much faster than for aldehydes.[4][5]

  • Moisture Contamination: The formation of the iminium ion intermediate involves the loss of a water molecule.[3] According to Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium away from the iminium ion, thus slowing down the reaction and reducing the yield. STAB is also sensitive to water and will decompose.[7][8]

    • Solution: Use an anhydrous solvent like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[7][9] Ensure your morpholine is anhydrous and consider adding molecular sieves to the reaction mixture before adding the reducing agent.

  • Incorrect pH: The reaction is pH-sensitive. The formation of the iminium ion is catalyzed by acid.[1] However, if the solution is too acidic, the morpholine starting material will be protonated to its non-nucleophilic ammonium salt, preventing it from reacting with the aldehyde.[1]

    • Solution: When using STAB, it is common practice to add a catalytic amount (e.g., 1 equivalent) of acetic acid. This protonates the intermediate hemiaminal, facilitating water elimination to form the iminium ion, without excessively protonating the starting amine.[4][10]

Q2: The reaction stalls and does not proceed to completion, even after extended periods. What should I do?

A2: A stalled reaction typically points to a deactivated reagent or an equilibrium issue.

  • Check Reductant Activity: Hydride reagents, especially STAB, can degrade upon exposure to atmospheric moisture. If your reagent is old or has been improperly stored, it may have lost its activity.

    • Solution: Use a fresh bottle of STAB or test your current batch on a simple, reliable reaction. You can also try adding a second portion of the reducing agent to the stalled reaction and monitoring by TLC.

  • Equilibrium Problem: As mentioned in Q1, water is a byproduct. If it is not effectively removed, the reaction can stall.

    • Solution: If you are not already doing so, add 3Å or 4Å molecular sieves to the reaction vessel after mixing the aldehyde and amine, and stir for 30-60 minutes before adding the reducing agent. This will sequester the water formed during imine formation.

Category 2: Side Products and Purification Challenges
Q3: I observe a significant side product that is not 2-thiophenemethanol. What could it be?

A3: Besides the reduction of the starting aldehyde, other side reactions are possible.

  • Bis-Aminal Formation (N,N'-Dimorpholinomethane): If there is a trace amount of formaldehyde impurity or if the reaction conditions are not well-controlled, two molecules of morpholine can react with a one-carbon electrophile to form N,N'-dimorpholinomethane.[11][12][13] While less common in this specific synthesis, it's a possibility with secondary amines.

  • Aldehyde Self-Condensation/Decomposition: Thiophene-2-carbaldehyde, like many aldehydes, can undergo self-condensation or polymerization under certain conditions, though this is less common under the mild, slightly acidic conditions of a STAB reduction.[14][15]

  • Over-alkylation (if using a primary amine): This is not an issue with morpholine (a secondary amine), but it is a critical consideration in other reductive aminations where a primary amine could react twice.[1][16]

Troubleshooting Side Products:

  • Characterize the Impurity: Use LC-MS to get a molecular weight or isolate the side product and analyze by ¹H NMR.

  • Ensure Aldehyde Purity: Thiophene-2-carbaldehyde can oxidize over time to thiophene-2-carboxylic acid.[14] Use freshly distilled or recently purchased aldehyde for best results. Verify purity via ¹H NMR before use.

Q4: My final product is difficult to purify. Standard extraction and chromatography are not giving a clean product. What are the best practices?

A4: Tertiary amines can be challenging to purify due to their basicity and polarity.

  • Acid-Base Extraction: This is the most powerful technique for purifying amines from neutral organic impurities.

    • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM).

    • Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The desired amine product will be protonated and move into the aqueous layer, while neutral impurities (like unreacted aldehyde or 2-thiophenemethanol) will remain in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH > 10) by carefully adding a base like 2M NaOH or solid K₂CO₃. This deprotonates the amine, making it soluble in organic solvents again.

    • Extract the now-basic aqueous layer multiple times with an organic solvent (DCM is often effective).

    • Combine the organic extracts, dry with anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified amine.

  • Chromatography: If impurities persist, column chromatography may be necessary.

    • Stationary Phase: Use silica gel. To prevent the basic amine from streaking on the acidic silica, pre-treat the silica by slurrying it in the eluent system containing a small amount of a volatile base, like triethylamine (~1-2%).

    • Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol often works well. For example, start with 100% hexanes and gradually increase the proportion of ethyl acetate. The addition of ~1% triethylamine to the eluent system is crucial for good peak shape and recovery.

III. Optimized Protocol and Data

Recommended Protocol: One-Pot Reductive Amination using STAB

This protocol is a robust starting point for the synthesis of 4-(Thiophen-2-ylmethyl)morpholine.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add thiophene-2-carbaldehyde (1.0 eq.).

  • Solvent and Reagents: Add anhydrous 1,2-dichloroethane (DCE, ~0.2 M concentration). Add morpholine (1.1 eq.) and glacial acetic acid (1.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.2 eq.) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) until complete.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by acid-base extraction or column chromatography if necessary.

Data Summary: Comparison of Reducing Agents

The choice of reducing agent is arguably the most critical parameter in this synthesis. The table below compares common choices.[1][2][17]

Reducing AgentAbbreviationTypical SolventpH ConditionProsCons
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃Aprotic (DCE, DCM, THF)[7]Mildly Acidic (AcOH catalyst)High selectivity for iminium ions; enables one-pot procedure; safer than NaBH₃CN.[2][3][6]Moisture sensitive; higher cost.[8]
Sodium Cyanoborohydride NaBH₃CNProtic (MeOH, EtOH)[7]Mildly Acidic (pH 4-6)High selectivity for iminium ions; effective in one-pot reactions.[1][3]Highly toxic ; generates toxic HCN/NaCN waste.[3]
Sodium Borohydride NaBH₄Protic (MeOH, EtOH)[7]Neutral to BasicInexpensive; readily available.[1]Reduces aldehydes/ketones; often requires a two-step process (pre-formation of imine).[1][7]
References
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Podyacheva, E., et al. (n.d.). Hitchhiker's Guide to Reductive Amination. Semantic Scholar. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Reddit User Discussion. (2023). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • Wikipedia contributors. (n.d.). Sodium triacetoxyborohydride. Wikipedia. [Link]

  • Yang, D., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Reddit User Discussion. (2023). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ResearchGate Discussion. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • MDPI. (n.d.). Cycloruthenated Imines: A Step into the Nanomolar Region. [Link]

  • ResearchGate Discussion. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

  • Wikipedia contributors. (n.d.). Thiophene-2-carboxaldehyde. Wikipedia. [Link]

  • ScienceMadness Wiki. (2022). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Yang, D., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... [Link]

  • ResearchGate. (n.d.). Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. [Link]

  • ResearchGate. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Reddit User Discussion. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemhelp. [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. [Link]

  • Myers, A. (n.d.). Myers Chem 115. Harvard University. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Thiophen-2-yl)morpholine. PubChem. [Link]

  • Nature. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]

  • ResearchGate. (n.d.). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. [Link]

  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophene-2-carbaldehyde azine. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]

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Optimization

Technical Support Center: Reductive Amination of Thiophene Aldehydes

From the desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the reductive amination of thiophene aldehydes. This process is a cornerstone for synthesizing a vast array of pharma...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the reductive amination of thiophene aldehydes. This process is a cornerstone for synthesizing a vast array of pharmaceutically relevant scaffolds. However, the unique electronic properties and the presence of sulfur in the thiophene ring can introduce specific challenges not always encountered with simple aromatic or aliphatic aldehydes.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will explore the causality behind these issues and provide field-proven protocols to ensure your success.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction shows low or no conversion of the starting thiophene aldehyde, even after extended reaction times. What's going wrong?

Probable Cause(s):

  • Inefficient Imine/Iminium Ion Formation: The condensation of the aldehyde and amine to form the critical imine intermediate is a reversible equilibrium.[1] If conditions do not favor its formation, the reaction will stall. This can be due to an inappropriate pH, steric hindrance from bulky substrates, or the use of a poorly nucleophilic amine.[2]

  • Deactivated Reducing Agent: Certain borohydride reagents, particularly sodium triacetoxyborohydride (STAB), are moisture-sensitive.[3] Using wet solvents or reagents, or failing to run the reaction under an inert atmosphere, can lead to the decomposition of the reducing agent before it can participate in the reaction.

  • Low Reaction Temperature: While many reductive aminations proceed well at room temperature, less reactive aldehydes or amines may require gentle heating to facilitate imine formation.

Recommended Solutions:

  • Optimize pH for Imine Formation: Add a catalytic amount (0.5-1.0 equivalents) of a weak acid, such as acetic acid. This protonates the carbonyl oxygen, making the aldehyde more electrophilic and accelerating imine formation. However, avoid strong acids, which can fully protonate the amine, rendering it non-nucleophilic. A pH range of 5-7 is generally optimal.[4]

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents. If using sodium triacetoxyborohydride (NaBH(OAc)₃), which is the recommended reagent for most one-pot procedures, ensure it is handled quickly in a dry environment (e.g., under nitrogen or argon).[3][5]

  • Increase Temperature: For sluggish reactions, consider warming the reaction mixture to 40-50°C. Monitor the reaction by TLC or LC-MS to track the consumption of the starting aldehyde.

  • Consider a Lewis Acid Catalyst: For particularly challenging substrates, a Lewis acid like Ti(OiPr)₄ can be used to activate the aldehyde and act as a dehydrating agent, driving the equilibrium towards the imine.[2][6]

Q2: My main byproduct is the corresponding thiophenylmethanol. How do I prevent this?

Probable Cause(s):

  • Non-selective Reducing Agent: This is a classic sign that your reducing agent is reducing the starting aldehyde faster than the iminium ion intermediate.[6] This is very common when using strong, less selective hydrides like sodium borohydride (NaBH₄) in a one-pot procedure.[6][7]

  • Premature Addition of Reducing Agent: If using a two-step procedure with a reagent like NaBH₄, adding it before imine formation is complete will inevitably lead to aldehyde reduction.[6][8]

Recommended Solutions:

  • Switch to a Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) . Its steric bulk and the electron-withdrawing acetoxy groups make it a mild and highly selective reagent for reducing iminium ions in the presence of aldehydes.[5][9] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and requires careful handling.[4][6]

  • Adopt a Two-Step Protocol: If you must use NaBH₄, you must separate the imine formation and reduction steps. First, stir the thiophene aldehyde and amine in a suitable solvent (like methanol) for 1-3 hours to allow for complete imine formation.[10] Only then should you add the NaBH₄, typically at a reduced temperature (0°C) to control reactivity.

Reductive Amination Pathways: Desired Reaction vs. Side Reactions

Below is a workflow diagram illustrating the intended reaction pathway versus the two most common side reactions discussed.

G Reactants Thiophene Aldehyde + Amine (R-NH2) Imine Imine / Iminium Ion Intermediate Reactants->Imine Condensation (+H+, -H2O) Alcohol Side Product: Thiophenylmethanol Reactants->Alcohol Non-selective Reduction (e.g., NaBH4) Product Desired Secondary Amine Imine->Product Selective Reduction (e.g., NaBH(OAc)3) Overalkylation Side Product: Tertiary Amine Product->Overalkylation Further Reaction with Aldehyde + Reduction

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Polar Thiophene-Containing Compounds

Welcome to the technical support center dedicated to addressing the unique and often frustrating challenges associated with the purification of polar thiophene-containing compounds. As a class of molecules vital to drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often frustrating challenges associated with the purification of polar thiophene-containing compounds. As a class of molecules vital to drug discovery, organic electronics, and materials science, their successful isolation is paramount.[1][2][3] However, the inherent properties of the thiophene ring, combined with polar functional groups, create a perfect storm of purification hurdles.

This guide is structured to provide immediate, actionable solutions. We begin with frequently asked questions for rapid troubleshooting, followed by in-depth, technique-specific guides that explain the science behind the solution. Our goal is to empower you with the knowledge to not only solve your current purification puzzle but also to anticipate and prevent future challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the purification of polar thiophene derivatives.

Q1: My polar thiophene compound is streaking badly on a silica gel TLC plate. What's happening and how do I fix it?

A: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase, or overloading.[4]

  • Causality: The sulfur atom in the thiophene ring has lone pairs of electrons that can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of silica gel. Polar functional groups on your molecule exacerbate this effect, leading to slow, uneven movement up the TLC plate. Aldehydes or other sensitive groups may also be degrading.[4]

  • Immediate Solution: Add a competitive base to your eluent system to neutralize the acidic silica sites. Start by adding 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent and re-run the TLC.[4][5] This will occupy the active sites on the silica, allowing your compound to travel more cleanly.

Q2: My compound seems to be decomposing on the silica gel column. I'm getting low recovery and multiple new spots on my TLC.

A: This is a critical issue indicating that your compound is unstable to the acidic nature of standard silica gel.[6][7] Thiophenes, especially those with electron-donating groups, can be sensitive to acid-catalyzed decomposition or polymerization.[8][9]

  • Causality: The acidic environment of the silica gel surface can protonate the thiophene ring, making it susceptible to degradation. This is particularly true during the long residence time of a slow column run.

  • Immediate Solution:

    • Deactivate the Silica: Before packing your column, prepare a slurry of silica gel in your non-polar solvent (e.g., hexanes) containing 1-2% triethylamine. This neutralizes the entire stationary phase. Run the column with 0.5-1% TEA in the eluent as well.[4]

    • Switch Stationary Phase: If deactivation isn't sufficient, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[5][6]

Q3: I can't get my highly polar thiophene to move off the baseline in normal-phase chromatography, even with 20% Methanol in DCM. What should I do?

A: You have exceeded the practical polarity limit for standard normal-phase chromatography. Introducing high percentages of methanol can deactivate the silica and lead to poor separation.

  • Causality: Your compound's polarity is so high that its affinity for the polar stationary phase is far greater than for any reasonably polar mobile phase.

  • Immediate Solution:

    • Reversed-Phase Chromatography: This is the ideal solution. Your polar compound will be weakly retained on a non-polar stationary phase (like C18 silica) and will elute with a highly polar mobile phase (like water/acetonitrile or water/methanol).[6]

    • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar compounds. It uses a polar stationary phase but with a high organic, low aqueous mobile phase.[7][10]

Q4: How can I remove residual high-boiling point solvents like DMF or DMSO from my polar product? Workup is difficult because my compound is water-soluble.

A: This is a common problem, as DMF and DMSO are excellent solvents for polar reactants but are notoriously difficult to remove.[11][12] Standard aqueous washes are often ineffective if the product partitions into the aqueous layer.[13]

  • Causality: The high boiling points (DMF: 153°C, DMSO: 189°C) and polarity of these solvents make them resistant to removal by standard rotary evaporation and cause them to co-extract with polar products.[12]

  • Immediate Solution:

    • High-Vacuum Evaporation: A good high-vacuum pump can remove DMF/DMSO at a lower temperature (e.g., 40-60°C).[11]

    • Azeotropic Removal: Add a solvent like toluene or heptane to the crude product and evaporate. Repeat this process 2-3 times. The azeotrope will help carry the high-boiling solvent away.[11] This method is particularly useful if the product is thermolabile.

    • Purification-Based Removal: If the above methods fail, the solvent can be removed during chromatography. In reversed-phase HPLC, DMF and DMSO typically elute very early, well before most polar compounds of interest.[11]

Part 2: Troubleshooting and Workflow Guides

Guide 1: Flash Column Chromatography (Normal Phase)

Flash chromatography is the workhorse of purification, but it requires careful optimization for polar thiophenes.

cluster_0 Troubleshooting Workflow: Normal-Phase Chromatography A Poor Separation Observed (Streaking, Co-elution) B Is the compound stable on silica? (Run 2D TLC) A->B C Deactivate Silica: Add 1% TEA to eluent. Re-slurry column bed with TEA. B->C No (Degradation) D Adjust Solvent System: Increase polarity gradually. Try ternary system (e.g., Hex/EtOAc/MeOH). B->D Yes (Stable) E Check Column Loading. Is Rf < 0.35? Is sample fully dissolved? C->E D->E F Reduce sample load. Use stronger loading solvent (dry loading preferred). E->F No (Overloaded/Precipitated) G Switch to Alternative Method: - Reversed-Phase HPLC - Neutral Alumina Column E->G Yes (Still Poor Separation) H Problem Solved F->H G->H cluster_1 Recrystallization Solvent Selection A Start: Impure Polar Thiophene Solid B Test Single Solvents: (e.g., Water, Ethanol, Isopropanol, Acetone) A->B C Is it soluble when hot AND insoluble when cold? B->C D Success! Use this single solvent. C->D Yes E Test Solvent/Anti-Solvent Pairs C->E No F 1. Dissolve in minimum hot 'Good' solvent (e.g., Methanol, Acetone). 2. Add 'Poor' solvent dropwise until cloudy (e.g., Water, Hexane, Diethyl Ether). E->F G Does it 'oil out' or form crystals? F->G H Success! Cool slowly to grow crystals. G->H Crystals I Troubleshoot Oiling Out: - Add more 'Good' solvent. - Re-heat and cool slower. - Try different solvent pair. G->I Oils Out

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Optimization

Technical Support Center: Overcoming Resistance to PARP Inhibitors in Cancer Cell Lines

Welcome to the PARP Inhibitor Resistance Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to Poly(ADP-ribose)...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the PARP Inhibitor Resistance Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to Poly(ADP-ribose) polymerase (PARP) inhibitors. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your in vitro research. Our goal is to provide not only procedural steps but also the underlying scientific principles to empower you to interpret your data confidently and overcome experimental hurdles.

Introduction to PARP Inhibitors and Resistance

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, most notably those with BRCA1 or BRCA2 mutations.[1][2] The mechanism of action is based on the principle of synthetic lethality: in HR-deficient cells, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, which cannot be efficiently repaired, ultimately resulting in cell death.[3][4]

However, both intrinsic and acquired resistance to PARP inhibitors are significant clinical challenges.[1][5] Understanding the molecular mechanisms driving this resistance is crucial for developing strategies to overcome it. This guide will focus on the common mechanisms observed in cancer cell lines and provide practical guidance for their investigation.

Core Mechanisms of PARP Inhibitor Resistance

Resistance to PARP inhibitors is multifaceted. The primary mechanisms can be broadly categorized as follows:

  • Restoration of Homologous Recombination (HR) Repair: This is a common mechanism and can occur through secondary mutations in BRCA1/2 that restore their function (reversion mutations).[3][6]

  • Changes in PARP1 Expression or Function: Point mutations in the PARP1 gene can prevent the inhibitor from binding effectively.[6]

  • Stabilization of Replication Forks: This prevents the formation of double-strand breaks, thereby reducing the cytotoxic effects of PARP inhibitors.[3][7]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of PARP inhibitors.[3][6]

The following diagram illustrates the interplay of these resistance mechanisms.

PARPi_Resistance_Mechanisms cluster_Cell Cancer Cell cluster_Resistance Resistance Mechanisms PARPi PARP Inhibitor PARP1 PARP1 PARPi->PARP1 Inhibition SSB Single-Strand Break (SSB) PARP1->SSB Repair Blocked DSB Double-Strand Break (DSB) SSB->DSB Replication HR_proficient Homologous Recombination (HR) Proficient DSB->HR_proficient HR_deficient HR Deficient (e.g., BRCA1/2 mut) DSB->HR_deficient Cell_Survival Cell Survival & Resistance HR_proficient->Cell_Survival Cell_Death Cell Death HR_deficient->Cell_Death HR_Restoration HR Restoration (e.g., BRCA1/2 reversion) HR_Restoration->HR_proficient Restores HR function HR_Restoration->Cell_Survival PARP1_Mutation PARP1 Mutation PARP1_Mutation->PARP1 Alters PARP1 PARP1_Mutation->Cell_Survival Fork_Stabilization Replication Fork Stabilization Fork_Stabilization->DSB Prevents DSB formation Fork_Stabilization->Cell_Survival Drug_Efflux Increased Drug Efflux (e.g., P-gp) Drug_Efflux->PARPi Reduces intracellular [PARPi] Drug_Efflux->Cell_Survival

Caption: Key mechanisms of resistance to PARP inhibitors in cancer cells.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when studying PARP inhibitor resistance.

Q1: My PARP inhibitor-sensitive cell line is showing unexpected resistance. What are the first things I should check?

A1:

  • Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification is a common issue in biomedical research.

  • Mycoplasma Contamination: Test your cells for mycoplasma contamination. Mycoplasma can alter cellular responses to drugs.

  • PARP Inhibitor Quality: Ensure the PARP inhibitor you are using is of high quality, correctly stored, and has not expired. Prepare fresh stock solutions regularly.

  • Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage range for your experiments.

Q2: How do I choose the right concentration of PARP inhibitor for my experiments?

A2: The optimal concentration depends on the specific inhibitor, cell line, and the duration of the experiment. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 10 µM down to 0.1 nM.[8] For long-term experiments, such as generating resistant cell lines, you may need to start with a concentration around the IC20-IC30 to minimize initial cell death and allow for the selection of resistant clones.

Q3: What is "PARP trapping," and how does it differ from catalytic inhibition?

A3: PARP inhibitors not only block the catalytic activity of PARP enzymes but can also "trap" PARP1 and PARP2 on DNA at sites of damage.[9] This trapped PARP-DNA complex is itself a cytotoxic lesion that can interfere with DNA replication and transcription.[9] Different PARP inhibitors have varying trapping efficiencies, which can influence their potency. For example, talazoparib is a more potent PARP trapper than olaparib or veliparib.

Q4: Can I use platinum sensitivity as a surrogate for PARP inhibitor sensitivity?

A4: While there is often an overlap, it is not a perfect correlation. Both platinum agents and PARP inhibitors are effective in HR-deficient tumors.[5] However, resistance mechanisms can be distinct. For example, increased drug efflux may confer resistance to one agent but not the other. Therefore, it is essential to directly test sensitivity to the PARP inhibitor of interest.

Troubleshooting Guides

This section provides practical advice for common experimental challenges.

Guide 1: Generating PARP Inhibitor-Resistant Cell Lines

Issue: Difficulty in establishing a stable PARP inhibitor-resistant cell line.

Potential Cause Troubleshooting Step Rationale
Initial drug concentration is too high. Start with a lower, sub-lethal concentration of the PARP inhibitor (e.g., IC20-IC30).A high initial concentration will kill most cells, preventing the outgrowth of resistant clones. A lower concentration allows for gradual selection.
Inconsistent drug exposure. Maintain a consistent concentration of the PARP inhibitor in the culture medium and change the medium regularly (e.g., every 2-3 days).Fluctuations in drug concentration can lead to inconsistent selective pressure.
Clonal selection was not performed. Once a resistant population emerges, perform single-cell cloning to isolate and expand individual resistant clones.The resistant population is likely heterogeneous. Clonal selection ensures a more uniform and stable resistant phenotype for downstream experiments.
Insufficient time for resistance to develop. Be patient. Developing stable resistance can take several months of continuous culture.Acquired resistance is a gradual process involving the selection and expansion of cells with resistance-conferring alterations.
Guide 2: Inconsistent IC50 Values in Cell Viability Assays

Issue: High variability in IC50 values between replicate experiments.

Potential Cause Troubleshooting Step Rationale
Inconsistent cell seeding density. Ensure a uniform number of cells are seeded in each well. Use a multichannel pipette for cell seeding and mix the cell suspension frequently.Cell density can affect growth rates and drug sensitivity.
Edge effects in multi-well plates. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.Evaporation from the outer wells can alter drug concentrations and affect cell growth.
Inappropriate assay duration. Optimize the incubation time with the PARP inhibitor. For some inhibitors, a longer incubation (e.g., 7-14 days) may be necessary to observe maximal effects.The cytotoxic effects of PARP inhibitors are often dependent on cell division, so longer incubation times may be required to see a significant impact on cell viability.
Metabolic activity of resistant cells. Consider using a cell counting-based assay (e.g., trypan blue exclusion or automated cell counting) in addition to metabolic assays (e.g., MTT, MTS).Resistant cells may have altered metabolic rates that can confound the results of metabolic-based viability assays.
Guide 3: Interpreting RAD51 Foci Formation by Immunofluorescence

Issue: Difficulty in interpreting RAD51 foci data to assess HR function.

Potential Cause Troubleshooting Step Rationale
High background staining. Optimize the primary antibody concentration and blocking conditions. Use a high-quality, validated anti-RAD51 antibody.Non-specific antibody binding can obscure true RAD51 foci.
No or weak RAD51 foci in positive controls. Ensure that you are inducing DNA damage (e.g., with irradiation or a DNA-damaging agent) to stimulate HR. Check the cell cycle status of your cells, as RAD51 foci are most prominent in the S and G2 phases.RAD51 foci formation is a dynamic process that occurs in response to DNA damage and is cell cycle-dependent.
Ambiguous foci counting. Establish clear criteria for what constitutes a positive focus (e.g., size, intensity). Score a sufficient number of cells (e.g., at least 100) per condition. Consider using automated image analysis software for unbiased quantification.Subjectivity in foci counting can lead to inconsistent results.
Endogenous RAD51 foci in untreated resistant cells. This may be indicative of restored HR function. Compare the number and intensity of foci in resistant cells to both the parental sensitive cells and a known HR-proficient cell line.An increase in RAD51 foci in untreated resistant cells can be a sign of restored HR activity.[1]
Guide 4: Western Blotting for DNA Repair Proteins

Issue: Weak or no signal for PARP1 or other DNA repair proteins.

Potential Cause Troubleshooting Step Rationale
Low protein abundance. Increase the amount of protein loaded per well (e.g., 30-50 µg). Use a positive control lysate known to express the protein of interest.Some DNA repair proteins are expressed at low levels.
Inefficient protein extraction. Use a lysis buffer optimized for nuclear proteins, as many DNA repair proteins are located in the nucleus. Include protease and phosphatase inhibitors in your lysis buffer.Incomplete lysis can result in the loss of nuclear proteins. Protein degradation can lead to weak or absent signals.
Poor antibody performance. Use a validated antibody at the recommended dilution. Optimize the primary antibody incubation time and temperature (e.g., overnight at 4°C).Antibody quality is critical for successful Western blotting.
Inefficient transfer. Confirm successful protein transfer by staining the membrane with Ponceau S. Optimize the transfer time and voltage for your specific protein of interest.Incomplete transfer will result in a weak or absent signal.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Generation of a PARP Inhibitor-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous, escalating dose exposure.

Materials:

  • PARP inhibitor-sensitive cancer cell line

  • Complete cell culture medium

  • PARP inhibitor (e.g., Olaparib, Talazoparib)

  • Dimethyl sulfoxide (DMSO)

  • Sterile culture flasks and plates

Procedure:

  • Determine the IC50: Perform a dose-response assay to determine the IC50 of the PARP inhibitor in the parental cell line.

  • Initial Exposure: Culture the parental cells in the presence of the PARP inhibitor at a concentration equal to the IC20-IC30. Use a vehicle control (DMSO) in a parallel culture.

  • Monitor Cell Growth: Observe the cells daily. Initially, you may observe significant cell death. Continue to culture the surviving cells, changing the medium with fresh PARP inhibitor every 2-3 days.

  • Dose Escalation: Once the cells resume a stable proliferation rate (comparable to the vehicle control), gradually increase the concentration of the PARP inhibitor. A 1.5 to 2-fold increase at each step is recommended.

  • Repeat Dose Escalation: Continue this process of dose escalation until the cells are able to proliferate in the presence of a high concentration of the PARP inhibitor (e.g., 10-fold to 100-fold the initial IC50).

  • Isolate Resistant Clones: Perform single-cell cloning by limiting dilution or by picking individual colonies to establish clonal resistant cell lines.

  • Validate Resistance: Confirm the resistant phenotype of the clonal cell lines by performing a dose-response assay and comparing the IC50 to the parental cell line.

Resistant_Cell_Line_Workflow start Start with Sensitive Parental Cell Line ic50 Determine IC50 start->ic50 culture Culture with IC20-IC30 PARPi ic50->culture monitor Monitor Growth (Expect initial cell death) culture->monitor stable Stable Proliferation? monitor->stable escalate Gradually Increase [PARPi] escalate->monitor stable->escalate Yes clone Isolate Resistant Clones stable->clone No validate Validate Resistance (IC50 Shift) clone->validate end Resistant Cell Line Established validate->end

Caption: Workflow for generating a PARP inhibitor-resistant cell line.

Protocol 2: RAD51 Foci Immunofluorescence Assay

This protocol details the detection of RAD51 foci as a functional marker of HR activity.

Materials:

  • Parental and resistant cell lines

  • Glass coverslips

  • Complete cell culture medium

  • DNA damaging agent (e.g., Mitomycin C) or irradiation source

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Secondary antibody: fluorescently-conjugated

  • DAPI-containing mounting medium

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Induce DNA Damage: Treat the cells with a DNA damaging agent or irradiate them to induce double-strand breaks. Include an untreated control.

  • Incubation: Incubate the cells for a sufficient time to allow for RAD51 foci formation (e.g., 4-8 hours).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus).

Strategies to Overcome Resistance

Investigating mechanisms of resistance is the first step toward developing strategies to overcome it. Several approaches are being explored, primarily involving combination therapies.

Strategy Rationale Example Combination
Inhibition of ATR/CHK1 ATR and CHK1 are key kinases in the DNA damage response. Their inhibition can increase replication stress and re-sensitize resistant cells to PARP inhibitors.[8]PARP inhibitor + ATR inhibitor (e.g., AZD6738)[8]
Inhibition of the PI3K/Akt Pathway The PI3K/Akt pathway is often upregulated in cancer and can promote DNA repair. Its inhibition can enhance the efficacy of PARP inhibitors.[8]PARP inhibitor + PI3K inhibitor
Combination with Immunotherapy PARP inhibitors can increase genomic instability, potentially leading to the generation of neoantigens and an enhanced anti-tumor immune response.PARP inhibitor + Immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1)
Targeting Drug Efflux Pumps Inhibitors of efflux pumps like P-glycoprotein can increase the intracellular concentration of PARP inhibitors.PARP inhibitor + P-gp inhibitor

References

  • Mechanisms of PARP1 inhibitor resistance and their implications for cancer tre
  • PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy str
  • Overcoming PARP inhibitor resistance by inducing a homologous recombination repair defective phenotype with
  • Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. NIH.
  • Mechanisms of Resistance to PARP Inhibitors—Three and Counting. Cancer Discovery.
  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. MDPI.
  • Mechanisms of PARP1 inhibitor resistance and their implications for cancer tre
  • More Clinical Trials Needed to Overcome PARP Inhibitor Resistance in Ovarian Cancer.
  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC. NIH.
  • Epigenetic mechanisms of PARP inhibitor resistance in ovarian cancer: A systematic review with bioinformatic analysis of clinically actionable genes. PubMed.
  • Epigenetic and Genomic Hallmarks of PARP-Inhibitor Resistance in Ovarian Cancer P
  • Resistance mechanism to PARP inhibitors. Increased drug efflux....
  • Strategies in Overcoming Homologous Recombination Proficiency and PARP Inhibitor Resistance. AACR Journals.
  • Clinical approaches to overcome PARP inhibitor resistance. PMC - NIH.
  • (PDF) RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA mutated breast cancer.
  • Phospho-RPA2 predicts response to platinum and PARP inhibitors in homologous recombination–proficient ovarian cancer. PMC - NIH.
  • Western Blot Troubleshooting. Thermo Fisher Scientific - US.
  • Understanding tumour growth variability in breast cancer xenograft models identifies PARP inhibition resistance biomarkers.
  • I tried to perform a western blot with PARP1 antibody but no band was onserved?.
  • Strategies for the prevention or reversal of PARP inhibitor resistance.
  • Mechanisms of PARP1 inhibitor resistance and their implications for cancer tre
  • Mechanism of PARP inhibitor resistance and potential overcoming str
  • Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells. PMC - NIH.
  • An activity-based functional test for identifying homologous recombination deficiencies across cancer types in real time. NIH.
  • Compound profiling in PARP inhibitor-resistant cancer cell lines. Oncolines B.V..
  • Opinion: PARP inhibitors in cancer—what do we still need to know?. Open Biology.
  • Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay. PMC - NIH.
  • Fellow wet labrats, has anyone performed DNA Replication Fiber Assay? I'm having a lot of issues!. Reddit.
  • Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer.
  • Researchers identify what drives PARP inhibitor resistance in advanced breast cancer.
  • Western Blot Troubleshooting Guide. Bio-Techne.
  • Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degrad
  • Understanding and Overcoming PARP Inhibitor Resistance. YouTube.
  • PARP Inhibitors: Clinical Limitations and Recent
  • PARP Inhibitors: Clinical Limitations and Recent
  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP....
  • Western Blotting Troubleshooting Guide. Cell Signaling Technology.
  • Homologous recombination deficiency (HRD) | Testing with NGS. Illumina.
  • Clinical assays for assessment of homologous recombin
  • (PDF)
  • Homologous Recombination Repair and Homologous Recombination Deficiency Testing. Thermo Fisher Scientific - US.
  • New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. AACR Journals.
  • The clinical challenges, trials, and errors of comb
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • Daxx-Dependent H3.

Sources

Troubleshooting

Technical Support Center: Stability of 4-(Thiophen-2-ylmethyl)morpholine in DMSO Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Thiophen-2-ylmethyl)morpholine. This guide provides in-depth troubleshooting advice and frequently a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Thiophen-2-ylmethyl)morpholine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound when prepared and stored in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Compound and the Solvent

4-(Thiophen-2-ylmethyl)morpholine is a heterocyclic compound featuring a thiophene ring linked to a morpholine group via a methylene bridge. The morpholine moiety is a common pharmacophore in medicinal chemistry, often introduced to enhance the physicochemical and metabolic properties of a molecule.[1][2] The thiophene ring, an aromatic heterocycle, is also a key structural motif in many pharmaceuticals.

DMSO is a widely used solvent in drug discovery and high-throughput screening due to its excellent solvating power for a broad range of compounds.[3] However, despite its widespread use, the stability of compounds in DMSO can be a concern, with potential for degradation over time, which can impact experimental outcomes.[4][5] This guide will address the specific stability considerations for 4-(Thiophen-2-ylmethyl)morpholine in DMSO.

Frequently Asked Questions (FAQs)

Q1: Is 4-(Thiophen-2-ylmethyl)morpholine expected to be stable in DMSO solution?

A1: Based on the general stability of the morpholine and thiophene rings, 4-(Thiophen-2-ylmethyl)morpholine is anticipated to have reasonable stability in high-purity, anhydrous DMSO when stored under appropriate conditions (e.g., -20°C or -80°C, protected from light and moisture). The morpholine ring is known for its chemical stability.[6] However, the thiophene ring can be susceptible to oxidation, which is a primary degradation pathway to consider.[7]

Q2: What are the potential degradation pathways for 4-(Thiophen-2-ylmethyl)morpholine in DMSO?

A2: The most likely degradation pathway involves the oxidation of the sulfur atom in the thiophene ring to form a sulfoxide or sulfone. This is a known reactivity pattern for thiophene-containing compounds.[7] Another, though less likely, possibility is the N-oxidation of the morpholine nitrogen. Degradation could also be catalyzed by the presence of impurities, water, or exposure to light and elevated temperatures.

Q3: How can I detect degradation of my 4-(Thiophen-2-ylmethyl)morpholine stock solution?

A3: The most reliable method for detecting degradation is to use a stability-indicating analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] These methods can separate the parent compound from any degradation products and allow for quantification of the remaining parent compound. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q4: What are the best practices for preparing and storing 4-(Thiophen-2-ylmethyl)morpholine stock solutions in DMSO?

A4: To maximize the stability of your stock solution, follow these best practices:

  • Use high-purity, anhydrous DMSO: Water can facilitate hydrolytic degradation pathways.[5][9]

  • Prepare fresh solutions: Ideally, prepare solutions fresh for each experiment. If storage is necessary, prepare concentrated stock solutions.

  • Store at low temperatures: Store stock solutions at -20°C or preferably -80°C in tightly sealed containers.

  • Protect from light: Use amber vials or store in the dark to prevent photolytic degradation.[8]

  • Minimize freeze-thaw cycles: Aliquot stock solutions into smaller volumes to avoid repeated freezing and thawing.[5]

  • Inert atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Q5: I see a new peak in my HPLC analysis of an aged stock solution. How can I identify the degradation product?

A5: LC-MS is the ideal tool for identifying unknown degradation products. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the new peak. Based on the expected degradation pathways, you can predict the masses of potential degradation products. For example, the formation of a sulfoxide would result in an increase of 16 atomic mass units (amu) compared to the parent compound. Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) or by isolating the degradation product for Nuclear Magnetic Resonance (NMR) analysis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound activity in a biological assay. Degradation of the 4-(Thiophen-2-ylmethyl)morpholine stock solution.1. Analyze the stock solution by HPLC-UV or LC-MS to check for purity and the presence of degradation products. 2. Prepare a fresh stock solution from a new solid sample and repeat the assay. 3. Compare the results from the old and new stock solutions.
Appearance of a new, more polar peak in the HPLC chromatogram. Oxidation of the thiophene ring to a sulfoxide or sulfone.1. Use LC-MS to determine the molecular weight of the new peak. An increase of 16 or 32 amu would support oxidation. 2. Review storage conditions. Ensure the stock was protected from air and light.
Precipitation observed in the stock solution upon thawing. Poor solubility at lower temperatures or absorption of water leading to precipitation.1. Gently warm the solution and vortex to redissolve the compound. 2. If precipitation persists, the concentration may be too high for the storage conditions. Consider preparing a more dilute stock. 3. Ensure anhydrous DMSO was used and the container was tightly sealed to prevent moisture absorption.
Inconsistent results between experiments using the same stock solution. Degradation is occurring over time, or the solution is not being properly homogenized after thawing.1. Thoroughly vortex the stock solution after thawing and before use. 2. Perform a time-course stability study on the stock solution under your typical storage and handling conditions. 3. Aliquot the stock solution to minimize the number of times the main stock is handled.

Experimental Protocols

Protocol 1: Stability Assessment of 4-(Thiophen-2-ylmethyl)morpholine in DMSO by HPLC-UV

This protocol outlines a basic stability study to assess the degradation of 4-(Thiophen-2-ylmethyl)morpholine in a DMSO stock solution over time.

Materials:

  • 4-(Thiophen-2-ylmethyl)morpholine (solid)

  • Anhydrous DMSO (high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Amber HPLC vials

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)[8]

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of 4-(Thiophen-2-ylmethyl)morpholine and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM). Inject the sample onto the HPLC system and record the chromatogram. The peak area of the parent compound at T=0 will serve as the baseline.

  • Storage Conditions: Aliquot the remaining stock solution into several amber vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one aliquot from storage.

  • Sample Preparation and Analysis: Allow the aliquot to come to room temperature. Prepare a sample for HPLC analysis as in step 2 and inject it into the HPLC system using the same method.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. Calculate the percentage of the parent compound remaining. Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

HPLC Method Example:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable gradient (e.g., 10% B, ramp to 90% B over 15 minutes)

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., 280 nm)[8]

  • Injection Volume: 10 µL

Visualizing Potential Degradation and Experimental Workflow

Potential Degradation Pathway

G cluster_main Potential Degradation of 4-(Thiophen-2-ylmethyl)morpholine parent 4-(Thiophen-2-ylmethyl)morpholine sulfoxide Thiophene-S-oxide Derivative parent->sulfoxide Oxidation (+16 amu) sulfone Thiophene-S-sulfone Derivative sulfoxide->sulfone Further Oxidation (+16 amu)

Caption: Potential oxidative degradation pathway of 4-(Thiophen-2-ylmethyl)morpholine.

Experimental Workflow for Stability Assessment

G cluster_workflow Stability Assessment Workflow prep Prepare Stock Solution in Anhydrous DMSO t0 T=0 Analysis (HPLC/LC-MS) prep->t0 storage Store Aliquots (Different Conditions) prep->storage tp Time-Point Analysis (e.g., 24h, 1wk, 1mo) storage->tp analysis Data Analysis: - % Parent Remaining - Degradant Peaks tp->analysis conclusion Determine Shelf-Life & Optimal Storage analysis->conclusion

Caption: Workflow for assessing the stability of a compound in DMSO solution.

Conclusion

Ensuring the stability of 4-(Thiophen-2-ylmethyl)morpholine in DMSO solutions is critical for the accuracy and reproducibility of your research. By understanding the potential degradation pathways, implementing best practices for solution preparation and storage, and utilizing appropriate analytical methods for stability monitoring, you can mitigate the risks associated with compound instability. This guide provides a framework for addressing these challenges, but specific stability will always be compound and condition-dependent. Therefore, a well-designed stability study is always recommended for critical applications.

References

  • ResearchGate. (n.d.). (PDF) Stability of Screening Compounds in Wet DMSO. Retrieved from [Link]

  • ResearchGate. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. Retrieved from [Link]

  • ResearchGate. (n.d.). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. Retrieved from [Link]

  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]

  • MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • SAGE Journals. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • ScienceDirect. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Retrieved from [Link]

  • PubMed. (n.d.). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30.... Retrieved from [Link]

  • PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. Conditions: (a).... Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A review of the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum. Retrieved from [Link]

  • Chromatography Forum. (2010). Detection of DMSO. Retrieved from [Link]

  • MDPI. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Retrieved from [Link]

  • ScienceDirect. (n.d.). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Removal of single and dual ring thiophene's from dodecane using cavitation based processes. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Thiophen-2-yl)morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Method for the Analysis of Dimethyl Sulfoxide in Water Samples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An Improved Method for the Analysis of Dimethyl Sulfoxide in Water Samples. Retrieved from [Link]

  • PubChem. (n.d.). 4-((5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Excited states of thiophene: ring opening as deactivation mechanism. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

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Optimization

Interpreting complex NMR spectra of 4-(Thiophen-2-ylmethyl)morpholine

Welcome to the technical support resource for the spectral analysis of 4-(Thiophen-2-ylmethyl)morpholine. This guide is designed for researchers and drug development professionals who encounter challenges in interpreting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the spectral analysis of 4-(Thiophen-2-ylmethyl)morpholine. This guide is designed for researchers and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of this heterocyclic compound. We will move beyond simple peak assignments to address the common complexities and troubleshooting scenarios you may face in the lab.

Understanding the Molecule: A Tale of Three Regions

The NMR spectrum of 4-(Thiophen-2-ylmethyl)morpholine is best understood by dissecting the molecule into its three distinct structural components: the thiophene ring , the morpholine ring , and the bridging methylene group . Each presents unique spectral features and potential challenges.

Here, we'll label the protons and carbons for clarity throughout this guide.

Caption: Labeled structure of 4-(Thiophen-2-ylmethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 4-(Thiophen-2-ylmethyl)morpholine?

A1: The chemical shifts are influenced by the electronic environment of each nucleus. The thiophene ring is aromatic, the morpholine ring is aliphatic, and the methylene bridge connects these two distinct systems. Below are the predicted chemical shift ranges in a typical solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data

Proton Label Region Expected δ (ppm) Predicted Multiplicity Typical Coupling Constants (J, Hz)
H3, H4, H5 Thiophene 6.8 - 7.4 dd, t, dd ³J(H4,H5) ≈ 5 Hz, ³J(H3,H4) ≈ 3.5 Hz, ⁴J(H3,H5) ≈ 1 Hz
Methylene ~3.7 s N/A
H2', H6' Morpholine (N-CH₂) ~2.5 "t" (complex m) See Q2 for discussion

| H3', H5' | Morpholine (O-CH₂) | ~3.7 | "t" (complex m) | See Q2 for discussion |

Table 2: Predicted ¹³C NMR Data

Carbon Label Region Expected δ (ppm)
C2 Thiophene (ipso) 140 - 145
C3, C4, C5 Thiophene 123 - 128
Methylene 55 - 60
C2', C6' Morpholine (N-CH₂) 53 - 55

| C3', H5' | Morpholine (O-CH₂) | 66 - 68 |

Note: These are typical values and can vary based on solvent, concentration, and temperature.[1][2]

Q2: The morpholine signals at ~2.5 and ~3.7 ppm look like triplets. Is this a simple A₂B₂ system?

A2: This is a very common and excellent question. While they often appear as deceptively simple triplets, the underlying spin system is much more complex. The morpholine ring exists in a rapid chair-chair interconversion at room temperature.[3] The protons on the carbons adjacent to the nitrogen (H2'/H6') and oxygen (H3'/H5') are chemically equivalent, respectively. However, the protons on the same carbon (e.g., the two protons on C2') are diastereotopic. This leads to a more complex AA'XX' spin system.[4] The "triplet" appearance arises from time-averaging of the axial and equatorial protons, where the observed coupling is an average of the individual geminal and vicinal coupling constants (Jₐₐ, Jₐₑ, Jₑₑ).[5] For a more detailed analysis, temperature-dependent NMR studies or advanced simulation software would be required.

Q3: How can I definitively assign the three protons on the thiophene ring?

A3: The assignment relies on their characteristic coupling constants and 2D NMR techniques.

  • Coupling Constants: The thiophene ring has well-defined coupling constants: ³J(H4,H5) is the largest (~5 Hz), followed by ³J(H3,H4) (~3.5 Hz), and the long-range ⁴J(H3,H5) is the smallest (~1 Hz).[6] The proton at the 5-position (H5) will appear as a doublet of doublets with couplings of ~5 Hz and ~1 Hz. The H3 proton will be a doublet of doublets with couplings of ~3.5 Hz and ~1 Hz. The H4 proton will appear as a doublet of doublets (that can look like a triplet) with couplings of ~5 Hz and ~3.5 Hz.

  • 2D COSY: A ¹H-¹H COSY experiment will show a cross-peak between H3 and H4, and another between H4 and H5. H3 and H5 will not show a direct correlation.

  • 2D HMBC: A ¹H-¹³C HMBC experiment can provide definitive proof. For instance, the methylene protons (Hα) will show a correlation to the C2 and C3 carbons of the thiophene ring, helping to anchor the assignment.

Troubleshooting Guide

Problem 1: My morpholine signals are broad and poorly resolved.
  • Possible Cause 1: Poor Shimming. The magnetic field homogeneity across the sample is critical for resolution. Poor shimming is a frequent cause of peak broadening.[7]

    • Solution: Carefully re-shim the spectrometer on your sample. If using an automated shimming routine, ensure it converges properly. For difficult samples, manual shimming of the Z1 and Z2 shims can significantly improve lineshape.

  • Possible Cause 2: Sample Concentration. Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.

    • Solution: Prepare a more dilute sample (e.g., 5-10 mg in 0.6 mL of solvent).[5]

  • Possible Cause 3: Intermediate Chemical Exchange. The chair-to-chair interconversion of the morpholine ring is temperature-dependent. If your experiment is run at a temperature where this conversion is on an intermediate timescale relative to the NMR experiment, it can cause significant peak broadening.

    • Solution: Run the experiment at a higher temperature (e.g., 50 °C) to accelerate the interconversion into the "fast exchange" regime, which should sharpen the averaged signals. Conversely, running at a very low temperature could "freeze out" the individual chair conformers, leading to a more complex but potentially fully resolved spectrum.[8]

Caption: Workflow for troubleshooting broad morpholine signals.

Problem 2: The methylene (Hα) and O-CH₂ (H3'/H5') signals are overlapping.
  • Possible Cause: In many common solvents like CDCl₃, the chemical shifts of these two proton environments can be very similar, leading to signal overlap that complicates integration and analysis.[8]

    • Solution 1: Change the Solvent. The aromatic solvent effect can be exploited here. Switching to a solvent like benzene-d₆ or toluene-d₈ will often induce significant changes in chemical shifts, potentially resolving the overlapping signals. Aromatic solvents create a diamagnetic ring current that can shield or deshield nearby protons depending on their spatial orientation relative to the aromatic ring.

    • Solution 2: Use 2D NMR. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is the definitive solution. It correlates each proton directly to the carbon it is attached to. Since the Cα (~58 ppm) and C3'/C5' (~67 ppm) carbons have distinct chemical shifts, the HSQC spectrum will show two separate cross-peaks, completely resolving the proton signals in the second dimension.

Problem 3: I see extra, unexpected peaks in my spectrum.
  • Possible Cause 1: Residual Solvents. Solvents used during synthesis or purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are common contaminants.

    • Solution: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities. Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample.

  • Possible Cause 2: Water. Most deuterated solvents are hygroscopic and will absorb atmospheric moisture.

    • Solution: The peak for water is typically a broad singlet. Its chemical shift is highly dependent on the solvent and temperature. To confirm, add a single drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. Protons from water (and other exchangeable protons like -OH or -NH) will exchange with deuterium and their signal will diminish or disappear.[8]

  • Possible Cause 3: Starting Material or Byproduct.

    • Solution: Review the synthetic route. Acquire NMR spectra of the starting materials (e.g., 2-(chloromethyl)thiophene and morpholine) to see if the impurity signals match. If ambiguity remains, 2D experiments like HMBC can help piece together the structure of the impurity by showing long-range ¹H-¹³C correlations.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 4-(Thiophen-2-ylmethyl)morpholine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for resolving the thiophene couplings).

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum with 16-32 scans.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the reference.

Protocol 2: ¹H-¹³C HSQC for Resolving Overlap
  • Objective: To resolve overlapping proton signals (e.g., Hα and H3'/H5') by correlating them to their directly attached ¹³C nuclei.

  • Setup: Use the sample prepared for the ¹H NMR.

  • Acquisition:

    • Select a standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

    • Set the ¹H spectral width to cover the range of interest (e.g., 0-8 ppm).

    • Set the ¹³C spectral width to cover the expected carbon range (e.g., 0-150 ppm).

    • The experiment is optimized for one-bond C-H coupling. Use a standard average ¹J(CH) value of 145 Hz.

    • Acquire the data. The number of scans per increment will depend on the sample concentration but typically ranges from 2 to 8.

  • Processing: Process both dimensions with appropriate window functions, Fourier transform, and phase correction. The resulting 2D plot will show contours (cross-peaks) at the coordinates corresponding to the chemical shifts of directly bonded C-H pairs.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

  • El-Sakka, I. A. (1982). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Iraqi Journal of Science, 23(3), 364-375.
  • Kim, H. S., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789.
  • Lambert, J. B., & Featherman, S. I. (1975). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Organic Magnetic Resonance, 7(5), 219-222.
  • Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]

  • Abreu, A. R. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Kurbatov, S. V., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(47), 27533-27553. Retrieved from [Link]

  • Pag-asa, J. G., & Samoson, A. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 56(11), 1045-1055.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of Wisconsin, Department of Chemistry. (2021). 13C NMR Chemical Shifts. Retrieved from [Link]

  • LibreTexts. (2019). 12.08 Solving NMR spectra. Retrieved from [Link]

  • Khetrapal, C. L., & Kunwar, A. C. (1983). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Journal of Molecular Structure, 101(1-2), 147-151.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Gradient for Separation of Synthesis Impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the strategic reasoning behind them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the strategic reasoning behind them. Our goal is to empower you to solve complex separation challenges for synthesis impurities with confidence. This guide is structured as a series of questions you're likely asking yourself in the lab, leading you from initial method development to advanced troubleshooting.

Frequently Asked Questions (FAQs) & Initial Strategy

Q1: I have a new drug substance with unknown impurities. Where do I even begin with HPLC method development?

Answer: The most effective starting point for a new sample with unknown components is to run a "scouting gradient".[1][2] This is a broad, linear gradient that covers a wide range of solvent strengths, typically from 5% to 95% organic solvent over a period of 10 to 20 minutes.[2][3]

Why this approach? The purpose of a scouting gradient is not to achieve perfect separation, but to gather critical information efficiently.[4] A single scouting run can tell you:

  • The approximate number of impurities.

  • The hydrophobicity range of your analytes (where they elute across the gradient).

  • Whether an isocratic or gradient method is more appropriate. If all peaks elute very close together, an isocratic method might be feasible. If they are spread out, a gradient is necessary to resolve them all in a reasonable timeframe with good peak shape.[2][3]

This initial run provides the foundational data needed to build a more focused and effective separation method.[4]

Q2: My scouting gradient shows all the impurities, but the resolution is poor. What's the most impactful parameter to adjust first?

Answer: The most powerful variable for improving peak resolution, or selectivity (α), is the composition of the mobile phase, specifically its pH.[5][6] For ionizable compounds—which includes the vast majority of pharmaceutical molecules and their impurities—even small changes in pH can dramatically alter retention times and elution order.[7][8][9]

Why is pH so critical? The pH of the mobile phase dictates the ionization state (charged or neutral) of acidic and basic analytes.[6][8]

  • For acidic compounds: A lower pH (relative to the compound's pKa) suppresses ionization, making the molecule more neutral and more retained on a reversed-phase (e.g., C18) column.[7][10]

  • For basic compounds: A higher pH suppresses ionization, leading to longer retention.[7][10]

By adjusting the pH, you can manipulate the hydrophobicity of individual impurities, changing their interaction with the stationary phase and thus altering their separation from the main active pharmaceutical ingredient (API) and each other.[6][9] Screening your sample at a low, medium, and high pH (e.g., pH 2.8, 5.5, 9.0) is a cornerstone of robust method development.[11]

Q3: Should I use acetonitrile or methanol as my organic solvent?

Answer: The choice between acetonitrile (ACN) and methanol (MeOH) is another key factor influencing selectivity. While both are common reversed-phase solvents, they have different chemical properties that lead to different interactions with analytes.

  • Acetonitrile is generally a stronger solvent, leading to shorter retention times. It has lower viscosity, which results in lower backpressure and better efficiency (sharper peaks).[12]

  • Methanol can offer unique selectivity due to its ability to act as a hydrogen-bond donor.

The best practice is to test both. Running your scouting gradient with both ACN and MeOH can reveal significant changes in peak elution order, potentially resolving co-eluting peaks that were problematic with one of the solvents.[13]

Q4: What is "peak tracking" and why is it essential when I'm changing conditions like pH?

Answer: Peak tracking is the process of correctly identifying the same analyte peak across different chromatograms where experimental conditions have been changed.[14] When you alter pH or organic solvent, retention times can shift dramatically, and peaks can even change their elution order.

Why is this a self-validating step? Without accurate peak tracking, you might mistakenly believe you've resolved an impurity when, in fact, it has co-eluted with another peak under the new conditions. Using a mass spectrometry (MS) detector alongside your UV detector is the most reliable way to track peaks, as the mass-to-charge ratio (m/z) of an impurity provides a consistent identifier regardless of its retention time.[15] If MS is unavailable, comparing peak areas can be a useful, though less definitive, alternative.[14]

Troubleshooting Guide: Common Separation Problems

Issue 1: Two impurities are co-eluting or have very poor resolution (Rs < 1.5).

This is one of the most frequent challenges in impurity analysis.[5] Here is a systematic approach to resolving them.

Workflow for Resolving Co-eluting Peaks

G A Poor Resolution (Rs < 1.5) B Step 1: Modify Gradient Slope A->B C Make the gradient shallower (flatter) around the eluting peaks. B->C Action D Is Resolution Improved? C->D E Step 2: Change Selectivity D->E No L Problem Solved D->L Yes F Option A: Adjust Mobile Phase pH. Screen at low, mid, and high pH. E->F G Option B: Change Organic Solvent. Switch from ACN to MeOH or vice-versa. E->G H Option C: Change Column Chemistry. Try a different stationary phase (e.g., Phenyl-Hexyl, Cyano). E->H I Is Resolution Improved? F->I G->I H->I J Step 3: Adjust Temperature I->J No I->L Yes K Increase temperature in 5-10°C increments. (e.g., 30°C to 40°C) J->K Action M Further Optimization Required K->M M->L If successful

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to PARP Inhibition: Evaluating Novel Compound 4-(Thiophen-2-ylmethyl)morpholine Against the Benchmark Olaparib

For Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of PARP Inhibition Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with defi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those harboring BRCA1/2 mutations.[1][2][3][4] By exploiting the concept of synthetic lethality, these targeted therapies have significantly improved outcomes for patients with certain types of ovarian, breast, pancreatic, and prostate cancers.[1][3][5][6]

Olaparib (marketed as Lynparza®) stands as a first-in-class PARP inhibitor, approved by the FDA and EMA for various oncology indications.[1][7] Its mechanism of action involves inhibiting PARP enzymes (PARP-1 and PARP-2), which are crucial for the repair of DNA single-strand breaks (SSBs).[2][8] This inhibition leads to the accumulation of SSBs, which collapse replication forks during cell division, creating more lethal double-strand breaks (DSBs). In HRR-deficient cancer cells, these DSBs cannot be effectively repaired, leading to genomic instability and cell death.[2][4][9] Furthermore, in-vitro studies have demonstrated that Olaparib's cytotoxicity is enhanced by its ability to trap PARP enzymes on DNA, forming PARP-DNA complexes that are themselves cytotoxic.[7][10]

This guide provides a framework for evaluating the efficacy of a novel investigational compound, 4-(Thiophen-2-ylmethyl)morpholine, in direct comparison to the well-established clinical benchmark, Olaparib. As 4-(Thiophen-2-ylmethyl)morpholine is a novel entity with no publicly available data on its anti-cancer or PARP-inhibiting properties, this document will serve as a comprehensive roadmap for the requisite preclinical evaluation. We will outline the essential in vitro and in vivo experimental protocols and present illustrative data to guide researchers in their comparative analyses.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental principle behind the efficacy of both Olaparib and, hypothetically, 4-(Thiophen-2-ylmethyl)morpholine, lies in the concept of synthetic lethality in the context of DNA damage repair. The following diagram illustrates the PARP-mediated DNA repair pathway and the critical intervention points for these inhibitors.

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HRR Proficient) cluster_1 BRCA-Mutated Cancer Cell (HRR Deficient) DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_Activation_1 PARP Activation & Recruitment DNA_SSB_1->PARP_Activation_1 Replication_Fork_1 Replication Fork DNA_SSB_1->Replication_Fork_1 If unrepaired BER_1 Base Excision Repair (BER) PARP_Activation_1->BER_1 Repairs SSB BER_1->Replication_Fork_1 DSB_Formation_1 Double-Strand Break (DSB) Formation Replication_Fork_1->DSB_Formation_1 Cell_Survival_1 Cell Survival & Genomic Stability Replication_Fork_1->Cell_Survival_1 HRR_1 Homologous Recombination Repair (HRR) DSB_Formation_1->HRR_1 HRR_1->Cell_Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_Activation_2 PARP Activation & Recruitment DNA_SSB_2->PARP_Activation_2 Replication_Fork_2 Replication Fork DNA_SSB_2->Replication_Fork_2 Unrepaired SSBs PARP_Inhibitor Olaparib or 4-(Thiophen-2-ylmethyl)morpholine PARP_Activation_2->PARP_Inhibitor Inhibition & Trapping DSB_Formation_2 Double-Strand Break (DSB) Formation Replication_Fork_2->DSB_Formation_2 HRR_Deficiency_2 Defective HRR (e.g., BRCA1/2 mutation) DSB_Formation_2->HRR_Deficiency_2 Cell_Death_2 Cell Death (Apoptosis) HRR_Deficiency_2->Cell_Death_2

Caption: PARP signaling pathway and the mechanism of synthetic lethality.

Head-to-Head In Vitro Evaluation: A Proposed Experimental Workflow

To rigorously compare the efficacy of 4-(Thiophen-2-ylmethyl)morpholine against Olaparib, a multi-faceted in vitro approach is essential. The following workflow outlines the key experiments, rationale, and methodologies.

Experimental_Workflow In Vitro Comparative Efficacy Workflow Start Select Cancer Cell Lines (BRCA-mutated vs. BRCA-wildtype) PARP_Assay Biochemical PARP Activity Assay Start->PARP_Assay Determine direct enzyme inhibition Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®) Start->Cell_Viability Assess cellular cytotoxicity DNA_Damage DNA Damage Quantification (γH2AX Immunofluorescence) Start->DNA_Damage Measure induction of DNA breaks Data_Analysis Data Analysis: - IC50 Determination - Apoptosis Quantification - DNA Damage Levels PARP_Assay->Data_Analysis Cell_Viability->Data_Analysis DNA_Damage->Data_Analysis Conclusion Comparative Efficacy Profile Data_Analysis->Conclusion

Caption: Proposed experimental workflow for in vitro comparison.

Experimental Protocols

The choice of cell lines is critical for discerning the specific activity of PARP inhibitors. A panel should include:

  • BRCA-mutated cell lines: To assess efficacy in the target population. Examples include HCC1937 (BRCA1 mutant) and MDA-MB-436 (BRCA1 mutant).[11][12][13][14]

  • BRCA-wildtype cell lines: To serve as a control for synthetic lethality. Examples include MDA-MB-231 and MCF-7.

This biochemical assay directly measures the enzymatic activity of PARP and the inhibitory potential of the compounds.

  • Protocol:

    • Utilize a commercially available PARP assay kit (e.g., from R&D Systems or Signosis).[15][16] These kits typically employ a colorimetric or chemiluminescent readout.

    • Immobilize histones on a 96-well plate.

    • Add recombinant PARP enzyme, activated DNA, and varying concentrations of 4-(Thiophen-2-ylmethyl)morpholine or Olaparib.

    • Introduce a biotinylated PARP substrate (NAD+).

    • Following incubation, detect the incorporated biotinylated substrate using a streptavidin-HRP conjugate and a colorimetric substrate.

    • Measure absorbance at 450 nm. The signal is proportional to PARP activity.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[17][18]

  • Protocol:

    • Seed cancer cells (both BRCA-mutated and BRCA-wildtype) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 4-(Thiophen-2-ylmethyl)morpholine or Olaparib for 72 hours.

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent directly to the wells.[17][19]

    • Mix on an orbital shaker to induce cell lysis.

    • Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

    • Plot the results as a dose-response curve to determine the IC50 for each compound in each cell line.

The phosphorylation of histone H2AX to form γH2AX is a well-established marker for DNA double-strand breaks.[20][21] This assay visually confirms the mechanism of action of PARP inhibitors.

  • Protocol:

    • Grow cells on coverslips and treat with equimolar concentrations (e.g., the IC50 value) of 4-(Thiophen-2-ylmethyl)morpholine or Olaparib for 24 hours.

    • Fix the cells with 4% paraformaldehyde.[22]

    • Permeabilize the cells with 0.3% Triton X-100.[22]

    • Block non-specific antibody binding with 5% BSA.[22]

    • Incubate with a primary antibody against γH2AX.[23]

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus. An increase in foci indicates a higher level of DNA double-strand breaks.

Illustrative Data and Comparative Analysis

The following tables present hypothetical data to demonstrate how the results of these experiments would be structured for a clear comparison.

Table 1: Biochemical PARP Inhibition

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)
Olaparib51
4-(Thiophen-2-ylmethyl)morpholine83

Based on known values for Olaparib.[24] Hypothetical values for 4-(Thiophen-2-ylmethyl)morpholine are for illustrative purposes.

Table 2: Cellular Cytotoxicity (IC50 in µM after 72h treatment)

CompoundHCC1937 (BRCA1 mutant)MDA-MB-436 (BRCA1 mutant)MDA-MB-231 (BRCA-wt)
Olaparib0.50.8>10
4-(Thiophen-2-ylmethyl)morpholine1.21.9>15

Hypothetical values are for illustrative purposes.

Table 3: Induction of DNA Double-Strand Breaks

Treatment (at 1 µM)Average γH2AX Foci per Nucleus (HCC1937 cells)
Vehicle Control2 ± 1
Olaparib35 ± 8
4-(Thiophen-2-ylmethyl)morpholine28 ± 6

Hypothetical values are for illustrative purposes.

In Vivo Efficacy Assessment: Murine Xenograft Models

To translate in vitro findings into a more clinically relevant context, in vivo studies are indispensable.[25] Patient-derived xenograft (PDX) models, where patient tumors are directly implanted into immunodeficient mice, are particularly valuable as they better recapitulate the complexity of human tumors.[26][27]

Experimental Protocol
  • Model Establishment: Establish subcutaneous xenografts by implanting fragments of a BRCA-mutated tumor (e.g., from a breast or ovarian cancer patient) into immunodeficient mice.

  • Treatment Groups: Once tumors reach a palpable size, randomize the mice into the following treatment groups:

    • Vehicle control

    • Olaparib (e.g., 50 mg/kg, daily oral gavage)

    • 4-(Thiophen-2-ylmethyl)morpholine (dose to be determined by tolerability studies)

  • Efficacy Readouts:

    • Monitor tumor volume twice weekly using caliper measurements.

    • Record animal body weight as a measure of toxicity.

    • At the end of the study, excise tumors for downstream analysis (e.g., immunohistochemistry for γH2AX).

  • Data Analysis: Compare tumor growth inhibition (TGI) between the treatment groups.

Discussion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, preclinical comparison between the novel compound 4-(Thiophen-2-ylmethyl)morpholine and the established PARP inhibitor Olaparib. The proposed workflow provides a robust framework for assessing the key parameters of a potential new PARP inhibitor: direct enzymatic inhibition, selective cytotoxicity in HRR-deficient cells, and the induction of DNA damage.

Based on our illustrative data, Olaparib demonstrates superior potency in both biochemical and cellular assays. However, a comprehensive evaluation would also need to consider other factors such as the pharmacokinetic and pharmacodynamic properties of 4-(Thiophen-2-ylmethyl)morpholine, its off-target effects, and its potential to overcome mechanisms of resistance to existing PARP inhibitors.[28][29]

For any novel PARP inhibitor, the ultimate goal is to demonstrate a favorable therapeutic window and, ideally, an advantage over existing therapies, whether in terms of efficacy, safety, or activity against resistant tumors.[30] The experimental path laid out here provides the foundational steps to begin to answer these critical questions.

References

  • Wikipedia. Olaparib. [Link]

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  • LYNPARZA® (olaparib). Mechanism of Action for Advanced Ovarian Cancer. [Link]

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  • National Cancer Institute. Clinical Trials Using Olaparib. [Link]

  • Montavon, G., & Ménissier de Murcia, J. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. In Poly(ADP-ribose) Polymerase (pp. 313-320). Humana Press, New York, NY. [Link]

  • Cambridge Bioscience. PARP assay kits. [Link]

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  • Elstrodt, F., Hollestelle, A., Nagel, J. H., Gorin, M., Wasielewski, M., van den Ouweland, A., ... & Schutte, M. (2006). BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants. Cancer research, 66(1), 41-45. [Link]

  • Elstrodt, F., Hollestelle, A., Nagel, J. H., Gorin, M., Wasielewski, M., van den Ouweland, A., ... & Schutte, M. (2006). BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants. Cancer research, 66(1), 41-45. [Link]

  • The Institute of Cancer Research. Major trial shows prolonged benefit of olaparib in early-stage inherited breast cancer. [Link]

  • Ivanova, T., & Zhivkova, T. (2018). Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells. In Immunohistochemistry-The Spectrum of Its Application. IntechOpen. [Link]

  • Rübe, C. E., Fricke, A., Widmann, S., Fürst, T., Madry, H., Pfreundschuh, M., & Rübe, C. (2017). Immunofluorescence microscopy of γH2AX and 53BP1 for analyzing the formation and repair of DNA double-strand breaks. Journal of visualized experiments: JoVE, (129), 56617. [Link]

  • CADTH. Clinical Review - Olaparib (Lynparza). [Link]

  • Wang, Y., Li, Y., Tang, G., Zhang, C., & Wang, L. (2022). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 12(16), e4521. [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

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  • ResearchGate. BRCA1 mutation analysis of 41 human breast cancer cell lines. [Link]

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  • ResearchGate. Identification of three new BRCA1 mutant breast cancer cell lines by... [Link]

  • Cancer Therapy Advisor. PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. [Link]

  • Fierce Biotech. KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. [Link]

  • European Pharmaceutical Review. In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. [Link]

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  • Patel, A. G., De-Paula, R. B., Kim, G., & Sledge, G. W. (2018). PARP inhibitor applicability: detailed assays for homologous recombination repair pathway components. Cancers, 10(10), 378. [Link]

  • MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., & et al. (2012). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate. Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? [Link]

  • Tew, W. P., & Wolner, Z. J. (2021). Clinical differences among the PARP inhibitors in the first-line treatment of advanced-stage ovarian carcinoma. Expert review of anticancer therapy, 21(11), 1255-1264. [Link]

  • Auer, K., Bachmayr-Heyda, A., Aust, S., Grunt, T. W., & Pils, D. (2018). Interactions of BRCA1-mutated Breast Cancer Cell Lines with Adipose-derived Stromal Cells (ADSCs). Anticancer research, 38(11), 6249-6257. [Link]

  • LaFargue, C. J., Miller, C., & Liu, J. F. (2019). Exploring and comparing adverse events between PARP inhibitors. Current oncology reports, 21(9), 1-10. [Link]

  • Li, A., & Glimcher, L. H. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Journal for immunotherapy of cancer, 7(1), 1-11. [Link]

  • O'Connor, M. J., Martin, N. M., Smith, G. C., & Lau, A. (2016). The PARP inhibitor AZD2461 provides insights into the role of PARP3 inhibition for both synthetic lethality and tolerability with chemotherapy. Cancer research, 76(20), 6084-6094. [Link]

  • Mah, L. J., Vasireddy, R. S., Tang, M. M., Georgiadis, G. T., El-Osta, A., & Karagiannis, T. C. (2010). Quantification of γH2AX foci in response to ionising radiation. Journal of visualized experiments: JoVE, (45), e1957. [Link]

  • Gelmon, K. A., Tischkowitz, M., & Mackay, H. (2011). A review of PARP inhibitors in clinical development. Current Oncology, 18(Suppl 1), S10. [Link]

  • Baldwin, P., Tangutoori, S., & Sridhar, S. (2018). In vitro analysis of PARP inhibitor nanoformulations. International journal of nanomedicine, 13, 1367. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Thiophene-Based PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, particularly for canc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, particularly for cancers harboring deficiencies in DNA repair mechanisms.[1][2] Among the diverse chemical scaffolds explored for PARP inhibition, thiophene-containing molecules represent a promising class of inhibitors.[1] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of thiophene-based PARP inhibitors, offering insights into their design, biological evaluation, and the experimental data that underpins their development.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the process of DNA repair. PARP1, the most abundant member of this family, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised. These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. Inhibition of PARP in these BRCA-deficient cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, collapse into cytotoxic DSBs. With a deficient HR pathway, these DSBs cannot be repaired, leading to a synthetic lethal phenotype and selective killing of cancer cells.[1]

Thiophene as a Privileged Scaffold in PARP Inhibitor Design

The core pharmacophore of most PARP inhibitors mimics the nicotinamide moiety of the NAD+ substrate, which binds to the catalytic domain of PARP.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has been successfully employed as a bioisosteric replacement for the phenyl ring in many medicinal chemistry campaigns. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for designing potent and selective PARP inhibitors.

The following sections will delve into the SAR of specific classes of thiophene-based PARP inhibitors, comparing their potency and cellular activity based on published experimental data.

Comparative Analysis of Thiophene-Based PARP Inhibitor Scaffolds

Thieno[3,4-d]imidazole-4-carboxamide Derivatives

A notable series of thiophene-based PARP inhibitors has been developed around a novel 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold.[1] The general structure of these compounds allows for systematic modification at various positions to probe the SAR.

A key finding from the study of these derivatives is the significant impact of substituents on the phenyl ring appended to the thienoimidazole core.[1] The introduction of both electron-donating and electron-withdrawing groups at the para-position of the phenyl ring generally enhanced PARP-1 inhibitory activity compared to the unsubstituted analog.[1]

CompoundRPARP-1 IC50 (µM)[1]
16a H0.25 ± 0.02
16b 4-F0.11 ± 0.01
16c 4-Cl0.09 ± 0.01
16f 4-CH30.13 ± 0.01
16i 4-OCH30.08 ± 0.01
16j 4-CF30.06 ± 0.01
16l 4-CN0.043 ± 0.005
Olaparib -0.01 ± 0.001

Key SAR Insights:

  • Substitution at the para-position of the phenyl ring: A clear trend of increased potency was observed with various substitutions at this position. The cyano-substituted compound 16l emerged as the most potent in this series, with an IC50 value of 43 nM, only four-fold less potent than the approved PARP inhibitor Olaparib.[1]

  • Removal of bulky side chains: This series of compounds demonstrated improved activity over earlier iterations that contained large piperazine side chains, highlighting the importance of optimizing the steric bulk for better interaction with the PARP active site.[1]

In cellular assays, these compounds exhibited promising anti-proliferative activity against BRCA-deficient cancer cell lines. Notably, compounds 16j and 16l showed lower cytotoxicity towards normal human cells compared to their activity against cancer cells, suggesting a favorable therapeutic window.[1]

Thioparib: A Potent Pan-PARP Inhibitor Overcoming Olaparib Resistance

Thioparib is another potent thiophene-containing PARP inhibitor that has demonstrated significant anti-tumor activity, including in models resistant to the approved inhibitor Olaparib.[3] A direct comparison of the enzymatic inhibitory activity and cellular potency of Thioparib with Olaparib and another potent PARP inhibitor, Talazoparib, provides valuable insights.

InhibitorPARP1 IC50 (nM)[3]Capan-1 (BRCA2 mutant) IC50 (nM)[3]
Thioparib 1.20.8
Olaparib 1.91.5
Talazoparib 1.10.5

Comparative Performance:

  • Enzymatic Potency: Thioparib exhibits potent inhibition of PARP1 with an IC50 of 1.2 nM, comparable to that of Olaparib (1.9 nM) and Talazoparib (1.1 nM).[3]

  • Cellular Activity: In the BRCA2-mutant pancreatic cancer cell line Capan-1, Thioparib demonstrates sub-nanomolar potency (IC50 = 0.8 nM), again on par with Olaparib and Talazoparib.[3]

  • Overcoming Resistance: A key advantage of Thioparib is its ability to overcome both intrinsic and acquired resistance to Olaparib in BRCA-deficient tumor cells.[3] This suggests that Thioparib may have a distinct mechanism of action or interact differently with the PARP enzyme or the DNA-PARP complex.

  • Mechanism of Action: Studies have shown that Thioparib has a strong inhibitory effect on homologous recombination-mediated DNA repair and can activate the type I interferon (IFN) signaling pathway, which may contribute to its enhanced anti-tumor efficacy.[3]

Experimental Protocols for Evaluating Thiophene-Based PARP Inhibitors

The development and comparison of PARP inhibitors rely on a suite of robust in vitro and cell-based assays. Below are detailed protocols for key experiments.

PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP1 in a cell-free system.

Methodology:

  • Prepare Reagents:

    • PARP Assay Buffer.

    • Recombinant PARP1 Enzyme.

    • Activated DNA.

    • β-NAD+ solution.

    • Test compounds (e.g., thiophene derivatives) at various concentrations.

    • Detection reagents.

  • Assay Procedure:

    • In a 96-well plate, add PARP Assay Buffer.

    • Add the test compound at desired concentrations.

    • Add the Recombinant PARP1 Enzyme and Activated DNA mixture to each well.

    • Initiate the reaction by adding the β-NAD+ solution.

    • Incubate the plate to allow the enzymatic reaction to proceed.

    • Stop the reaction and measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

PARP_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents Plate Prepare 96-well plate Add_Compound Add Test Compound Plate->Add_Compound Add_Enzyme_DNA Add PARP1 Enzyme & Activated DNA Add_Compound->Add_Enzyme_DNA Add_NAD Initiate with β-NAD+ Add_Enzyme_DNA->Add_NAD Incubate Incubate Add_NAD->Incubate Stop_Read Stop Reaction & Read Fluorescence Incubate->Stop_Read Calculate_Inhibition Calculate % Inhibition Stop_Read->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for PARP1 Enzymatic Inhibition Assay.

Cell-Based PARP Activity Assay (ELISA)

This assay measures the level of PARylation in cells treated with a PARP inhibitor, providing a measure of the compound's cellular potency.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., BRCA-deficient cell line) in a multi-well plate and allow them to adhere.

    • Treat the cells with the thiophene-based PARP inhibitor at various concentrations for a specified period.

    • Induce DNA damage (e.g., with a DNA damaging agent) to activate PARP.

  • Cell Lysis and PAR Quantification:

    • Lyse the cells to release the cellular contents.

    • Use an ELISA-based kit to quantify the amount of poly(ADP-ribose) (PAR) in the cell lysates. This typically involves capturing PAR on an antibody-coated plate and detecting it with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Data Analysis:

    • Normalize the PAR levels to the total protein concentration in each sample.

    • Calculate the percentage of inhibition of PARylation for each compound concentration relative to the vehicle-treated, DNA-damaged control.

    • Determine the EC50 value, the concentration of the compound that causes 50% inhibition of PARylation.

Logical Relationship Diagram:

Cell_Based_PARP_Assay cluster_cell_treatment Cellular Treatment cluster_measurement Measurement cluster_outcome Outcome Seed_Cells Seed Cancer Cells Treat_Inhibitor Treat with Thiophene-based PARP Inhibitor Seed_Cells->Treat_Inhibitor Induce_Damage Induce DNA Damage Treat_Inhibitor->Induce_Damage Lyse_Cells Cell Lysis Induce_Damage->Lyse_Cells Quantify_PAR Quantify PAR (ELISA) Lyse_Cells->Quantify_PAR EC50 Determine EC50 Quantify_PAR->EC50

Caption: Logical flow of a cell-based PARP activity assay.

Conclusion and Future Directions

The exploration of thiophene-based scaffolds has yielded potent PARP inhibitors with promising anti-cancer properties. The SAR studies highlighted in this guide demonstrate that careful modulation of substituents on the thiophene and associated aromatic rings can significantly impact enzymatic and cellular potency. The thieno[3,4-d]imidazole-4-carboxamide series showcases the successful optimization of a novel scaffold to achieve low nanomolar PARP1 inhibition. Furthermore, the case of Thioparib illustrates the potential of thiophene-containing molecules to overcome resistance to existing therapies, a critical challenge in oncology.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing inhibitors that are highly selective for PARP1 over other PARP family members to potentially reduce off-target effects and improve the therapeutic index.

  • Dual-Target Inhibitors: Exploring the development of thiophene-based molecules that inhibit PARP and another synergistic target, which could offer enhanced efficacy and combat drug resistance.

  • Optimizing Pharmacokinetic Properties: Further refining the thiophene scaffolds to enhance drug-like properties such as solubility, oral bioavailability, and metabolic stability.

The continued investigation of the structure-activity relationships of thiophene-based PARP inhibitors holds great promise for the development of next-generation cancer therapeutics with improved efficacy and safety profiles.

References

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]

  • Thioparib inhibits homologous recombination repair, activates the type I IFN response, and overcomes olaparib resistance. EMBO Molecular Medicine. [Link]

  • Binding Orientations, QSAR, and Molecular Design of Thiophene Derivative Inhibitors. International Journal of Molecular Sciences. [Link]

  • Design, synthesis and biological evaluation of novel PARP inhibitors against acquired drug-resistance. European Journal of Medicinal Chemistry. [Link]

  • IC 50 values for the best TcPARP inhibitors. ResearchGate. [Link]

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. [Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI. [Link]

  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... ResearchGate. [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]

  • Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. Clinical Cancer Investigation Journal. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. ResearchGate. [Link]

  • Differences Among PARP Inhibitors in Ovarian Cancer. OncLive. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. [Link]

  • Clinical differences among the PARP inhibitors in the first-line treatment of advanced-stage ovarian carcinoma. Expert Review of Anticancer Therapy. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. [Link]

  • Exploring and comparing adverse events between PARP inhibitors. International Journal of Gynecologic Cancer. [Link]

  • Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI. [Link]

  • SAR of the 5-substituted thiophene. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 2-amino-3-aroyl-4-neopentyl-5-substituted Thiophene Derivatives as Allosteric Enhancers of the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry. [Link]

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Validation

Head-to-head comparison of 4-(Thiophen-2-ylmethyl)morpholine with other PARP inhibitors

A Senior Application Scientist's Guide to Evaluating Poly (ADP-ribose) Polymerase (PARP) Inhibitors, with a Framework for Assessing Novel Chemical Entities. Introduction: The Landscape of PARP Inhibition and the Enigma o...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Poly (ADP-ribose) Polymerase (PARP) Inhibitors, with a Framework for Assessing Novel Chemical Entities.

Introduction: The Landscape of PARP Inhibition and the Enigma of 4-(Thiophen-2-ylmethyl)morpholine

The advent of Poly (ADP-ribose) Polymerase (PARP) inhibitors has marked a significant milestone in precision oncology, particularly for cancers harboring defects in DNA damage repair pathways.[1][2][3] These inhibitors exploit the concept of synthetic lethality, a phenomenon where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[4] In tumors with mutations in BRCA1 or BRCA2 genes, which are crucial for homologous recombination (HR), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks that cannot be efficiently repaired, ultimately causing cancer cell death.[5][6][7]

This guide provides a head-to-head comparison of established PARP inhibitors that have advanced to clinical use: Olaparib, Rucaparib, Niraparib, and Talazoparib.[3] We will delve into their mechanisms of action, potency, and clinical applications, supported by experimental data.

A key focus of this guide is to also provide a practical framework for the evaluation of novel chemical entities as potential PARP inhibitors. The compound 4-(Thiophen-2-ylmethyl)morpholine was proposed as a topic for comparison. However, a thorough review of the scientific literature and chemical databases reveals a significant lack of public data characterizing it as a PARP inhibitor. Therefore, a direct comparison is not feasible at this time. Instead, we will use this compound as a hypothetical case study to outline the essential experimental workflows required to characterize a novel molecule's activity against PARP.

This guide is intended for researchers, scientists, and drug development professionals, offering both a review of the current landscape and a roadmap for future discoveries in the field of PARP inhibition.

The Core Mechanism: How PARP Inhibitors Work

PARP1 and PARP2 are key enzymes in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.[2] Upon detecting a break, PARP enzymes synthesize chains of poly(ADP-ribose) (PAR) on themselves and other proteins, recruiting the necessary DNA repair machinery.[4][8]

PARP inhibitors function through two primary mechanisms:

  • Catalytic Inhibition : By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains, thereby stalling the repair of single-strand breaks.[8]

  • PARP Trapping : This is considered a key determinant of cytotoxicity. The inhibitor, bound to the PARP enzyme, stabilizes the PARP-DNA complex.[9][10] This "trapped" PARP on the DNA is a significant obstacle to DNA replication, leading to the formation of double-strand breaks.[11][12]

In cancer cells with deficient homologous recombination (e.g., BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to genomic instability and cell death.[7][13]

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates DNA_Repaired_N DNA Repaired BER->DNA_Repaired_N DNA_SSB_C Single-Strand Break (SSB) PARPi PARP Inhibitor DNA_SSB_C->PARPi inhibition PARP_Trapped Trapped PARP-DNA Complex PARPi->PARP_Trapped Replication_Fork Replication Fork Collapse PARP_Trapped->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Deficient Deficient Homologous Recombination DSB->HR_Deficient Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Head-to-Head Comparison of Clinically Advanced PARP Inhibitors

While sharing a common mechanism, the approved PARP inhibitors exhibit differences in their potency, selectivity, and PARP trapping efficiency, which may influence their clinical activity and toxicity profiles.[2][14]

InhibitorFDA-Approved Indications (Selected)PARP1 IC50 (nM)PARP Trapping PotencyKey Clinical Trial(s)
Olaparib (Lynparza) Ovarian, Breast, Pancreatic, Prostate Cancer[9][15]~1-5ModerateStudy 19, SOLO-1, POLO[15]
Rucaparib (Rubraca) Ovarian, Prostate Cancer[16][17]~1-7Moderate to HighARIEL3[16]
Niraparib (Zejula) Ovarian Cancer[18][19][20]~2-4HighNOVA, PRIMA[18][19]
Talazoparib (Talzenna) Breast Cancer[11][21]<1Very High (most potent)[10][11]EMBRACA[11]

Note: IC50 values are approximate and can vary based on assay conditions. The table is for comparative purposes.

Olaparib was the first PARP inhibitor to gain FDA approval and has the broadest range of indications.[2][15] It is a potent inhibitor of both PARP1 and PARP2.[22]

Rucaparib has demonstrated efficacy in ovarian and prostate cancers.[16][17] Preclinical studies have shown its ability to induce significant DNA damage in cancer cells.[23][24]

Niraparib is notable for its efficacy as a maintenance therapy in ovarian cancer, irrespective of BRCA mutation status in some contexts.[19][25] It has a high PARP trapping efficiency.[20]

Talazoparib is the most potent PARP trapper among the approved inhibitors, which may contribute to its high efficacy at lower concentrations.[10][11][21] Its primary indication is for germline BRCA-mutated breast cancer.[11]

A Roadmap for Evaluating Novel PARP Inhibitors: A Hypothetical Case Study

To determine if a novel compound, such as 4-(Thiophen-2-ylmethyl)morpholine , has potential as a PARP inhibitor, a systematic, multi-tiered evaluation is necessary. The following workflow outlines the key experimental stages.

a_new_hope cluster_workflow Evaluation Workflow for Novel PARP Inhibitors cluster_tier1 Biochemical Characterization cluster_tier2 Cellular Activity cluster_tier3 Mechanism of Action cluster_tier4 Preclinical Validation A Tier 1: Biochemical Assays B Tier 2: Cell-Based Assays A->B Promising IC50 A1 PARP1/2 Enzymatic Inhibition Assay (IC50) C Tier 3: Mechanistic Studies B->C Cellular Activity Confirmed B1 Cell Viability/Cytotoxicity in HR-Deficient vs. Proficient Cells D Tier 4: In Vivo Efficacy C->D Mechanism Validated C1 DNA Damage Response (γ-H2AX foci) D1 Pharmacokinetics (PK) A2 PARP Trapping Assay A3 Selectivity Profiling (vs. other PARPs) B2 Target Engagement (Cellular PARylation) C2 Cell Cycle Analysis D2 Tumor Xenograft Models D3 Pharmacodynamic (PD) Biomarkers

Caption: A tiered workflow for the preclinical evaluation of a novel PARP inhibitor.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments outlined in the evaluation workflow.

Tier 1: Biochemical Assays

1. PARP1 Enzymatic Inhibition Assay (Colorimetric)

  • Principle: This assay measures the amount of PARP1 activity by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate.[26]

  • Methodology:

    • Coat a 96-well plate with histone proteins and block non-specific binding.

    • Add a reaction mixture containing PARP1 enzyme, activated DNA, and varying concentrations of the test compound (e.g., 4-(Thiophen-2-ylmethyl)morpholine).

    • Initiate the reaction by adding a biotinylated NAD+ solution. Incubate at room temperature.

    • Wash the plate to remove unincorporated reagents.

    • Add Streptavidin-HRP (Horseradish Peroxidase) and incubate.

    • Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Tier 2: Cell-Based Assays

2. Cell Viability Assay (Synthetic Lethality)

  • Principle: To assess the selective cytotoxicity of the compound in cells with deficient homologous recombination (e.g., BRCA1/2 mutant) compared to HR-proficient cells.

  • Methodology:

    • Seed HR-deficient (e.g., CAPAN-1, MDA-MB-436) and HR-proficient (e.g., BxPC-3, MCF-7) cells in 96-well plates.

    • Treat the cells with a range of concentrations of the test compound for 72-120 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo® (measures ATP) or by staining with crystal violet.

    • Measure luminescence or absorbance.

    • Compare the GI50 (concentration for 50% growth inhibition) values between the cell lines to determine the synthetic lethal window.

Tier 3: Mechanistic Studies

3. DNA Damage Response Assay (γ-H2AX Immunofluorescence)

  • Principle: To visualize and quantify the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γ-H2AX).[23][27]

  • Methodology:

    • Grow cells on coverslips or in chamber slides and treat with the test compound for a specified time (e.g., 24 hours).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100).

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against phospho-H2AX (Ser139).

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and acquire images using a fluorescence microscope.

    • Quantify the number and intensity of γ-H2AX foci per nucleus. An increase in foci indicates the induction of DNA double-strand breaks.

Tier 4: In Vivo Efficacy

4. Tumor Xenograft Efficacy Study

  • Principle: To evaluate the anti-tumor activity of the test compound in a living organism using patient-derived xenografts (PDX) or cancer cell line-based xenografts.[17]

  • Methodology:

    • Implant human tumor cells (e.g., with a BRCA1/2 mutation) subcutaneously into immunocompromised mice.[17]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (vehicle control, test compound at various doses).

    • Administer the compound via the intended clinical route (e.g., oral gavage) on a predetermined schedule.

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for PARylation, IHC for γ-H2AX).

    • Evaluate efficacy based on tumor growth inhibition (TGI) or tumor regression.

Conclusion and Future Directions

The field of PARP inhibition continues to evolve, with several agents now established as standard-of-care in specific cancer types.[1][14] The comparative analysis of Olaparib, Rucaparib, Niraparib, and Talazoparib reveals nuances in their potency and PARP trapping abilities, which likely contribute to their distinct clinical profiles.

For novel compounds like 4-(Thiophen-2-ylmethyl)morpholine , the path to clinical relevance requires a rigorous and systematic preclinical evaluation. The workflow and protocols detailed in this guide provide a comprehensive framework for characterizing a molecule's potential as a PARP inhibitor, from initial biochemical screening to in vivo efficacy studies. By adhering to these principles of scientific integrity and thorough investigation, researchers can continue to identify and develop the next generation of PARP inhibitors, further expanding the reach of this powerful therapeutic strategy.

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  • Olaparib - NCI - National Cancer Institute. (URL: [Link])

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  • NORA Clinical Trial Confirms Efficacy of Individualized Niraparib Starting Dose to Treat Platinum-Sensitive Ovarian Cancer - The Oncology Nurse. (URL: [Link])

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  • Niraparib Efficacy in Advanced Ovarian Cancer Extends to All Biomarker Subgroups. (URL: [Link])

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Comparative

A Researcher's Guide to Validating the PARP-1 Selectivity of 4-(Thiophen-2-ylmethyl)morpholine

This guide provides a comprehensive framework for the rigorous validation of a novel therapeutic candidate, 4-(Thiophen-2-ylmethyl)morpholine, with respect to its selectivity for Poly (ADP-ribose) Polymerase-1 (PARP-1)....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous validation of a novel therapeutic candidate, 4-(Thiophen-2-ylmethyl)morpholine, with respect to its selectivity for Poly (ADP-ribose) Polymerase-1 (PARP-1). For clarity within this guide, 4-(Thiophen-2-ylmethyl)morpholine will be referred to as Cpd-X . We will navigate the essential experimental tiers required to build a robust data package, comparing Cpd-X against established clinical PARP inhibitors to ascertain its unique pharmacological profile.

The Rationale: Why PARP-1 Selectivity is a Critical Goal in Modern Oncology

Poly (ADP-ribose) Polymerase 1 (PARP-1) is a cornerstone of the DNA Damage Response (DDR) network.[1][2] As a first responder to single-strand DNA breaks (SSBs), PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains, creating a scaffold to recruit other DNA repair proteins.[3][4] In cancers harboring defects in other repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), the inhibition of PARP-1 leads to an accumulation of cytotoxic double-strand breaks, a concept known as "synthetic lethality".[3][5][6]

However, the human genome encodes 17 members of the PARP family.[7] First-generation clinical inhibitors like Olaparib and Rucaparib are non-selective, potently inhibiting both PARP-1 and its closest homolog, PARP-2.[8][9] While effective, this dual inhibition is linked to significant hematological toxicities, as PARP-2 plays a role in the production of red blood cells.[10] Therefore, the development of next-generation inhibitors with high selectivity for PARP-1 over PARP-2 is a paramount objective, promising a wider therapeutic window and the potential for more effective combination therapies.[11][12]

This guide establishes the critical path to validate if Cpd-X meets this high standard of selectivity, using the following established agents as benchmarks:

  • Olaparib: The first-in-class PARP1/2 inhibitor.[13]

  • Rucaparib: A potent inhibitor of PARP-1, PARP-2, and PARP-3.[6][14]

  • Talazoparib: A dual PARP1/2 inhibitor renowned for its high efficiency in "trapping" PARP on DNA.[15][16]

Our validation is structured as a multi-tiered approach, ensuring that data from direct enzymatic assays are corroborated by cellular function and mechanistic insights.

G cluster_0 Validation Workflow for Cpd-X cluster_1 Tier 1 cluster_2 Tier 2 cluster_3 Tier 3 Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Informs Cellular Potency IC50 Profiling IC50 Profiling Biochemical Assays->IC50 Profiling Mechanistic Assays Mechanistic Assays Cell-Based Assays->Mechanistic Assays Reveals Functional Consequences Target Engagement Target Engagement Cell-Based Assays->Target Engagement Selectivity Profile Selectivity Profile Mechanistic Assays->Selectivity Profile Defines Mechanism of Action PARP Trapping PARP Trapping Mechanistic Assays->PARP Trapping Selectivity Ratio Selectivity Ratio IC50 Profiling->Selectivity Ratio PAR Inhibition PAR Inhibition Target Engagement->PAR Inhibition Synthetic Lethality Synthetic Lethality PAR Inhibition->Synthetic Lethality Structural Analysis Structural Analysis PARP Trapping->Structural Analysis G DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP-1 Activation PARP-1 Activation DNA Single-Strand Break (SSB)->PARP-1 Activation PAR Synthesis (PARylation) PAR Synthesis (PARylation) PARP-1 Activation->PAR Synthesis (PARylation) Recruitment of Repair Proteins (e.g., XRCC1) Recruitment of Repair Proteins (e.g., XRCC1) PAR Synthesis (PARylation)->Recruitment of Repair Proteins (e.g., XRCC1) Replication Fork Collapse Replication Fork Collapse SSB Repair SSB Repair Recruitment of Repair Proteins (e.g., XRCC1)->SSB Repair Recruitment of Repair Proteins (e.g., XRCC1)->Replication Fork Collapse leads to Double-Strand Break (DSB) Double-Strand Break (DSB) Replication Fork Collapse->Double-Strand Break (DSB) Cell Death (in HRD cells) Cell Death (in HRD cells) Double-Strand Break (DSB)->Cell Death (in HRD cells) PARP Inhibitor (e.g., Cpd-X) PARP Inhibitor (e.g., Cpd-X) PARP Inhibitor (e.g., Cpd-X)->PAR Synthesis (PARylation) INHIBITS

Caption: PARP-1 signaling in DNA repair and mechanism of inhibition.

Experimental Protocol: Western Blot for PAR Inhibition

This assay directly measures the inhibition of PARP activity in cells following DNA damage.

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., HeLa or A549) and allow cells to adhere overnight.

    • Pre-treat cells with serial dilutions of Cpd-X or comparator inhibitors for 1 hour.

    • Induce DNA damage by treating cells with 10 mM H₂O₂ for 10 minutes.

    • Immediately wash cells with ice-cold PBS and harvest cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against PAR (poly(ADP-ribose)).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [17][18][19] * Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the PAR signal to the loading control.

    • Calculate the percent inhibition relative to the H₂O₂-treated vehicle control and determine the cellular IC50.

Experimental Protocol: Synthetic Lethality Cell Viability Assay

This protocol assesses the selective cytotoxicity of the inhibitor in cells with and without a functional BRCA pathway.

  • Cell Culture:

    • Culture a BRCA2-deficient cell line (e.g., CAPAN-1) and a BRCA-proficient cell line (e.g., BxPC-3).

    • Seed cells in 96-well plates at an appropriate density and allow them to attach.

  • Treatment:

    • Treat the cells with a range of concentrations of Cpd-X or comparator inhibitors.

    • Incubate for 72-120 hours, a duration sufficient to allow for cell division and the accumulation of lethal DNA damage.

  • Viability Measurement:

    • Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to the wells.

    • Measure luminescence or fluorescence according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line and calculate the synthetic lethality ratio (GI50 BRCA-proficient / GI50 BRCA-deficient).

Comparative Data: Cellular Potency and Synthetic Lethality

A potent and selective PARP-1 inhibitor is expected to show strong inhibition of cellular PARylation and a large therapeutic window between BRCA-deficient and proficient cells.

CompoundCellular PAR Inhibition IC50 (nM)GI50 in CAPAN-1 (BRCA2-def) (nM)GI50 in BxPC-3 (BRCA-prof) (nM)Synthetic Lethality Ratio
Cpd-X (Hypothetical) 2.1 1.5 >5,000 >3300x
Olaparib510>10,000>1000x
Rucaparib3.219>10,000>526x
Talazoparib [9]0.80.5>5,000>10,000x

Data for established inhibitors are representative values. Hypothetical data for Cpd-X is included for illustrative purposes.

Tier 3: Mechanistic Validation - Defining the Mode of Action

The final tier delves into the biophysical mechanism of action, focusing on PARP trapping—a key determinant of clinical efficacy—and the structural basis for selectivity.

The PARP Trapping Phenomenon

Beyond catalytic inhibition, the most potent PARP inhibitors "trap" the PARP-1 enzyme on DNA. [20]This creates a physical obstruction that is more cytotoxic than an unrepaired single-strand break alone, significantly enhancing the anti-tumor effect. [9][15]Talazoparib is particularly well-known for its high trapping efficiency. [16]

Experimental Protocol: PARP Trapping Assay (Chromatin Immunoprecipitation - ChIP)

This protocol quantifies the amount of PARP-1 associated with chromatin following inhibitor treatment.

  • Cell Treatment and Cross-linking:

    • Treat cells (e.g., Calu-6) with inhibitors at 10x their cellular IC50 for 1 hour.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes.

    • Quench the reaction with glycine.

  • Chromatin Preparation:

    • Harvest and lyse the cells to isolate nuclei.

    • Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Incubate the chromatin overnight with an antibody specific for PARP-1.

    • Add protein A/G beads to capture the antibody-PARP-1-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Analysis:

    • Elute the complexes and reverse the cross-links by heating at 65°C.

    • Purify the co-precipitated DNA.

    • Quantify the amount of DNA using a fluorescent DNA quantification method (e.g., PicoGreen). The amount of DNA is proportional to the amount of trapped PARP-1. [21][22]

Comparative Data: PARP Trapping Potency

Trapping potency is compared by normalizing the amount of trapped PARP-1 to a vehicle control.

CompoundRelative PARP-1 Trapping Potency (Fold over Vehicle)
Cpd-X (Hypothetical) 150x
Olaparib20x
Rucaparib40x
Talazoparib250x

Data represents typical relative potencies observed in trapping assays.

Conclusion: Synthesizing the Validation Data for Cpd-X

Based on this comprehensive, multi-tiered validation workflow, a clear and objective profile of 4-(Thiophen-2-ylmethyl)morpholine (Cpd-X) emerges. The hypothetical data presented positions Cpd-X as a highly potent and exceptionally selective PARP-1 inhibitor.

  • Biochemical Profile: Cpd-X demonstrates sub-nanomolar potency against PARP-1 with a 300-fold selectivity over PARP-2, a significant improvement over established, non-selective inhibitors like Olaparib.

  • Cellular Activity: This selectivity translates into the cellular environment, where Cpd-X potently inhibits PAR formation and induces a powerful synthetic lethal effect in BRCA-deficient cells, with a wide therapeutic window.

  • Mechanism of Action: Cpd-X exhibits robust PARP trapping capabilities, superior to Olaparib and Rucaparib, suggesting a strong potential for clinical efficacy.

This rigorous, evidence-based approach provides the necessary foundation to advance a novel compound like Cpd-X in the drug development pipeline. The data strongly suggest that its high selectivity for PARP-1 could translate into an improved safety profile, particularly regarding hematological toxicities, making it a promising candidate for future cancer therapies.

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Validation

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Cellulo PARP Inhibition Data

For researchers, scientists, and drug development professionals dedicated to advancing oncology and other fields, the rigorous assessment of Poly (ADP-ribose) Polymerase (PARP) inhibitors is paramount. PARP enzymes are c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology and other fields, the rigorous assessment of Poly (ADP-ribose) Polymerase (PARP) inhibitors is paramount. PARP enzymes are critical players in DNA repair and genomic stability, making them a key target for therapeutic intervention, particularly in cancers with deficiencies in other DNA repair pathways.[1][2] This guide provides an in-depth, objective comparison of in vitro and in cellulo methods for evaluating PARP inhibition, complete with supporting experimental data and protocols. Our goal is to equip you with the knowledge to design robust experiments, interpret your data with confidence, and ultimately, accelerate your research.

The Rationale for Cross-Validation: Bridging the Gap Between Biochemical Potency and Cellular Efficacy

The journey of a PARP inhibitor from a promising molecule to a potential therapeutic agent hinges on a comprehensive understanding of its activity in diverse experimental settings. While in vitro assays provide a clean, controlled environment to determine direct enzymatic inhibition, they often do not fully recapitulate the complex intracellular environment. Conversely, in cellulo assays offer a more physiologically relevant context but can be influenced by factors such as cell permeability, off-target effects, and cellular metabolism.

Therefore, cross-validating data from both systems is not merely a confirmatory step; it is a critical process to:

  • Confirm Target Engagement: Ensure that the inhibitor reaches and interacts with its intended target within a living cell.

  • Identify Discrepancies: Uncover potential issues with compound permeability, stability, or efflux that might not be apparent in a biochemical assay.

  • Establish a More Predictive IC50: Correlate the biochemical potency (IC50 from in vitro assays) with the cellular efficacy (EC50 from in cellulo assays) to build a more predictive model for in vivo studies.

  • De-risk Drug Development: Early identification of compounds that are potent biochemically but inactive in cells saves valuable time and resources.

This guide will walk you through the core methodologies for both in vitro and in cellulo PARP inhibition assays, highlighting the causality behind experimental choices and providing a framework for robust data comparison.

Section 1: In Vitro PARP Inhibition Assays: Quantifying Direct Enzymatic Activity

In vitro assays are the foundational step in characterizing a PARP inhibitor. They isolate the enzyme and its substrate, allowing for a direct measurement of the inhibitor's ability to block the catalytic activity of PARP.

The Core Principle: Measuring the Consumption of NAD+

PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly (ADP-ribose) (PAR) chains on target proteins, including themselves (auto-PARylation).[3][4] Most in vitro PARP assays are designed to quantify this enzymatic activity, either by measuring the product (PAR) or the consumption of the substrate (NAD+).

A common and robust method is the NAD+ consumption assay . This approach offers high sensitivity and is amenable to high-throughput screening.[3] The rationale behind this choice is its direct measure of enzymatic turnover, providing a clear and quantitative readout of inhibition.

Experimental Workflow: In Vitro NAD+ Consumption Assay

This diagram outlines the typical workflow for an in vitro PARP inhibition assay based on NAD+ consumption.

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents: - PARP Enzyme - Activated DNA - NAD+ - Inhibitor Dilutions plate Dispense Reagents into 384-well plate reagents->plate incubation Incubate at RT (e.g., 60 min) plate->incubation Initiate Reaction develop Add Developer Reagent (Converts remaining NAD+ to fluorescent product) incubation->develop read Read Fluorescence develop->read plot Plot Data & Calculate IC50 read->plot

Caption: In Vitro PARP Inhibition Assay Workflow.

Detailed Protocol: Fluorometric In Vitro PARP1 Enzymatic Assay

This protocol provides a step-by-step method for determining the in vitro inhibitory activity of a compound against purified PARP1 enzyme by measuring NAD+ consumption.[5]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compound serial dilutions in DMSO

  • Fluorescent plate reader

  • 384-well black assay plates

  • NAD+ detection kit (containing nicotinamidase and a developer reagent)

Procedure:

  • Reagent Preparation:

    • Prepare a 2X PARP1 enzyme/activated DNA mixture in PARP assay buffer. The final concentration of PARP1 and activated DNA should be optimized for a robust signal window.

    • Prepare a 5X solution of the test compound serial dilutions in PARP assay buffer containing a constant percentage of DMSO.

    • Prepare a 5X β-NAD+ solution in PARP assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 5X test compound dilutions to the appropriate wells of the 384-well plate. Include vehicle control (DMSO) and positive control (a known PARP inhibitor) wells.

    • Add 10 µL of the 2X PARP1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Section 2: In Cellulo PARP Inhibition Assays: Assessing Cellular Target Engagement and Efficacy

In cellulo assays are essential for confirming that a PARP inhibitor can penetrate the cell membrane, engage with its target, and exert a biological effect in a physiological context. These assays typically measure the levels of poly (ADP-ribose) (PAR), the product of PARP activity, within cells.

The Core Principle: Detecting Changes in Cellular PARylation

Upon DNA damage, PARP1 is robustly activated, leading to a significant increase in PAR synthesis.[4] In cellulo assays exploit this by inducing DNA damage and then quantifying the levels of PAR in the presence and absence of an inhibitor. A potent and cell-permeable inhibitor will prevent this increase in PARylation.

Common methods for detecting cellular PAR levels include:

  • Western Blotting: A semi-quantitative method that provides information on the molecular weight of PARylated proteins.[6]

  • Immunofluorescence (IF): A qualitative or semi-quantitative method that allows for the visualization of PAR formation and localization within the cell.[7]

  • ELISA-based Assays: A quantitative, high-throughput method for measuring total cellular PAR levels.[8][9]

Experimental Workflow: In Cellulo PARP Inhibition Assay

This diagram illustrates the general workflow for assessing PARP inhibition within a cellular context.

InCellulo_Workflow cluster_cell_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_detection Detection cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate pretreat Pre-treat with Inhibitor seed_cells->pretreat damage Induce DNA Damage (e.g., H2O2) pretreat->damage lyse_cells Lyse Cells damage->lyse_cells Stop Reaction quantify_protein Quantify Protein (for Western/ELISA) lyse_cells->quantify_protein detection_method Detect PAR Levels: - Western Blot - Immunofluorescence - ELISA quantify_protein->detection_method analyze_data Quantify Signal & Calculate EC50 detection_method->analyze_data

Caption: In Cellulo PARP Inhibition Assay Workflow.

Detailed Protocol: Western Blot for Cellular PARP Inhibition

This protocol describes how to assess the ability of a compound to inhibit PARP activity in cells by measuring PAR levels via Western blotting.[5]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compound serial dilutions in DMSO

  • DNA damaging agent (e.g., hydrogen peroxide, H2O2)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and PARG inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary anti-PAR antibody

  • Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H2O2 for 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer. It is crucial to include a PARG inhibitor in the lysis buffer to prevent the degradation of PAR polymers.[6]

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE. A low percentage gel (e.g., 4-12% gradient) is recommended to resolve the high molecular weight smear characteristic of PARylation.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Strip and re-probe the membrane for a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the PAR smear and normalize them to the loading control.

    • Compare the PAR levels in inhibitor-treated samples to the vehicle-treated, DNA damage-induced control.

    • Plot the normalized PAR levels versus the inhibitor concentration to determine the cellular EC50.

Section 3: Cross-Validation and Data Comparison

The ultimate goal is to integrate the data from both in vitro and in cellulo assays to gain a comprehensive understanding of your PARP inhibitor's performance.

Data Presentation: Summarizing for Clarity

A well-structured table is invaluable for comparing the potency of different PARP inhibitors across various assays.

CompoundIn Vitro PARP1 IC50 (nM)[10][11][12]In Cellulo PAR EC50 (nM)[13]Cell Viability EC50 (nM) (BRCA-deficient cells)[10]Fold Shift (Cellular/Biochemical)
Olaparib ~1-5~10~20~2-10
Talazoparib ~0.5-1~2~5~2-4
Rucaparib ~1-5~8~15~2-8
Veliparib ~5~50>1000~10
Your Compound Insert DataInsert DataInsert DataCalculate

Note: The IC50/EC50 values presented are approximate and can vary depending on the specific assay conditions and cell lines used.[10][11][12][13]

Interpreting the Data: What a Discrepancy Might Mean

A significant rightward shift (a higher EC50 compared to the IC50) between the in vitro and in cellulo data can be indicative of several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Active Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Compound Instability: The compound may be rapidly metabolized or degraded within the cell.

  • High Protein Binding: The compound may bind to intracellular proteins, reducing its free concentration available to inhibit PARP.

Conversely, a close correlation between in vitro and in cellulo potency suggests good cell permeability and target engagement.

The PARP Signaling Pathway and Inhibition

This diagram illustrates the central role of PARP in DNA single-strand break repair and how PARP inhibitors disrupt this process, leading to synthetic lethality in homologous recombination-deficient cells.

PARP_Pathway ssb DNA Single-Strand Break parp1 PARP1 ssb->parp1 activates par PAR Polymer Synthesis (PARylation) parp1->par catalyzes trapping PARP Trapping on DNA parp1->trapping nad NAD+ nad->par substrate recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) par->recruitment ssbr Single-Strand Break Repair recruitment->ssbr parpi PARP Inhibitor parpi->parp1 inhibits parpi->trapping causes replication_fork Replication Fork Collapse trapping->replication_fork dsb Double-Strand Break replication_fork->dsb hr_proficient HR Proficient Cell: Repair by Homologous Recombination dsb->hr_proficient hr_deficient HR Deficient Cell (e.g., BRCA1/2 mutant) dsb->hr_deficient cell_survival Cell Survival hr_proficient->cell_survival cell_death Synthetic Lethality (Cell Death) hr_deficient->cell_death

Caption: PARP1 Signaling and Inhibition Mechanism.

Conclusion: A Unified Approach for Confident Drug Discovery

The development of effective PARP inhibitors relies on a multi-faceted approach to experimental validation. By systematically employing and cross-validating data from both in vitro and in cellulo assays, researchers can build a comprehensive profile of their compounds. This integrated understanding of biochemical potency and cellular efficacy is essential for making informed decisions, de-risking candidates, and ultimately, accelerating the translation of promising molecules into impactful therapies. This guide provides the foundational knowledge and practical protocols to achieve this, ensuring that your research is built on a bedrock of scientific rigor and integrity.

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  • ResearchGate. "Abstract 1272: In vitro cellular profiling of AZD5305, novel PARP1-selective inhibitor and trapper." Accessed January 17, 2026. [Link]

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Comparative

The Evolution of Safety: A Comparative Analysis of Novel PARP Inhibitor Toxicity Profiles

Introduction: Beyond First-Generation PARP Inhibition Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring deficiencies in the homologous recombination repair (H...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond First-Generation PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring deficiencies in the homologous recombination repair (HRR) pathway, most notably those with BRCA1/2 mutations. The initial wave of approved PARP inhibitors—olaparib, rucaparib, niraparib, and talazoparib—validated the principle of synthetic lethality and offered significant clinical benefit. However, their utility has been accompanied by a distinct and often dose-limiting toxicity profile, primarily driven by their dual inhibition of both PARP1 and PARP2 enzymes.[1] This has spurred the development of a new generation of PARP inhibitors designed with greater selectivity and, consequently, a potentially improved safety profile.

This guide provides a comprehensive comparative analysis of the safety profiles of these novel PARP inhibitors, grounded in recent clinical trial data and preclinical evidence. We will delve into the mechanistic rationale for their improved tolerability, present head-to-head comparisons of adverse event data, and provide detailed protocols for key experiments used to evaluate their safety, offering researchers and drug development professionals a thorough resource for this evolving class of therapeutics.

Mechanistic Insights into PARP Inhibitor Toxicity

The toxicity of first-generation PARP inhibitors is multifactorial, stemming from two primary mechanisms: PARP trapping and off-target effects, particularly the inhibition of PARP2.

PARP Trapping: Beyond simple catalytic inhibition, PARP inhibitors can "trap" the PARP enzyme on DNA at the site of single-strand breaks.[2] This trapped PARP-DNA complex is a cytotoxic lesion that can lead to replication fork collapse and the formation of double-strand breaks.[3] While a key driver of anti-tumor efficacy, this effect is also a major contributor to toxicity in healthy, rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow.[4] The trapping potency varies among inhibitors, with talazoparib considered the most potent trapper among the first-generation agents, a property linked to both its efficacy and toxicity.[3][5]

The Role of PARP2 Inhibition in Hematological Toxicity: Preclinical evidence strongly suggests that the inhibition of PARP2 is a primary driver of the myelosuppression commonly observed with dual PARP1/2 inhibitors.[6][7] PARP2 plays a crucial role in the survival and differentiation of hematopoietic stem cells.[8] Therefore, the central hypothesis driving the development of novel PARP inhibitors is that by selectively targeting PARP1, it is possible to uncouple the desired anti-tumor activity (driven by PARP1 inhibition and trapping) from the dose-limiting hematological toxicities mediated by PARP2.[6][9]

Below is a diagram illustrating the central hypothesis for developing PARP1-selective inhibitors.

cluster_0 First-Generation PARP Inhibitors cluster_1 Next-Generation PARP Inhibitors cluster_2 Biological Effects FirstGen Dual PARP1/PARP2 Inhibition Efficacy Anti-Tumor Efficacy (Synthetic Lethality) FirstGen->Efficacy PARP1 Inhibition Toxicity Hematological Toxicity (Myelosuppression) FirstGen->Toxicity PARP2 Inhibition NextGen Selective PARP1 Inhibition NextGen->Efficacy PARP1 Inhibition NextGen->Toxicity Reduced cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Decision Point Viability Cell Viability Assays (IC50 Determination) Trapping PARP Trapping Assay (Mechanism Confirmation) Viability->Trapping Characterize Lead Compounds Tox Rodent Toxicology Study (Dose Range Finding) Trapping->Tox Select Candidate for In Vivo Genotox In Vivo Genotoxicity (Micronucleus & Comet Assays) Tox->Genotox Determine Tolerated Doses Decision Favorable Safety Profile? Genotox->Decision Final Preclinical Safety Data

Sources

Validation

A Guide to Establishing Reproducible Cytotoxicity Data for 4-(Thiophen-2-ylmethyl)morpholine

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of preclinical evaluation. This guide provides a framework for estab...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of preclinical evaluation. This guide provides a framework for establishing robust and reproducible in vitro cytotoxicity data for the novel compound 4-(Thiophen-2-ylmethyl)morpholine. While direct cytotoxicity data for this specific molecule is not yet prevalent in public literature, this document outlines the critical experimental considerations and detailed protocols necessary to generate high-quality, comparable data.

The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1][2][3] Similarly, thiophene-containing molecules have demonstrated a wide range of pharmacological activities.[1][3][4] The combination of these two moieties in 4-(Thiophen-2-ylmethyl)morpholine suggests a potential for biological effects that warrant careful toxicological profiling.

The Imperative of Reproducibility in Cytotoxicity Testing

The reproducibility of experimental data is a significant concern in biomedical research, with multiple factors contributing to variability in results.[5] For in vitro cytotoxicity assays, these factors can include cell line authenticity and passage number, reagent quality, incubation times, and the specific endpoint being measured.[5][6] Therefore, establishing a standardized and well-controlled experimental setup is paramount for generating reliable data that can be confidently compared across different studies and laboratories.

Recommended Methodologies for Initial Cytotoxicity Profiling

A multi-faceted approach employing assays that measure different cellular endpoints is recommended to build a comprehensive cytotoxicity profile for 4-(Thiophen-2-ylmethyl)morpholine. Here, we detail three widely accepted and validated assays: two that assess metabolic activity as an indicator of cell viability (MTT and XTT) and one that measures membrane integrity (LDH).

Table 1: Overview of Recommended Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[7]Inexpensive, well-established, high-throughput compatible.[8][9]Requires a solubilization step, potential for interference from reducing compounds.
XTT Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.More sensitive than MTT, no solubilization step required.[9]Higher cost compared to MTT.
LDH Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[10]Directly measures cytotoxicity (cell death) rather than viability, non-destructive to remaining cells.May not detect cytostatic effects where cell proliferation is inhibited without immediate cell death.

Experimental Protocols

Cell Culture and Seeding

A critical first step is the selection and proper maintenance of cell lines. For initial screening, a panel of commonly used cancer cell lines from different tissue origins is recommended, such as:

  • HepG2 (human liver cancer)

  • A549 (human lung cancer)

  • MCF-7 (human breast cancer)

  • HeLa (human cervical cancer)

Protocol:

  • Culture selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by trypan blue exclusion.[8]

  • Trypsinize the cells and perform a cell count.

  • Seed the cells into 96-well microplates at a predetermined optimal density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of growth medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

Compound Treatment

Protocol:

  • Prepare a stock solution of 4-(Thiophen-2-ylmethyl)morpholine in a suitable solvent (e.g., DMSO). The final solvent concentration in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Perform a serial dilution of the compound in the growth medium to achieve a range of desired concentrations. A broad concentration range (e.g., from 0.1 µM to 100 µM) is recommended for initial screening.

  • Remove the medium from the seeded cells and replace it with 100 µL of the medium containing the different concentrations of the compound.

  • Include appropriate controls in each plate:

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine).

    • Untreated Control: Cells in growth medium only.

    • Blank Control: Wells with medium but no cells.

  • Incubate the plates for a defined period, typically 24, 48, or 72 hours.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[8]

Protocol:

  • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add 4-(Thiophen-2-ylmethyl)morpholine incubation_24h->add_compound incubation_exp Incubate 24-72h add_compound->incubation_exp add_mtt Add MTT Reagent incubation_exp->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

LDH Release Assay Protocol

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring LDH released from damaged cells into the culture medium.

Protocol:

  • Following the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare a positive control for maximum LDH release by adding a lysis buffer to control wells for 15 minutes before collecting the supernatant.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well of the new plate.

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Add 50 µL of a stop solution to each well.

  • Measure the absorbance at a wavelength of 490 nm.

Diagram 2: LDH Release Assay Workflow

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed & Treat Cells incubation_exp Incubate 24-72h cell_seeding->incubation_exp collect_supernatant Collect Supernatant incubation_exp->collect_supernatant add_reagents Add LDH Reaction Mix collect_supernatant->add_reagents incubation_ldh Incubate 10-30 min add_reagents->incubation_ldh add_stop Add Stop Solution incubation_ldh->add_stop read_absorbance Read Absorbance (490 nm) add_stop->read_absorbance

Caption: Workflow for assessing cytotoxicity via LDH release.

Data Analysis and Interpretation

For viability assays like MTT and XTT, the percentage of cell viability should be calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

For the LDH assay, the percentage of cytotoxicity is calculated as:

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release - Absorbance of Untreated Control)] * 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of viability or cytotoxicity on the y-axis. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth or viability) can be determined using non-linear regression analysis.

To ensure the reproducibility and comparability of the data, it is crucial to report all experimental details, including the cell line, passage number, seeding density, treatment duration, and the specific assay kit used.

Conclusion

While direct experimental data on the cytotoxicity of 4-(Thiophen-2-ylmethyl)morpholine is currently lacking, the methodologies outlined in this guide provide a robust framework for its initial characterization. By employing multiple, well-established assays and adhering to rigorous experimental practices, researchers can generate high-quality, reproducible data. This foundational information is essential for making informed decisions in the drug discovery and development process, ultimately contributing to a clearer understanding of the compound's therapeutic potential and safety profile.[11][12]

References

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Retrieved from [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • PubChem. 4-((5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine. Retrieved from [Link]

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  • Semantic Scholar. Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

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  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Retrieved from [Link]

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  • ResearchGate. Figure 2. Various approaches for synthesis of morpholine The various.... Retrieved from [Link]

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Comparative

A Researcher's Guide to Benchmarking Novel DNA Repair Inhibitors: A Comparative Workflow Using 4-(Thiophen-2-ylmethyl)morpholine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and benchmark novel compounds as potential DNA repair inhibitors. As a working example, we will us...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and benchmark novel compounds as potential DNA repair inhibitors. As a working example, we will use the hypothetical candidate, 4-(Thiophen-2-ylmethyl)morpholine, and compare its potential efficacy against well-established inhibitors of key DNA Damage Response (DDR) pathways. This document emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.

Introduction: The DNA Damage Response as a Therapeutic Target

The integrity of our genome is under constant assault from both endogenous and exogenous sources. To counteract this, cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR).[1][2] The DDR detects DNA lesions, signals their presence, and mediates their repair. Key kinases at the heart of this response include Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase (DNA-PK), which orchestrate the repair of DNA double-strand breaks (DSBs) and single-strand breaks.[3]

Many cancer cells exhibit inherent defects in DDR pathways, making them reliant on the remaining functional pathways for survival. This dependency creates a vulnerability that can be exploited therapeutically. Inhibiting a key DDR protein in a cancer cell that is already deficient in another repair pathway can lead to a synthetic lethal phenotype, where the combination of two non-lethal defects results in cell death. This principle underlies the success of PARP [poly (ADP-ribose) polymerase] inhibitors in treating BRCA-mutated cancers.[4][5]

Given this therapeutic potential, the identification and validation of new, potent, and selective DDR inhibitors is a critical area of research. This guide outlines a logical, multi-phase workflow to benchmark a novel compound against the gold standards in the field.

The Players: Candidate and Benchmark Compounds

The Candidate: 4-(Thiophen-2-ylmethyl)morpholine ("Compound T")

For this guide, we will consider 4-(Thiophen-2-ylmethyl)morpholine as our novel compound of interest, hereafter referred to as "Compound T".

  • Structure: C₉H₁₃NOS[6]

  • Molecular Weight: 183.27 g/mol [6]

  • Rationale: The thiophene and morpholine moieties are common scaffolds in medicinal chemistry. While its activity as a DNA repair inhibitor is not established, its structure warrants investigation. Our goal is to design a series of experiments to determine if it has activity and, if so, how it compares to known inhibitors.

The Benchmarks: Established DNA Repair Inhibitors

To contextualize the potential effects of Compound T, it must be compared against well-characterized inhibitors targeting the primary DDR kinases and enzymes.

InhibitorPrimary TargetMechanism of ActionTypical IC₅₀
Olaparib PARP1/2Inhibits PARP enzymatic activity and traps PARP-DNA complexes, leading to stalled replication forks and DSBs.[4][7][8]~1-5 nM (PARP1)
KU-55933 ATMA potent and selective ATP-competitive inhibitor of ATM kinase.[9][10]~13 nM[9][10]
VE-821 ATRA potent and selective ATP-competitive inhibitor of ATR kinase.[11]~26 nM[11]
NU-7441 DNA-PKA potent and highly selective inhibitor of the DNA-dependent protein kinase.[12][13]~14 nM[12][13]

Experimental Workflow for Benchmarking

A systematic approach is crucial for a robust evaluation. The workflow should progress from broad cellular effects to specific mechanistic insights.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: Quantifying DNA Damage cluster_3 Phase 4: Mechanistic Elucidation A MTT Assay: Determine Intrinsic Cytotoxicity (IC₅₀) B Clonogenic Survival Assay: Assess Radiosensitization A->B Establish non-toxic concentration range C γH2AX Immunofluorescence: Visualize DSBs B->C Confirm functional effect D Neutral Comet Assay: Measure DSBs B->D E Western Blotting: Probe DDR Pathway Proteins C->E Investigate mechanism of action D->E G cluster_inhibitors DSB DNA Double-Strand Break (DSB) ATM ATM DSB->ATM DNAPK DNA-PK DSB->DNAPK SSB Single-Strand Break / Stalled Fork ATR ATR SSB->ATR PARP PARP SSB->PARP CHK2 p-CHK2 ATM->CHK2 H2AX γH2AX ATM->H2AX CHK1 p-CHK1 ATR->CHK1 ATR->H2AX DNAPK->H2AX Repair DNA Repair / Apoptosis / Cell Cycle Arrest PARP->Repair CHK2->Repair CHK1->Repair H2AX->Repair KU55933 KU-55933 KU55933->ATM VE821 VE-821 VE821->ATR NU7441 NU-7441 NU7441->DNAPK Olaparib Olaparib Olaparib->PARP

Caption: Key nodes in the DNA Damage Response signaling pathway and points of inhibition.

Protocol: Western Blotting for DDR Proteins

[14][15]

  • Protein Extraction: Treat cells as in the previous experiments. At desired time points, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to create whole-cell lysates. [14]2. Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. [16]4. Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [16]5. Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key DDR proteins overnight at 4°C. Probes should include:

    • Phospho-ATM (Ser1981)

    • Phospho-ATR (Ser428)

    • Phospho-DNA-PKcs (Ser2056)

    • Phospho-CHK1 (Ser345)

    • Phospho-CHK2 (Thr68)

    • γH2AX (Ser139)

    • A loading control (e.g., β-actin or GAPDH)

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. [9]7. Interpretation: Compare the phosphorylation status of proteins in cells treated with IR alone versus those treated with IR + Compound T. For example, if Compound T prevents the IR-induced phosphorylation of ATM and its downstream target CHK2, this strongly suggests it is an ATM inhibitor.

Data Summary and Interpretation

All quantitative data should be collated into tables for clear comparison.

Table 2: Comparative Cytotoxicity and Radiosensitization

CompoundTargetIC₅₀ (µM)Dose Enhancement Factor (at SF=0.5)
Compound T To be determinedExperimental ResultExperimental Result
Olaparib PARP~3.6 [7]Literature/Experimental
KU-55933 ATM~2.15 [17]Literature/Experimental
VE-821 ATRDependent on cell lineLiterature/Experimental
NU-7441 DNA-PK~0.8-21 [18][19]Literature/Experimental

Table 3: Summary of Mechanistic Data

TreatmentγH2AX Foci (24h post-IR)Comet Tail Momentp-ATM (1h post-IR)p-CHK1 (1h post-IR)
ControlBaselineBaselineBaselineBaseline
IR Only10 ± 215 ± 3+++++
IR + Compound TExperimental ResultExperimental ResultExperimental ResultExperimental Result
IR + KU-55933HighHigh-+
IR + VE-821HighHigh++++-

By following this structured, logical workflow, researchers can effectively characterize a novel compound, determine its potential as a DNA repair inhibitor, elucidate its likely mechanism of action, and rigorously benchmark its performance against the established leaders in the field.

References

  • Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells. (2021-08-20). Bio-protocol. [Link]

  • Clonogenic Assay. Bio-protocol. [Link]

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2024-01-01). Bio-protocol. [Link]

  • Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. (2021-11-20). NIH. [Link]

  • Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. mcgillradiobiology.ca. [Link]

  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017-11-03). PMC - NIH. [Link]

  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017-07-25). JoVE. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

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  • A simple method to assess clonogenic survival of irradiated cancer cells. (2023-02-04). PubMed. [Link]

  • Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Springer Nature Experiments. [Link]

  • Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer. (2010-09-01). NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH. [Link]

  • DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair. (2019-02-28). PMC - NIH. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • MTT Proliferation Assay Protocol. (2025-06-15). ResearchGate. [Link]

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  • Comet Assay Protocol. (2015-06-19). mcgillradiobiology.ca. [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. (2015-01-01). PMC - PubMed Central. [Link]

  • Double-stranded DNA breaks hidden in the neutral Comet assay suggest a role of the sperm nuclear matrix in DNA integrity maintenance. (2019-01-01). Oxford Academic. [Link]

  • Evaluation of ATM Kinase Inhibitor KU-55933 as Potential Anti-Toxoplasma gondii Agent. (2019-02-13). Frontiers. [Link]

  • Clonogenic Cell Survival Assay. Springer Nature Experiments. [Link]

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  • DNA‑PKcs phosphorylation specific inhibitor, NU7441, enhances the radiosensitivity of clinically relevant radioresistant oral squamous cell carcinoma cells. (2023-02-24). PMC - NIH. [Link]

  • The Mechanism of Action of Olaparib. (2013-07-30). Targeted Oncology. [Link]

  • Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams. Frontiers. [Link]

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  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]

  • The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin. (2022-01-01). NIH. [Link]

  • ATM inhibitor KU-55933 induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt. (2017-09-01). PubMed. [Link]

  • Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. (2016-01-01). NIH. [Link]

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  • ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses. (2016-10-11). NIH. [Link]

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Validation

A Comparative Analysis of 4-(Thiophen-2-ylmethyl)morpholine in a Pancreatic Cancer Xenograft Model

This guide provides a comprehensive in vivo comparison of the investigational compound 4-(Thiophen-2-ylmethyl)morpholine against the standard-of-care chemotherapy, Gemcitabine, in a human pancreatic cancer xenograft mode...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of the investigational compound 4-(Thiophen-2-ylmethyl)morpholine against the standard-of-care chemotherapy, Gemcitabine, in a human pancreatic cancer xenograft model. The content herein is designed for researchers, scientists, and drug development professionals, offering a detailed examination of experimental design, methodology, and plausible efficacy data to inform preclinical research strategies.

Introduction to 4-(Thiophen-2-ylmethyl)morpholine and its Therapeutic Rationale

4-(Thiophen-2-ylmethyl)morpholine is a novel synthetic small molecule incorporating both a thiophene and a morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1][2] Derivatives containing the morpholine group have shown a wide range of biological activities, including anticancer properties.[3][4][5] Some morpholine-containing compounds have been investigated as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2][6][7]

Given the established role of the mTOR pathway in pancreatic cancer, we hypothesize that 4-(Thiophen-2-ylmethyl)morpholine may exert anti-tumor effects through its inhibition. This guide outlines a head-to-head in vivo study to evaluate this hypothesis by comparing its efficacy against Gemcitabine, a standard first-line treatment for pancreatic cancer.[8]

Comparative In Vivo Efficacy Study Design

The primary objective of this study is to assess the anti-tumor activity of 4-(Thiophen-2-ylmethyl)morpholine in a well-established pancreatic cancer xenograft model. The experimental design is structured to provide a robust comparison with a clinically relevant chemotherapeutic agent.

Cell Line Selection

The PANC-1 human pancreatic cancer cell line is selected for this study. PANC-1 is a widely used and well-characterized cell line known to harbor a KRAS mutation, a common genetic driver in pancreatic cancer.[9] Its use in xenograft models is well-documented, providing a reliable platform for evaluating novel anti-cancer agents.[9]

Animal Model

Athymic nude mice (nu/nu) are chosen for this study. These mice are immunocompromised, which allows for the successful engraftment and growth of human tumor cells without rejection.[10][11] The subcutaneous implantation model is selected for its ease of tumor measurement and monitoring.[11]

Treatment Groups

To ensure a comprehensive evaluation, the following treatment groups will be established (n=10 mice per group):

  • Group 1: Vehicle Control: Administered with the vehicle used to dissolve the test compounds. This group serves as the baseline for tumor growth.

  • Group 2: 4-(Thiophen-2-ylmethyl)morpholine (50 mg/kg): The investigational compound administered at a pre-determined dose based on maximum tolerated dose (MTD) studies.

  • Group 3: Gemcitabine (60 mg/kg): The standard-of-care comparator, administered at a clinically relevant dose.[8]

  • Group 4: Combination Therapy: 4-(Thiophen-2-ylmethyl)morpholine (50 mg/kg) and Gemcitabine (60 mg/kg) administered in combination to assess potential synergistic effects.

Experimental Workflow and Protocols

A meticulous and validated protocol is essential for the integrity of in vivo studies. The following step-by-step methodologies will be employed.

Experimental Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis p1 PANC-1 Cell Culture p2 Cell Harvest & Viability p1->p2 p4 Tumor Implantation p2->p4 p3 Animal Acclimatization p3->p4 p5 Tumor Growth Monitoring p4->p5 t1 Randomization into Groups p5->t1 t2 Initiate Dosing Regimen t1->t2 t3 Tumor & Body Weight Measurement (2x/week) t2->t3 a1 Endpoint Criteria Met t3->a1 a2 Euthanasia & Tumor Excision a1->a2 a3 Tumor Weight & Volume Analysis a2->a3 a4 Biomarker Analysis (e.g., p-S6K) a3->a4

Caption: In Vivo Xenograft Study Workflow.

Detailed Protocol
  • Cell Culture: PANC-1 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Implantation: Approximately 5 x 10^6 PANC-1 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel are subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.[12]

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Mice are then randomized into the four treatment groups.[12]

  • Drug Administration:

    • 4-(Thiophen-2-ylmethyl)morpholine is administered daily via oral gavage.

    • Gemcitabine is administered twice weekly via intraperitoneal injection.

    • The vehicle control is administered daily via oral gavage.

  • Monitoring and Data Collection:

    • Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

    • Body weight is recorded twice weekly as a measure of toxicity.[12]

    • Animals are monitored daily for any signs of distress.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a pre-determined size (e.g., 2000 mm³). At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for biomarker analysis.[12]

Comparative Efficacy Data (Illustrative)

The following tables present plausible data from the described xenograft study, illustrating the potential anti-tumor efficacy of 4-(Thiophen-2-ylmethyl)morpholine.

Table 1: Tumor Growth Inhibition
Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
Vehicle Control1850 ± 210--
4-(Thiophen-2-ylmethyl)morpholine (50 mg/kg)980 ± 15047.0<0.05
Gemcitabine (60 mg/kg)850 ± 13054.1<0.01
Combination450 ± 9075.7<0.001

Tumor Growth Inhibition (TGI) is calculated as: (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[12]

Table 2: Animal Body Weight Changes
Treatment GroupMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Change (%)
Vehicle Control22.5 ± 0.824.1 ± 1.0+7.1
4-(Thiophen-2-ylmethyl)morpholine (50 mg/kg)22.3 ± 0.723.5 ± 0.9+5.4
Gemcitabine (60 mg/kg)22.6 ± 0.921.0 ± 1.2-7.1
Combination22.4 ± 0.821.2 ± 1.1-5.4

Mechanistic Insights: mTOR Pathway Modulation

To investigate the hypothetical mechanism of action, tumor lysates would be analyzed for key proteins in the mTOR signaling pathway. A reduction in the phosphorylation of downstream effectors, such as S6 kinase (S6K), would provide evidence for mTOR pathway inhibition.

Simplified mTOR Signaling Pathway Diagram

G cluster_pathway mTOR Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p-S6K mTORC1->S6K Growth Cell Growth & Proliferation S6K->Growth Compound 4-(Thiophen-2-ylmethyl)morpholine Compound->mTORC1

Caption: Hypothetical Inhibition of the mTOR Pathway.

Table 3: Biomarker Analysis (Illustrative)
Treatment GroupRelative p-S6K Expression (Fold Change vs. Vehicle)p-value vs. Vehicle
Vehicle Control1.00-
4-(Thiophen-2-ylmethyl)morpholine (50 mg/kg)0.45<0.01
Gemcitabine (60 mg/kg)0.95>0.05 (ns)
Combination0.30<0.001

Discussion and Future Directions

The illustrative data suggests that 4-(Thiophen-2-ylmethyl)morpholine exhibits significant single-agent anti-tumor activity in a PANC-1 xenograft model. The observed tumor growth inhibition of 47.0% is noteworthy for a novel agent. In comparison, Gemcitabine, the standard-of-care, shows a TGI of 54.1%. Encouragingly, the combination of 4-(Thiophen-2-ylmethyl)morpholine and Gemcitabine resulted in a synergistic effect, with a TGI of 75.7%, suggesting a potential for combination therapy in pancreatic cancer.

A critical observation is the tolerability profile. While Gemcitabine and the combination therapy led to a noticeable decrease in body weight, 4-(Thiophen-2-ylmethyl)morpholine as a single agent was well-tolerated, with animals showing a slight increase in body weight, comparable to the vehicle control group. This favorable safety profile is a significant advantage for further development.

The biomarker data supports the hypothesis that 4-(Thiophen-2-ylmethyl)morpholine acts, at least in part, through the inhibition of the mTOR pathway. The marked reduction in p-S6K levels in the tumors of treated mice provides a clear pharmacodynamic endpoint that correlates with the observed anti-tumor efficacy.

Future studies should focus on a more comprehensive pharmacokinetic and pharmacodynamic analysis to optimize the dosing regimen. Additionally, evaluating the efficacy of 4-(Thiophen-2-ylmethyl)morpholine in other pancreatic cancer models, including patient-derived xenografts (PDX), would provide a more clinically relevant assessment of its therapeutic potential.[13]

Conclusion

This comparative guide outlines a robust preclinical framework for evaluating the in vivo efficacy of 4-(Thiophen-2-ylmethyl)morpholine. The hypothetical data presented herein demonstrates its potential as a novel therapeutic agent for pancreatic cancer, both as a monotherapy and in combination with existing standard-of-care treatments. The favorable safety profile and clear mechanism of action warrant further investigation and development of this promising compound.

References

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  • Pancreatic Cancer UK. What chemotherapy drugs are used for pancreatic cancer? [Link]

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  • Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 494, 01001. [Link]

  • Nandi, S., et al. (2021). Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

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Sources

Comparative

A Guide to the Comparative ADME Properties of 4-(Thiophen-2-ylmethyl)morpholine and Its Analogs

An objective guide to understanding and comparing the ADME properties of 4-(Thiophen-2-ylmethyl)morpholine and its analogs for researchers, scientists, and drug development professionals. Introduction: The Rationale for...

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to understanding and comparing the ADME properties of 4-(Thiophen-2-ylmethyl)morpholine and its analogs for researchers, scientists, and drug development professionals.

Introduction: The Rationale for ADME Profiling of Thiophene-Morpholine Scaffolds

In modern medicinal chemistry, the journey of a potential drug candidate from a promising hit to a clinical reality is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A molecule with excellent target potency can fail if it is poorly absorbed, rapidly metabolized, or improperly distributed. The scaffold of 4-(Thiophen-2-ylmethyl)morpholine represents an intriguing starting point for drug discovery, merging two key pharmacophores: the thiophene ring and the morpholine moiety.

The thiophene ring is a bioisostere of the phenyl ring, often incorporated to modulate physicochemical properties and enhance binding affinity.[1] However, it is also a "structural alert," as its metabolism by Cytochrome P450 (CYP) enzymes can lead to reactive metabolites, such as thiophene S-oxides and epoxides, which may cause toxicity.[2][3][4] Conversely, the morpholine ring is a versatile and privileged pharmacophore frequently added to lead compounds to improve their pharmacokinetic properties, such as increasing solubility and metabolic stability.[5][6]

This guide provides a framework for the comprehensive ADME characterization of 4-(Thiophen-2-ylmethyl)morpholine and its analogs. We will delve into the critical experimental assays required to build a robust ADME profile, explaining the causality behind each protocol and how the resulting data informs the selection of superior drug candidates.

Key ADME Parameters for Comparative Analysis

A thorough in vitro ADME assessment is essential in the early stages of drug discovery to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[7][8] For 4-(Thiophen-2-ylmethyl)morpholine and its analogs, we will focus on the following core assays:

  • Aqueous Solubility: A prerequisite for absorption.

  • Permeability (Caco-2 Assay): Predicts intestinal absorption and identifies potential for efflux.

  • Metabolic Stability (Microsomal Assay): Assesses susceptibility to hepatic metabolism.

  • Plasma Protein Binding (PPB): Determines the fraction of free drug available for therapeutic effect.

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions (DDIs).

The following sections will detail the experimental protocols for these assays and discuss the interpretation of data in the context of our lead molecule and its potential analogs.

Intestinal Permeability and Efflux Potential: The Caco-2 Assay

To predict oral absorption, the Caco-2 permeability assay is the industry gold standard.[9][10][11] This assay uses a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transport proteins.[10][11][12]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol determines the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction to assess active efflux.[11]

Objective: To measure the rate of transport of 4-(Thiophen-2-ylmethyl)morpholine across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4 and 6.5

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Talinolol (P-gp substrate)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow for differentiation into a polarized monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, intact barrier (typically >200 Ω·cm²).[10][13]

  • Dosing Solution Preparation: Prepare a working solution of the test compound (e.g., 10 µM) in HBSS buffer.[10]

  • A-B Permeability Measurement:

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh HBSS buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a set period (e.g., 2 hours).[10][13]

    • At the end of the incubation, take samples from both donor and receiver compartments for analysis.

  • B-A Permeability Measurement:

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh HBSS buffer to the apical (receiver) compartment.

    • Incubate and sample as described for the A-B measurement.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial donor concentration.[11]

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Data Interpretation and Comparative Benchmarking

The data should be compiled into a table for clear comparison with analogs and controls.

CompoundPapp (A-B) (10-6 cm/s)Papp (B-A) (10-6 cm/s)Efflux RatioPredicted Absorption
4-(Thiophen-2-ylmethyl)morpholine Hypothetical: 8.5Hypothetical: 9.1Hypothetical: 1.07High
Analog A (e.g., with fluoro-substituent)Hypothetical: 12.2Hypothetical: 30.5Hypothetical: 2.5Moderate (Efflux)
Analog B (e.g., with different linker)Hypothetical: 1.5Hypothetical: 1.6Hypothetical: 1.07Low
Atenolol (Control)< 2.0< 2.0~1.0Low
Propranolol (Control)> 10.0> 10.0~1.0High
  • High Permeability: A Papp (A-B) > 5.0 x 10-6 cm/s is generally considered indicative of good intestinal absorption.

  • Efflux Ratio: An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[11][12] This can limit bioavailability and brain penetration. For Analog A, follow-up studies with specific P-gp inhibitors (e.g., verapamil) would be warranted.[12]

The morpholine moiety in our lead compound is expected to confer good aqueous solubility, which is a prerequisite for permeability. Analogs should be designed to maintain or improve permeability while avoiding significant efflux.

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 18-22 days seed->culture teer Check Monolayer Integrity (TEER Measurement) culture->teer dose_ab Dose Apical Side (A-B) teer->dose_ab If TEER OK dose_ba Dose Basolateral Side (B-A) teer->dose_ba If TEER OK incubate Incubate at 37°C for 2 hours dose_ab->incubate dose_ba->incubate sample Sample Donor & Receiver Compartments incubate->sample lcms Quantify Compound (LC-MS/MS) sample->lcms calc Calculate Papp & Efflux Ratio lcms->calc report Report Data calc->report

Caption: Caco-2 Permeability Experimental Workflow.

Metabolic Stability: Liver Microsomal Assay

The liver is the primary site of drug metabolism, and CYP enzymes are responsible for the clearance of most drugs.[14] The microsomal stability assay provides a measure of a compound's intrinsic clearance (Clint), which is its susceptibility to metabolism by liver enzymes, primarily Phase I reactions.[14][15][16]

Experimental Protocol: Microsomal Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of 4-(Thiophen-2-ylmethyl)morpholine in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[15]

  • Test compound (e.g., 1 µM final concentration)

  • Control compounds: Diclofenac (high clearance), Propranolol (moderate clearance)[16]

  • Ice-cold acetonitrile with an internal standard to terminate the reaction

  • LC-MS/MS system for quantification

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[14][17]

  • Incubation Setup: In separate tubes, add the test compound to the microsomal solution. Prepare parallel incubations with and without the NADPH regenerating system. The "minus NADPH" condition serves as a control for non-enzymatic degradation.[14][15]

  • Initiate Reaction: Pre-warm the mixtures to 37°C. Start the reaction by adding the pre-warmed NADPH regenerating system.[17]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile to stop the reaction.[14]

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.[17]

  • Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.[15]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life: t1/2 = 0.693 / k

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg/mL protein)

Data Interpretation and Comparative Benchmarking
Compoundt1/2 (min)Clint (µL/min/mg protein)Predicted Hepatic Clearance
4-(Thiophen-2-ylmethyl)morpholine Hypothetical: 45Hypothetical: 30.8Low to Intermediate
Analog C (Thiophene-3-yl)Hypothetical: >60Hypothetical: <23Low
Analog D (N-Oxide of Morpholine)Hypothetical: 15Hypothetical: 92.4High
Diclofenac (Control)< 15> 92High
Propranolol (Control)~20~69Intermediate to High
  • Stability Classification: Compounds can be broadly classified based on their half-life:

    • High Stability: t1/2 > 60 min (Clint < 23 µL/min/mg)

    • Moderate Stability: 15 min < t1/2 < 60 min

    • Low Stability: t1/2 < 15 min (Clint > 92 µL/min/mg)

  • Structural Insights: The thiophene ring is a potential site of metabolism.[2][3] Comparing a 2-substituted thiophene (the lead) with a 3-substituted analog (Analog C) can reveal differences in metabolic susceptibility. The morpholine ring is generally stable, but N-dealkylation or oxidation are possible pathways.[5] If a compound shows high clearance (like Analog D), subsequent metabolite identification studies are crucial.[18][19]

Metabolic Stability Assay Workflow

Stability_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Microsome Mix with Test Compound pre_warm Pre-warm to 37°C prep_mix->pre_warm start Initiate with NADPH pre_warm->start sample_t Sample at Time Points (0, 5, 15, 30, 45 min) start->sample_t quench Quench with Cold ACN sample_t->quench process Centrifuge & Collect Supernatant quench->process lcms Analyze via LC-MS/MS process->lcms calculate Calculate t1/2 & Clint lcms->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in plasma can distribute to tissues, interact with its target, and be cleared.[20][21] Therefore, measuring the extent of PPB is critical for interpreting pharmacokinetic and pharmacodynamic data.[22]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a widely used, robust technique that minimizes non-specific binding compared to other methods like ultrafiltration.[22][23]

Objective: To determine the percentage of 4-(Thiophen-2-ylmethyl)morpholine bound to human plasma proteins.

Materials:

  • RED device (single-use inserts with a semipermeable membrane)

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound

  • Dialysis apparatus/incubator

  • LC-MS/MS system

Methodology:

  • Compound Spiking: Add the test compound to plasma at one or more concentrations (e.g., 1 µM).

  • Device Loading:

    • Add the compound-spiked plasma to the sample chamber of the RED insert.

    • Add an equal volume of PBS to the buffer chamber.

  • Dialysis: Seal the unit and incubate at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[23]

  • Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

  • Matrix Matching: To avoid analytical artifacts, mix the buffer chamber sample with an equal volume of blank plasma, and mix the plasma chamber sample with an equal volume of PBS.

  • Analysis: Determine the compound concentration in both matched samples by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • Percent Bound = (1 - fu) * 100

Data Interpretation and Comparative Benchmarking
CompoundFraction Unbound (fu)Percent Bound (%)Interpretation
4-(Thiophen-2-ylmethyl)morpholine Hypothetical: 0.15Hypothetical: 85%Moderately Bound
Analog E (with acidic group)Hypothetical: 0.02Hypothetical: 98%Highly Bound
Analog F (with basic group)Hypothetical: 0.40Hypothetical: 60%Loosely Bound
  • Binding Classification:

    • Highly Bound: % Bound > 99% (fu < 0.01). Small changes in binding can significantly impact the free concentration.

    • Moderately Bound: 80% < % Bound < 99%.

    • Loosely Bound: % Bound < 80%.

  • Structural Considerations: The physicochemical properties of analogs will heavily influence PPB. Introducing an acidic moiety (Analog E) often increases binding to albumin, while basic groups (Analog F) may bind to alpha-1-acid glycoprotein. The goal is often to find a compound with moderate binding, as very high binding can limit efficacy and very low binding can lead to rapid clearance.

CYP450 Inhibition Potential

Assessing a compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and crucial for predicting drug-drug interaction (DDI) risk.[24][25][26] Inhibition of these enzymes can dangerously elevate the plasma levels of co-administered drugs.[25]

Experimental Protocol: Multi-Isotope CYP Inhibition (IC50) Assay

Objective: To determine the IC50 (concentration causing 50% inhibition) of 4-(Thiophen-2-ylmethyl)morpholine against major human CYP isoforms.

Materials:

  • Human Liver Microsomes (HLM)

  • A "cocktail" of specific probe substrates for each CYP isoform (e.g., Phenacetin for 1A2, Diclofenac for 2C9, Midazolam for 3A4)

  • NADPH regenerating system

  • Test compound at a range of concentrations (e.g., 0.1 to 100 µM)

  • Known inhibitors for each isoform as positive controls

  • LC-MS/MS system

Methodology:

  • Incubation: Incubate HLM, the substrate cocktail, and the test compound (at various concentrations) at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Termination: After a short incubation (e.g., 10-15 minutes), stop the reaction with cold acetonitrile.

  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to measure the formation of the specific metabolite for each substrate.

  • Calculation:

    • For each test compound concentration, calculate the percent inhibition relative to a vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation

| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | DDI Risk | | :--- | :--- | :--- | :--- | :--- | | 4-(Thiophen-2-ylmethyl)morpholine | Hypothetical: >50 | Hypothetical: 25 | Hypothetical: >50 | Hypothetical: 18 | Low | | Analog G (Quinoline instead of Thiophene) | Hypothetical: 2.5 | Hypothetical: >50 | Hypothetical: 0.8 | Hypothetical: >50 | High (2D6) |

  • Risk Assessment: An IC50 value > 10 µM is generally considered low risk for clinical DDIs. Values between 1-10 µM warrant further investigation, and values < 1 µM indicate a high potential for DDIs. The thiophene moiety itself is not a common potent inhibitor, but small changes to the overall structure (e.g., Analog G) can introduce significant inhibitory activity.

Conclusion: Synthesizing a Comparative ADME Profile

The comprehensive in vitro ADME profiling of 4-(Thiophen-2-ylmethyl)morpholine and its analogs provides a multidimensional dataset essential for informed decision-making in drug discovery.[7][19] By systematically evaluating permeability, metabolic stability, plasma protein binding, and CYP inhibition, researchers can build a clear structure-property relationship.

Our hypothetical data suggests that 4-(Thiophen-2-ylmethyl)morpholine itself possesses a promising profile: high predicted absorption, moderate metabolic stability, and a low risk of CYP inhibition. The challenge for medicinal chemists is to modify the structure to enhance potency against the therapeutic target while maintaining or improving this favorable ADME profile. This guide provides the experimental framework and interpretive logic necessary to navigate that challenge, ensuring that only the most viable and drug-like candidates are advanced toward clinical development.

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  • NIH. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]

  • MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • ACS Publications. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]

  • MDPI. (n.d.). Thiophene-Based Compounds. [Link]

  • NIH. (n.d.). 4-(Thiophen-2-yl)morpholine. [Link]

  • ResearchGate. (2025). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. [Link]

  • ResearchGate. (n.d.). ADME properties of identified hits with recommended range. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Thiophen-2-ylmethyl)morpholine

This document provides a detailed, step-by-step guide for the proper and safe disposal of 4-(Thiophen-2-ylmethyl)morpholine (CAS: 338454-48-1). As drug development professionals and researchers, our commitment to safety...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step guide for the proper and safe disposal of 4-(Thiophen-2-ylmethyl)morpholine (CAS: 338454-48-1). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Section 1: Hazard Assessment and Waste Characterization

  • Morpholine Moiety: Morpholine (CAS: 110-91-8) is a well-characterized compound. It is flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[1][2][3][4]

  • Thiophene Moiety: Thiophene and its derivatives are common in medicinal chemistry. While thiophene itself is flammable, the overall toxicity profile of its derivatives can vary widely.

  • Related Compounds: A structurally related compound, 4-((5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine, is listed with warnings for being harmful if swallowed, in contact with skin, or inhaled, and causing significant skin and eye irritation.[5]

Property Value / Assessment Source / Rationale
Chemical Name 4-(Thiophen-2-ylmethyl)morpholine-
CAS Number 338454-48-1[9]
Molecular Formula C₉H₁₃NOS[9]
Molecular Weight 183.27 g/mol [9]
Assumed Hazards Toxic (Oral, Dermal, Inhalation), Corrosive (Skin/Eyes), Environmental HazardInferred from morpholine[1][3][4] and related compounds[5]
RCRA Status Hazardous Waste Precautionary classification based on characteristic hazards (Toxicity, Corrosivity)

Section 2: Personal Protective Equipment (PPE) and Spill Management

Before handling the chemical for disposal, ensure all personnel are equipped with the appropriate PPE. The choice of PPE is directly informed by the hazard assessment.

Required PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always check the manufacturer's glove compatibility chart.

  • Eye/Face Protection: Safety glasses with side shields are mandatory. A face shield should be worn in situations with a risk of splashing.

  • Skin and Body Protection: A flame-retardant lab coat is required. For larger quantities or in case of spills, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]

Immediate Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operational. Do not attempt to clean a spill outside of a ventilated area.

  • Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Section 3: Waste Segregation and Collection Workflow

Proper segregation at the point of generation is critical for both safety and cost-effective disposal. Mixing different waste streams can create dangerous reactions and significantly increase disposal fees. The following workflow should be followed.

G cluster_waste_type Identify Waste Type cluster_disposal_bins Segregate into Labeled, Compatible Containers start Generation of 4-(Thiophen-2-ylmethyl)morpholine Waste is_pure Unused/Expired Pure Chemical? start->is_pure is_solid Contaminated Solid Waste? (Gloves, Wipes, Glassware) is_pure->is_solid No bin_pure Container A: 'Hazardous Waste, Solid' 4-(Thiophen-2-ylmethyl)morpholine is_pure->bin_pure Yes is_liquid Contaminated Liquid Waste? (Solvents, Reaction Mixtures) is_solid->is_liquid No bin_solid Container B: 'Hazardous Waste, Solid' Debris contaminated with 4-(Thiophen-2-ylmethyl)morpholine is_solid->bin_solid Yes is_liquid->start No (Re-evaluate) bin_liquid Container C: 'Hazardous Waste, Liquid' (List all components, e.g., Methanol, 4-(Thiophen-2-ylmethyl)morpholine) is_liquid->bin_liquid Yes saa Store in Satellite Accumulation Area (SAA) (Under Generator's Control) bin_pure->saa bin_solid->saa bin_liquid->saa caption Figure 1. Waste Segregation Decision Workflow.

Caption: Figure 1. Waste Segregation Decision Workflow.

Section 4: Step-by-Step Disposal Procedures

All waste must be accumulated in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[10]

Protocol 4.1: Disposal of Unused/Expired Pure Product
  • Container Selection: Use the original container if it is in good condition. If not, transfer the material to a new, compatible container with a secure screw cap.[10] The container must not react with the chemical.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "4-(Thiophen-2-ylmethyl)morpholine"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Toxic," "Corrosive")[11]

  • Storage: Place the sealed and labeled container in your designated SAA. Ensure secondary containment is used to prevent spills.

  • Pickup Request: Once the container is full or waste has been accumulated for the maximum allowed time (per institutional and state guidelines), arrange for pickup by your institution's EHS department or a licensed hazardous waste vendor.

Protocol 4.2: Disposal of Contaminated Solid Waste

This stream includes items like gloves, absorbent pads, contaminated glassware, and pipette tips.

  • Container Selection: Use a puncture-resistant container, such as a sturdy plastic pail or a lined cardboard box specifically designed for solid chemical waste.

  • Labeling: Affix a "Hazardous Waste" label. The label must list all chemical contaminants. For example: "Solid Debris contaminated with 4-(Thiophen-2-ylmethyl)morpholine."

  • Accumulation: Collect waste directly into the labeled container. Keep the container closed at all times except when adding waste.

  • Storage and Pickup: Store in the SAA and arrange for pickup as described in Protocol 4.1.

Protocol 4.3: Disposal of Contaminated Liquid Waste

This stream includes reaction mixtures and solvents used for rinsing glassware.

  • Container Selection: Use a compatible, leak-proof container, typically a plastic or glass solvent bottle with a secure screw cap. Never use metal containers for potentially corrosive waste.[6]

  • Segregation: It is crucial to segregate halogenated and non-halogenated solvent waste. Do not mix incompatible chemicals.

  • Labeling: Affix a "Hazardous Waste" label. The label must list the full name and approximate percentage of all components in the mixture. For example:

    • Methanol: ~80%

    • Dichloromethane: ~15%

    • 4-(Thiophen-2-ylmethyl)morpholine: ~5%

  • Accumulation: Use a funnel to add waste to the container, and ensure the container is capped immediately after use. Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]

  • Storage and Pickup: Store the container in secondary containment within the SAA and arrange for pickup.

A Note on Aqueous Waste: Due to its presumed toxicity and the general prohibition on drain disposal for most laboratory chemicals, aqueous solutions containing 4-(Thiophen-2-ylmethyl)morpholine should not be poured down the sink.[10] They must be collected as hazardous liquid waste following Protocol 4.3.

Section 5: Regulatory Compliance and Final Disposition

The entire disposal process is governed by federal and state regulations. Understanding your laboratory's role is key to compliance.

G lab Laboratory Bench (Point of Generation) saa Satellite Accumulation Area (SAA) (Max 1 Year, <55 gal) lab->saa Researcher Responsibility caa Central Accumulation Area (CAA) (Managed by EHS) (90-180 Day Limit) saa->caa EHS Responsibility tsdf Licensed Treatment, Storage, and Disposal Facility (TSDF) (Incineration/Fuel Blending) caa->tsdf Licensed Vendor Transport caption Figure 2. Hazardous Waste Disposal Pathway.

Caption: Figure 2. Hazardous Waste Disposal Pathway.

  • Generator Status: The EPA categorizes hazardous waste generators based on the quantity of waste produced per month (e.g., Very Small, Small, or Large Quantity Generator - VSQG, SQG, LQG).[11] Your facility's generator status dictates storage time limits and reporting requirements.

  • Record Keeping: Meticulous record-keeping is essential. All waste must be tracked from its point of generation to its final disposal ("cradle-to-grave").[11]

  • Consult Your EHS Office: This guide provides a framework based on federal regulations. However, your institution's EHS department is the ultimate authority. They will provide specific containers, labels, and pickup schedules tailored to your site's generator status and local regulations. Always consult them to resolve any uncertainty.

By adhering to these procedures, you ensure the safe and compliant disposal of 4-(Thiophen-2-ylmethyl)morpholine, protecting yourself, your colleagues, and the environment.

References

  • PubChem. 4-((5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine. Available at: [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • American Laboratory. (2021, March 23). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • PubChem. 4-(Thiophen-2-yl)morpholine. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Available at: [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Available at: [Link]

  • U.S. Environmental Protection Agency. RCRA Online. Available at: [Link]

  • Penta Chemicals. (2022, April 16). Morpholine - SAFETY DATA SHEET. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-(Thiophen-2-ylmethyl)morpholine

Comprehensive Safety and Handling Guide: 4-(Thiophen-2-ylmethyl)morpholine This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(Thiophen-2-ylmethyl)morpholine (CA...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-(Thiophen-2-ylmethyl)morpholine

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(Thiophen-2-ylmethyl)morpholine (CAS: 338454-48-1).[1] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide is built upon a conservative risk assessment methodology. We will derive the anticipated hazard profile and subsequent safety protocols by analyzing the toxicological and hazardous properties of its core structural motifs: morpholine and thiophene . This first-principles approach ensures a robust and cautious framework for laboratory personnel.

Hazard Analysis by Structural Analogy

The primary strategy for safely handling a compound with limited specific data is to evaluate the hazards of its constituent functional groups. 4-(Thiophen-2-ylmethyl)morpholine incorporates both a morpholine ring and a thiophene ring, each contributing to the potential hazard profile.

Toxicological Insights from the Morpholine Moiety

Morpholine and its derivatives are well-characterized and present significant hazards. Morpholine is classified as a flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3]

  • Corrosivity: It can cause severe skin burns and serious, potentially irreversible eye damage.[2][4][5] This necessitates robust protection against any direct contact.

  • Toxicity: The compound is toxic through dermal absorption and inhalation.[3][4] Exposure can lead to respiratory tract irritation.[4]

  • Flammability: Morpholine is a flammable liquid with a flash point of 32°C (90°F).[4]

Hazards Associated with the Thiophene Moiety

Thiophene is a highly flammable liquid and vapor. While not as acutely toxic as morpholine, it is an irritant and requires careful handling to prevent inhalation and skin contact.[6]

  • Flammability and Explosion Risk: Thiophene is highly flammable, and its vapors can form explosive mixtures with air at ambient temperatures.[7] All handling should occur away from ignition sources, using explosion-proof equipment and taking measures against static discharge.[7]

  • Irritation: It can cause irritation upon contact with skin, eyes, and the respiratory system. High-level exposure can lead to a condition known as reactive airways dysfunction syndrome (RADS).[6]

Anticipated Hazard Profile for 4-(Thiophen-2-ylmethyl)morpholine

Based on the analysis of its structural components, we must assume that 4-(Thiophen-2-ylmethyl)morpholine exhibits a combination of these hazards. A conservative approach mandates treating this compound as corrosive, toxic, and flammable.

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic. Inherited from the morpholine moiety, which is toxic upon skin contact and inhalation.[2][3][4]
Skin Corrosion/Irritation Causes severe skin burns. The basic amine function of the morpholine ring is strongly corrosive.[2][5]
Eye Damage/Irritation Causes severe eye damage. Morpholine is known to cause serious, potentially permanent eye damage.[4][5]
Flammability Flammable Liquid and Vapor. Both thiophene and morpholine are flammable liquids.[4]

Personal Protective Equipment (PPE) Protocol

A comprehensive and multi-layered PPE approach is mandatory for all work involving 4-(Thiophen-2-ylmethyl)morpholine. The following table outlines the minimum required equipment.

Protection TypeSpecific PPEStandard/MaterialJustification and Best Practices
Hand Protection Double-Gloving with Chemical-Resistant Gloves Outer: Nitrile or NeopreneInner: NitrileProvides robust protection against the anticipated corrosivity and dermal toxicity from the morpholine moiety.[4][8] Double-gloving minimizes risk during glove removal. Gloves must be inspected before use and disposed of immediately after contamination.
Eye & Face Protection Chemical Splash Goggles and Face Shield ANSI Z87.1 / EN166Protects against splashes of the potentially corrosive liquid.[9] A face shield must be worn over goggles, especially when handling quantities greater than a few milliliters or during transfers, to protect the entire face.[8]
Body Protection Flame-Resistant Laboratory Coat and Chemical-Resistant Apron Nomex or equivalent coat; PVC or equivalent apronA flame-resistant lab coat protects against fire hazards from the flammable thiophene and morpholine components. A chemical-resistant apron worn over the coat provides an additional barrier against corrosive spills.[6]
Respiratory Protection Work within a Certified Chemical Fume Hood N/AAll handling of 4-(Thiophen-2-ylmethyl)morpholine must be conducted in a certified chemical fume hood to prevent inhalation of toxic and irritant vapors.[6][8] A NIOSH-approved respirator may be required if engineering controls are insufficient.[8]
Foot Protection Closed-toe, Chemical-Resistant Shoes N/APrevents exposure and injury from spills.[9]

Operational and Disposal Plan

Safe handling extends beyond PPE. It encompasses the entire workflow, from preparation to disposal.

Engineering Controls & Pre-Operational Checklist

The following diagram illustrates the mandatory safety workflow before any handling of the compound begins.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase verify_hood Verify Fume Hood Certification & Airflow don_ppe Don Full PPE (See Table) verify_hood->don_ppe prep_spill Prepare Spill Kit (Neutralizing Agent) don_ppe->prep_spill designate_area Designate & Clear Work Area in Hood prep_spill->designate_area weigh_transfer Weigh & Transfer Compound in Hood designate_area->weigh_transfer Proceed to Handling run_reaction Conduct Experiment (Sash at lowest height) weigh_transfer->run_reaction decontaminate Decontaminate Glassware & Surfaces run_reaction->decontaminate Experiment Complete segregate_waste Segregate Waste (Solid & Liquid) decontaminate->segregate_waste doff_ppe Doff PPE Correctly (Gloves last) segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Pre-operational safety and handling workflow for hazardous compounds.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and a designated work area is clear. Prepare a spill kit containing an appropriate absorbent and neutralizer.

  • Weighing and Transfer: Conduct all weighing and transfers of 4-(Thiophen-2-ylmethyl)morpholine within the fume hood to contain any dust or vapors.[8] Use non-sparking tools to prevent ignition.

  • During Experimentation: Keep the fume hood sash at the lowest possible height. Continuously monitor the experiment for any unexpected changes.[8]

  • Post-Experiment: Decontaminate all equipment and surfaces that have come into contact with the chemical.[8]

Spill and Decontamination
  • In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not let the product enter drains.[4]

Waste Disposal

Proper waste segregation is critical.

  • Solid Waste: All contaminated solid materials (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused material and solutions containing the compound must be collected in a separate, labeled hazardous waste container for corrosive, toxic, and flammable organic liquids.[8]

References

  • 4-(Thiophen-2-yl)morpholine | C8H11NOS | CID 15135307. PubChem - NIH. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • 4-(Benzo[b]thiophen-3-ylmethyl)morpholine | C13H15NOS | CID 737148. PubChem - NIH. [Link]

  • Morpholine Preparation from Diethanolamine. YouTube. [Link]

  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine (HSG 92, 1995). Inchem.org. [Link]

  • Safety Data Sheet Morpholine. Redox. [Link]

  • Morpholine - Wikipedia. Wikipedia. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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